CPI-203
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMENZMDBOLDR-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CPI-203 mechanism of action in cancer cells
An In-Depth Technical Guide on the Core Mechanism of Action of CPI-203 in Cancer Cells
Introduction
This compound is a potent, selective, and cell-permeable small molecule inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins.[1] BET proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating the transcription of key oncogenes, making them a compelling therapeutic target in various malignancies. This document provides a detailed overview of the mechanism of action of this compound in cancer cells, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved.
Core Mechanism of Action: BET Inhibition
The fundamental mechanism of this compound involves its competitive binding to the acetyl-lysine recognition pockets within the bromodomains of BET proteins. This action displaces BET proteins, most notably BRD4, from chromatin.[2] By preventing BRD4 from associating with acetylated histones at super-enhancers and promoters, this compound effectively suppresses the transcriptional elongation of target genes. A primary and well-established target of this inhibition is the master oncogene MYC, whose expression is highly dependent on BRD4 activity in many cancers.[2][3] The downregulation of MYC leads to significant anti-proliferative effects, including cell cycle arrest and, in some contexts, apoptosis.[2][3]
Quantitative Data Summary
The anti-cancer activity of this compound has been quantified across various cancer cell lines and models.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Lines/Assay | Value | Reference |
| IC₅₀ | BRD4 α-screen assay | ~37 nM | [1] |
| GI₅₀ | Mantle Cell Lymphoma (MCL) | 0.06 - 0.71 µM | [1] |
| Median Response | Lenalidomide (B1683929)/Dexamethasone-Resistant Multiple Myeloma (MM) | 65.4% inhibition at 0.5 µM | [2][4] |
Table 2: Molecular and Cellular Effects of this compound
| Effect | Cancer Type | Treatment | Result | Reference |
| Gene Expression | Multiple Myeloma | 0.1 µM this compound (6h) | ~40-50% decrease in MYC & IKZF1 mRNA | [2] |
| Protein Expression | Multiple Myeloma | 0.1 µM this compound (24h) | ~70.4% mean reduction in Ikaros protein | [2] |
| Protein Expression | Multiple Myeloma | 0.1 µM this compound (24h) | ~45.2% mean increase in GADD45B protein | [2] |
| Cell Cycle | Multiple Myeloma | This compound | Significant G1 phase blockade | [2] |
Mechanisms in Specific Cancer Types
While the core mechanism of MYC suppression is central, this compound exhibits distinct and crucial effects in different oncological contexts.
Multiple Myeloma (MM)
In Multiple Myeloma, this compound's action extends beyond MYC. It also downregulates key transcription factors Ikaros (IKZF1) and IRF4, which are critical for myeloma cell survival.[2][4] This dual blockade of the MYC/IRF4 and Ikaros signaling axes is highly effective. Furthermore, this compound acts synergistically with immunomodulatory drugs (IMiDs) like lenalidomide. Lenalidomide promotes the degradation of Ikaros; this compound transcriptionally represses it, leading to a more profound and durable pathway inhibition.[2] This combination also leads to the upregulation of the cell cycle arrest marker GADD45B.[2][4]
Double-Hit Lymphoma (DHL)
In MYC+/BCL2+ double-hit lymphomas, resistance to the BCL-2 inhibitor venetoclax (B612062) (ABT-199) can arise from the accumulation of the anti-apoptotic protein BFL-1 (encoded by BCL2A1).[5][6] this compound has been shown to directly counteract this resistance mechanism. Gene expression profiling identified BCL2A1 as a top apoptosis-related gene modulated by this compound.[5] By simultaneously downregulating both MYC and BFL-1, this compound re-sensitizes resistant cells and acts synergistically with venetoclax to induce robust apoptosis.[5][6]
Glioblastoma
In patient-derived glioblastoma cell lines, this compound was found to be the most consistently effective compound among a panel of chromatin-modifying agents.[7][8] Its primary mechanism in this context is the consistent downregulation of a set of genes associated with DNA synthesis and replication.[7][8] This leads to a potent anti-proliferative effect across a wide array of glioblastoma subtypes.
Hepatocellular Carcinoma (HCC)
In liver cancer models, this compound has been shown to inhibit the expression of the immune checkpoint ligand PD-L1.[9] Mechanistically, this compound prevents BRD4 from occupying the promoter region of the PD-L1 gene, thereby blocking its transcription. This is significant as induced PD-L1 expression is a mechanism of adaptive immune resistance. By reducing PD-L1 levels, this compound can enhance the efficacy of anti-PD-1 immunotherapy.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings related to this compound.
General Experimental Workflow
Cell Viability (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound (e.g., 0.05 µM to 1 µM) to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of the drug concentration to calculate the GI₅₀.
-
Western Blotting
-
Objective: To quantify changes in the expression levels of specific proteins (e.g., MYC, Ikaros, BFL-1, GADD45B).
-
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine if this compound displaces BRD4 from specific gene promoters (e.g., PD-L1).
-
Protocol:
-
Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis & Sonication: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a control IgG.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes & Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed for the target gene promoter (e.g., PD-L1) to quantify BRD4 occupancy.
-
Conclusion
This compound is a BET bromodomain inhibitor with a potent and multifaceted mechanism of action in cancer cells. Its primary activity involves the displacement of BRD4 from chromatin, leading to the transcriptional suppression of key oncogenes, most notably MYC. This core mechanism results in reduced proliferation and cell cycle arrest. The therapeutic utility of this compound is broadened by its context-specific effects, such as the downregulation of Ikaros in multiple myeloma, the suppression of BFL-1 to overcome venetoclax resistance in lymphoma, and the inhibition of PD-L1 to enhance immunotherapy in liver cancer. These diverse and powerful anti-neoplastic activities underscore the significant potential of this compound as a therapeutic agent, both as a monotherapy and in combination with other targeted agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor CPI203 overcomes resistance to ABT-199 (venetoclax) by downregulation of BFL-1/A1 in in vitro and in vivo models of MYC+/BCL2+ double hit lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines | PLOS One [journals.plos.org]
- 9. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of CPI-203: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1] As an analog of the well-characterized BET inhibitor (+)-JQ1, this compound exhibits superior bioavailability, making it a valuable tool for preclinical and potentially clinical investigations.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a representative chemical synthesis of this compound. It includes a compilation of quantitative data on its biological activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding for researchers in oncology and drug development.
Discovery and Rationale
This compound was developed as part of a chemical optimization program aimed at improving the pharmacokinetic properties of the thieno-triazolo-diazepine class of BET inhibitors, exemplified by (+)-JQ1. The primary objective was to create a compound with enhanced oral and intraperitoneal bioavailability while retaining high affinity for the acetyl-lysine binding pockets of BET bromodomains.[2] The rationale for targeting BET proteins, particularly BRD4, stems from their critical role as epigenetic "readers" that regulate the transcription of key oncogenes, most notably MYC. By displacing BRD4 from chromatin, BET inhibitors can effectively suppress the expression of these oncogenes, leading to cell cycle arrest and apoptosis in various cancer models.[2][3]
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the acetylated lysine-binding pockets of BET bromodomains, with a high affinity for BRD4.[1] This binding prevents the association of BRD4 with acetylated histones on chromatin, thereby inhibiting the transcription of BRD4-dependent genes. A primary and well-documented downstream effect of this compound is the potent suppression of the MYC oncogene.[2][3]
Furthermore, studies have elucidated a crucial role for this compound in modulating the Ikaros (IKZF1) signaling pathway. This compound has been shown to downregulate the transcription of IKZF1.[4] The combined inhibition of both MYC and Ikaros signaling pathways leads to a cascade of events including:
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G1 Cell Cycle Arrest: By downregulating MYC and its target genes, this compound induces a block in the G1 phase of the cell cycle.[4]
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Induction of Apoptosis: The suppression of key survival signals mediated by MYC and Ikaros leads to the activation of the apoptotic program in cancer cells.[1]
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Modulation of PD-L1 Expression: this compound has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1) by preventing BRD4 from occupying the PD-L1 promoter region, suggesting a potential role in combination with immunotherapy.[5]
Chemical Synthesis
Disclaimer: This proposed synthesis is illustrative and based on established chemical principles for analogous structures. It has not been experimentally verified and should be adapted and optimized by qualified chemists.
Representative Synthesis of (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][2][4][6]triazolo[4,3-a][2][4]diazepin-6-yl)acetamide (this compound)
Step 1: Synthesis of the Thiophene (B33073) Core
The synthesis would likely commence with the construction of a substituted thiophene ring, which forms the foundation of the tricyclic system. A common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
Step 2: Formation of the Diazepine (B8756704) Ring
The thiophene derivative would then undergo a series of reactions to build the seven-membered diazepine ring. This could involve an initial N-alkylation followed by an intramolecular cyclization.
Step 3: Annulation of the Triazole Ring
The final ring of the core structure, the triazole, is typically formed by the reaction of a hydrazine (B178648) derivative with a suitable precursor, leading to the fused thieno[3,2-f][2][4][6]triazolo[4,3-a][2][4]diazepine scaffold.
Step 4: Introduction of the Acetamide (B32628) Side Chain
The final step would involve the stereoselective introduction of the acetamide side chain at the 6-position of the diazepine ring. This could be achieved through an alkylation of an enolate or a similar nucleophilic substitution reaction on a suitable precursor. Chiral resolution or asymmetric synthesis would be necessary to obtain the desired (S)-enantiomer.
Quantitative Data
The biological activity of this compound has been evaluated in numerous cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| BRD4 Alpha-Screen | BRD4 | ~37 | [1] |
| BRD4 Inhibition | BRD4 | 26 | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| Mantle Cell Lymphoma (MCL) cell lines (n=9) | Mantle Cell Lymphoma | 0.06 - 0.71 | [1] |
| ANBL6 WT | Multiple Myeloma | See dose-response curve | [6] |
| ANBL6 BR (Bortezomib Resistant) | Multiple Myeloma | See dose-response curve | [6] |
| RPMI 8226 | Multiple Myeloma | See dose-response curve | [6] |
| 8226/LR5 (Melphalan Resistant) | Multiple Myeloma | See dose-response curve | [6] |
| DOHH2 | Follicular Lymphoma | 20.85 | [7] |
| RL | Follicular Lymphoma | 16.30 | [7] |
Table 3: Effect of this compound on Gene and Protein Expression
| Cell Line(s) | Treatment | Target | Effect | Reference |
| JJN-3, RPMI-8226, ARP-1 | 0.1 µM this compound (24h) | Ikaros (protein) | 55.1 - 82.2% reduction | [4] |
| JJN-3, RPMI-8226, ARP-1 | 0.1 µM this compound (24h) | GADD45B (protein) | 34.5 - 58.9% increase | [4] |
| JJN-3, RPMI-8226, ARP-1 | 0.1 µM this compound (6h) | MYC (mRNA) | ~40-50% reduction | [4] |
| JJN-3, RPMI-8226, ARP-1 | 0.1 µM this compound (6h) | IKZF1 (mRNA) | ~40-50% reduction | [4] |
| BON-1 | This compound (24h) | MYC (mRNA) | ~2-fold reduction | [3] |
| QGP-1 | This compound (24h) | MYC (mRNA) | ~3-fold reduction | [3] |
| BON-1 | This compound (24h) | MYC (protein) | ~5-fold reduction | [3] |
| HepG2 | This compound | IFN-γ induced PD-L1 (mRNA & protein) | Significant inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
BRD4 AlphaScreen Assay
This assay is a proximity-based method used to measure the binding of this compound to the BRD4 bromodomain.
Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when a biotinylated ligand binds to a GST-tagged BRD4 protein. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the nearby acceptor bead, leading to a chemiluminescent signal. Competitive inhibitors like this compound disrupt this interaction, leading to a decrease in the signal.
Materials:
-
GST-tagged BRD4 protein
-
Biotinylated histone H4 peptide (or other suitable biotinylated ligand)
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AlphaScreen™ Glutathione Acceptor beads
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Streptavidin-coated Donor beads
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Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white microplates
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This compound (serially diluted in DMSO)
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add a solution containing the biotinylated histone peptide to each well.
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Add a solution of the GST-tagged BRD4 protein to each well.
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Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for binding equilibration.
-
In a separate tube, mix the AlphaScreen™ Glutathione Acceptor beads and Streptavidin-coated Donor beads in assay buffer.
-
Add the bead mixture to each well of the assay plate.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60-120 minutes).
-
Read the plate on a microplate reader capable of detecting the AlphaScreen signal.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Figure 1: Mechanism of action of this compound.
Figure 2: Experimental workflow for this compound evaluation.
Conclusion
This compound is a potent and bioavailable BET inhibitor that has demonstrated significant anti-cancer activity in a range of preclinical models. Its mechanism of action, centered on the downregulation of key oncogenic drivers such as MYC and Ikaros, provides a strong rationale for its continued investigation. This technical guide has provided a comprehensive overview of the discovery, a representative chemical synthesis, and the biological characterization of this compound. The compiled quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further exploration of this promising therapeutic agent.
References
- 1. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. BET bromodomain inhibitors PFI-1 and this compound suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of CPI-203: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CPI-203, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on its interaction with Bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and medicinal chemistry.
Core Concepts: this compound as a BET Bromodomain Inhibitor
This compound is an analog of the well-characterized BET inhibitor (+)-JQ1, exhibiting superior bioavailability.[1][2] It competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[3] This action effectively disrupts the assembly of transcriptional machinery at key gene promoters and enhancers, leading to the downregulation of critical oncogenes, most notably MYC.[1][2] The inhibition of BRD4-mediated transcription results in cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of tumor cell proliferation.[1]
Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values, providing a comparative overview of its potency.
| Parameter | Value | Assay | Reference |
| IC50 (BRD4) | ~37 nM | BRD4 α-screen assay | [4] |
| EC50 (T-cell acute lymphoblastic leukemia) | 91.2 nM | In vitro growth arrest | [5] |
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| REC-1 | Mantle Cell Lymphoma | 0.06 - 0.71 (mean 0.23) | [4] |
| JBR | Mantle Cell Lymphoma | 0.06 - 0.71 (mean 0.23) | [4] |
| GRANTA-519 | Mantle Cell Lymphoma | 0.06 - 0.71 (mean 0.23) | [4] |
| JVM-2 | Mantle Cell Lymphoma | 0.06 - 0.71 (mean 0.23) | [4] |
| MM.1R | Multiple Myeloma | < 0.1 | [1] |
| JJN-3 | Multiple Myeloma | < 0.1 | [1] |
| KMM-1 | Multiple Myeloma | < 0.1 | [1] |
| RPMI-8226 | Multiple Myeloma | > 0.1 | [1] |
| U266 | Multiple Myeloma | > 0.1 | [1] |
| OPM2 | Multiple Myeloma | > 0.1 | [1] |
| ARP-1 | Multiple Myeloma | > 0.1 | [1] |
Structure-Activity Relationship Insights
Signaling Pathway and Experimental Workflows
The primary mechanism of action of this compound involves the disruption of BRD4-dependent gene transcription. This leads to the downregulation of the master oncogenic transcription factor, MYC, and its downstream target genes, ultimately resulting in cell cycle arrest and inhibition of proliferation.
The following diagrams illustrate the typical workflows for key experiments used to characterize this compound's activity.
Detailed Experimental Protocols
BRD4 AlphaScreen Assay Protocol
This protocol is adapted from commercially available BRD4 inhibitor screening assay kits.
Materials:
-
3x BRD assay buffer
-
BET Bromodomain Ligand (biotinylated substrate)
-
BRD4 (BD1) protein
-
AlphaLISA GSH acceptor beads
-
AlphaScreen Streptavidin-conjugated donor beads
-
384-well Optiplate
-
This compound (or other test inhibitors) dissolved in DMSO
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing 3x BRD assay buffer, BET Bromodomain Ligand, and water.
-
Protein Dilution: Thaw BRD4 (BD1) on ice and dilute to the desired concentration in 1x BRD assay buffer.
-
Assay Plate Setup: To a 384-well plate, add the master mixture, inhibitor solution (this compound), and diluted BRD4 (BD1) protein. For control wells, add inhibitor buffer without the compound. Ensure the final DMSO concentration is below 0.5%.
-
Incubation 1: Incubate the plate at room temperature for 30 minutes with slow shaking.
-
Acceptor Bead Addition: Dilute the GSH Acceptor beads 250-fold with 1x Detection buffer and add to each well. Incubate at room temperature for 30 minutes with slow shaking.
-
Donor Bead Addition: Dilute the Streptavidin-conjugated donor beads 250-fold with 1x Detection buffer and add to each well. Incubate at room temperature for 15-30 minutes in the dark.
-
Data Acquisition: Read the Alpha-counts using an AlphaScreen-capable microplate reader.
-
Data Analysis: Determine the IC50 value by plotting the Alpha-counts against the inhibitor concentration and fitting the data to a suitable dose-response curve.
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., MM.1S, RPMI-8226)
-
Complete culture medium
-
96-well tissue culture plates
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only (DMSO) controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
In Vivo Xenograft Model Protocol (Multiple Myeloma)
This protocol describes the establishment of a subcutaneous multiple myeloma xenograft model in immunodeficient mice.[8]
Materials:
-
SCID mice (6-8 weeks old)
-
Multiple myeloma cell line (e.g., RPMI-8226)
-
Matrigel
-
Sterile PBS
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest RPMI-8226 cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1.2x10^8 cells/mL.[8]
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1.2x10^7 cells) into the flank of each SCID mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Compound Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 2.5 mg/kg, twice daily via intraperitoneal injection) and vehicle control according to the study design.[8]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
This technical guide provides a foundational understanding of the structure-activity relationship of this compound, supported by quantitative data and detailed experimental methodologies. The provided information and visual workflows are intended to facilitate further research and development of BET bromodomain inhibitors for therapeutic applications.
References
- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications [mdpi.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound DepMap Compound Summary [depmap.org]
- 8. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity studies on triazolothienodiazepine derivatives as platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
CPI-203 Target Engagement and Validation In Vitro: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2][3] As an analogue of the well-characterized BET inhibitor JQ1, this compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[4] This action disrupts the transcription of key oncogenes, most notably c-MYC, leading to cell cycle arrest and apoptosis in various cancer models.[4][5][6] This technical guide provides a comprehensive overview of the in vitro methodologies used to validate the target engagement and efficacy of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's in vitro activity, collated from multiple studies.
Table 1: this compound Binding Affinity and Cellular Potency
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| IC50 | BRD4 | ~37 nM | α-screen assay | [1][7] |
| IC50 | BRD4 | 26 nM | Not Specified | [3] |
| GI50 | Mantle Cell Lymphoma (MCL) cell lines (n=9) | 0.06 - 0.71 µM | Not Specified | [1][7] |
| GI50 | Multiple Myeloma (MM) cell lines | Median ~0.5 µM | Not Specified | [4][5] |
Table 2: Effect of this compound on Gene and Protein Expression
| Target Gene/Protein | Cell Line(s) | Effect | Fold Change/Percentage Reduction | Treatment Conditions | Reference |
| c-MYC (mRNA) | Multiple Myeloma (MM1.S, KMM.1, etc.) | Downregulation | 40-50% reduction | 0.1 µM this compound, 6 hours | [4] |
| c-MYC (protein) | Multiple Myeloma cell lines | Downregulation | Significant reduction | 0.1 µM this compound, 48 hours | [4] |
| IKZF1 (Ikaros) (mRNA) | Multiple Myeloma cell lines | Downregulation | 40-50% reduction | 0.1 µM this compound, 6 hours | [4] |
| IKZF1 (Ikaros) (protein) | Multiple Myeloma cell lines | Downregulation | ~70% reduction | 0.1 µM this compound, 24 hours | [4] |
| PD-L1 (mRNA) | HepG2 (IFN-γ stimulated) | Downregulation | Significant inhibition | Not specified | [8] |
| BFL-1/BCL2A1 (mRNA) | Double Hit Lymphoma (DHL) | Downregulation | Significant reduction | Not specified | [9] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The diagram below illustrates the signaling pathway through which this compound exerts its anti-cancer effects. By inhibiting BRD4, this compound prevents the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters of key oncogenes like c-MYC, leading to a downstream cascade of cell cycle arrest and apoptosis.
Experimental Workflow: Target Engagement and Validation
The following diagram outlines a typical workflow for the in vitro validation of this compound.
Detailed Experimental Protocols
BRD4 Binding Assay (AlphaScreen)
This protocol is adapted from commercially available BRD4 inhibitor screening assay kits.
Objective: To determine the in vitro binding affinity (IC50) of this compound to the BRD4 bromodomain.
Materials:
-
Purified GST-tagged BRD4 protein
-
Biotinylated acetylated histone H4 peptide
-
This compound
-
AlphaLISA® GSH Acceptor beads
-
AlphaScreen® Streptavidin-conjugated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white microplates
-
Microplate reader capable of detecting AlphaScreen signals
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Mixture: In a 384-well plate, add the following components in order:
-
5 µL of diluted this compound or vehicle (DMSO) control.
-
5 µL of a solution containing the biotinylated histone peptide.
-
5 µL of a solution containing the GST-tagged BRD4 protein.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Acceptor Bead Addition: Add 5 µL of a suspension of AlphaLISA® GSH Acceptor beads to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes with gentle shaking.
-
Donor Bead Addition: Add 5 µL of a suspension of AlphaScreen® Streptavidin-conjugated Donor beads to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes with gentle shaking.
-
Signal Detection: Read the plate on a microplate reader capable of measuring AlphaScreen signals (emission at 520-620 nm).
-
Data Analysis: Calculate the IC50 value by plotting the AlphaScreen signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTS)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the GI50.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the assay period.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Plot the percentage of cell viability (relative to vehicle-treated cells) against the logarithm of the this compound concentration. Calculate the GI50 value from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Gene Expression Analysis (RT-qPCR)
Objective: To measure the effect of this compound on the mRNA expression of target genes, such as c-MYC.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the gene of interest (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Harvest cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if this compound displaces BRD4 from the promoter regions of its target genes.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde
-
Glycine
-
Cell lysis and wash buffers
-
Sonicator or micrococcal nuclease
-
ChIP-grade anti-BRD4 antibody and isotype control IgG
-
Protein A/G magnetic beads
-
DNA purification kit
-
Primers for the promoter region of the target gene (e.g., c-MYC) and a negative control region
-
Real-time PCR system
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA with formaldehyde, followed by quenching with glycine.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or an IgG control overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the target gene promoter.
-
Data Analysis: Quantify the enrichment of the target promoter region in the BRD4 immunoprecipitated samples relative to the IgG control and input DNA.
Conclusion
This technical guide provides a foundational framework for the in vitro characterization of this compound. The presented protocols and data summaries offer a comprehensive resource for researchers aiming to investigate the target engagement and cellular effects of this and other BET inhibitors. The consistent demonstration of potent BRD4 binding, effective downregulation of c-MYC, and induction of cell death in various cancer models underscores the therapeutic potential of this compound. Rigorous and standardized in vitro validation, as outlined in this guide, is a critical step in the preclinical development of such targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. stemcell.com [stemcell.com]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 5. westbioscience.com [westbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Recovery After Photobleaching (FRAP) to Study Nuclear Protein Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
The Biological Effects of CPI-203 on Gene Expression: A Technical Guide
Abstract
CPI-203 is a potent, selective, and cell-permeable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong affinity for BRD4.[1][2] As an epigenetic modulator, this compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and subsequently altering the transcriptional landscape of the cell.[3] This activity leads to the profound downregulation of key oncogenes, most notably MYC, and disrupts critical cancer-driving signaling pathways.[3][4] This technical guide provides an in-depth review of the biological effects of this compound on gene expression across various cancer models, summarizes quantitative data, details relevant experimental protocols, and illustrates the underlying molecular pathways. The consistent downregulation of oncogenic and proliferation-associated gene programs, including those related to Ikaros signaling, DNA synthesis, and immune checkpoint regulation, underscores the therapeutic potential of this compound.
Core Mechanism of Action
BET proteins, particularly BRD4, are crucial epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction serves to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby activating their expression. Many of these target genes are critical for cell proliferation, survival, and oncogenesis, such as MYC.[3]
This compound, an analog of the well-characterized BET inhibitor (+)-JQ1, functions by competitively binding to the bromodomains of BET proteins.[1][3] This binding event physically displaces BRD4 from its chromatin anchor points. The subsequent dissociation of the BRD4-P-TEFb complex from gene regulatory elements leads to a suppression of transcriptional elongation and a marked decrease in the expression of target oncogenes.[1]
Effects on Gene Expression Across Cancer Types
The impact of this compound on gene expression is profound and has been characterized in numerous cancer types, leading to consistent anti-proliferative and pro-apoptotic outcomes.
Multiple Myeloma (MM)
In multiple myeloma, this compound demonstrates significant anti-tumor activity by disrupting the MYC/IRF4 signaling axis and downregulating Ikaros (IKZF1) signaling.[3] Treatment of MM cell lines with this compound leads to a G1 cell cycle blockade.[3] This is accompanied by the transcriptional repression of MYC and IKZF1 and the upregulation of the cell cycle inhibitor GADD45B.[3]
| Parameter | Cell Lines | Treatment | Result | Reference |
| Ikaros Protein | JJN-3, ARP-1, RPMI-8226 | 0.1 μM this compound, 24h | Mean reduction: 70.4% | [3] |
| GADD45B Protein | JJN-3, ARP-1, RPMI-8226 | 0.1 μM this compound, 24h | Mean increment: 45.2% | [3] |
| MYC mRNA | MM Cell Lines | 0.1 μM this compound | Mean decrease: 40-50% | [3] |
| IKZF1 mRNA | MM Cell Lines | 0.1 μM this compound | Mean decrease: 40-50% | [3] |
| Cell Proliferation | Panel of 7 MM cell lines | 0.5 μM this compound, 48h | Median inhibition: 65.4% | [3] |
| GI50 Value | MM.1R, JJN-3, KMM-1 | 48h exposure | < 100 nM | [3] |
Glioblastoma
Studies on patient-derived glioblastoma lines have shown that this compound is one of the most consistently effective chromatin-modifying compounds.[5][6] Its primary effect is the consistent downregulation of a set of genes associated with DNA synthesis and replication across a wide array of cell lines.[5][6][7][8] Weighted co-expression network analysis (WCGNA) identified specific oncogenic gene modules that were effectively downregulated by this compound.[5][6]
| Gene Module / Process | Effect of this compound | Key Genes | Reference |
| DNA Synthesis & Replication | Consistent Downregulation | Various | [5][6][7] |
| FBXO5 Module | Effective Downregulation | FBXO5 | [5][6][8] |
| MELK Module | Moderate Downregulation | MELK | [5][6][8] |
Other Hematologic Malignancies (AML & CML)
In acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), which often retain wild-type TP53, this compound shows strong synergy with MDM2 inhibitors (e.g., Nutlin-3) and other p53-activating compounds (e.g., RITA).[4][9][10] Mechanistically, BET inhibitors can evict a repressive form of BRD4 from p53 target genes, potentiating their activation by MDM2 inhibitors.[4] The dual targeting of MYC (via this compound) and p53 stabilization selectively eliminates leukemic stem cells by promoting differentiation and inducing apoptosis.[9][10]
Liver Cancer
In hepatocellular carcinoma (HCC), this compound has been shown to inhibit the expression of Programmed Death-Ligand 1 (PD-L1, CD274).[11] This effect enhances the efficacy of anti-PD-1 immunotherapy. The mechanism is independent of interferon-gamma (IFN-γ) signaling and involves the direct inhibition of BRD4 occupation at the PD-L1 gene promoter, as confirmed by Chromatin Immunoprecipitation (ChIP) assays.[11]
Experimental Protocols
The characterization of this compound's effects on gene expression relies on a suite of standard and advanced molecular biology techniques.
Gene Expression Analysis (Microarray/RNA-Seq)
This is the primary method for obtaining a global view of transcriptional changes induced by this compound.
-
Cell Culture and Treatment : Cells (e.g., MM cell lines) are seeded at a specified density and allowed to adhere. They are then treated with vehicle control or this compound (e.g., 0.1 μM) for a defined period (e.g., 6 hours).[3]
-
RNA Isolation : Total RNA is extracted from cell lysates using a column-based kit (e.g., RNeasy Kit, Qiagen) or Trizol-based methods, followed by DNase treatment to remove genomic DNA contamination. RNA quality and quantity are assessed via spectrophotometry (e.g., NanoDrop) and integrity analysis (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing (for RNA-Seq) : High-quality RNA is used to generate sequencing libraries. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and PCR amplification. Libraries are then sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Microarray Hybridization : For microarray analysis, labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix Human Genome U219 arrays).[3]
-
Data Analysis : Raw sequencing reads are aligned to a reference genome, and gene expression is quantified. Differential expression analysis is performed using statistical packages like DESeq2 or edgeR.[12][13] For both platforms, downstream analysis includes Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways and gene signatures.[3]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the physical association of a specific protein (e.g., BRD4) with specific genomic regions (e.g., the PD-L1 promoter).
-
Cross-linking : Cells treated with this compound or vehicle are incubated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing : Cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation : The sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., anti-BRD4). Protein A/G beads are used to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification : The cross-links are reversed by heating, and proteins are digested with proteinase K. The co-precipitated DNA is then purified.
-
Analysis : The purified DNA can be analyzed by:
Validation Techniques
-
Quantitative Real-Time PCR (qRT-PCR) : Used to validate the differential expression of specific genes identified by microarray or RNA-Seq. It involves reverse transcribing RNA into cDNA, followed by PCR amplification with gene-specific primers.[15][16]
-
Western Blotting : Used to confirm that changes in mRNA levels translate to corresponding changes in protein expression. It involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with antibodies specific to the target protein.[3]
-
Cell-Based Assays : Proliferation and viability are commonly measured using MTT or MTS assays.[3] Cell cycle distribution and apoptosis are quantified by flow cytometry after staining with DNA dyes (e.g., propidium (B1200493) iodide) or apoptosis markers (e.g., Annexin V).[3]
Summary and Future Directions
This compound exerts potent anti-cancer effects by fundamentally reprogramming the transcriptional landscape in malignant cells. Its primary mechanism, the displacement of BRD4 from chromatin, leads to the consistent and robust downregulation of the master oncogene MYC and other critical cell-type-specific survival genes. The effects observed in multiple myeloma, glioblastoma, and other hematologic cancers highlight its broad therapeutic potential.
Furthermore, the ability of this compound to modulate the expression of immune-regulatory proteins like PD-L1 opens new avenues for combination therapies with immune checkpoint inhibitors.[11] The demonstrated synergy with p53-activating agents points to rational combination strategies that could overcome resistance and target cancer stem cell populations.[4][9] Future research will likely focus on identifying predictive biomarkers of response to this compound and optimizing combination regimens to maximize clinical benefit for patients with a wide range of malignancies.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bench scientist's guide to statistical analysis of RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An RNA-Seq Data Analysis Pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo RNA-seq and ChIP-seq analyses show an obligatory role for the C terminus of p53 in conferring tissue-specific radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of sensitive assays to quantitate gene expression after p53 gene therapy and paclitaxel chemotherapy using in vivo dosing in tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
The Role of CPI-203 in Epigenetic Regulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a crucial role in epigenetic regulation. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound disrupts the assembly of transcriptional machinery at key gene promoters and enhancers. This interference with protein-protein interactions leads to the modulation of gene expression programs integral to cancer cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on critical signaling pathways, quantitative efficacy data, and detailed experimental protocols for its investigation.
Core Mechanism of Action: BET Bromodomain Inhibition
The primary mechanism of action for this compound is the competitive inhibition of the BET family of bromodomains, with a high affinity for BRD4.[1][2] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key marker of active chromatin. This binding serves as a scaffold to recruit transcriptional regulators, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. P-TEFb, in turn, phosphorylates the C-terminal domain of RNA Polymerase II, initiating productive transcriptional elongation.
By occupying the acetyl-lysine binding pocket of BRD4, this compound effectively displaces it from chromatin.[3] This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of a host of genes, many of which are critical for cancer pathogenesis. A significant consequence of BRD4 inhibition by this compound is the profound downregulation of the master oncogene, MYC.[4][5]
Key Signaling Pathways Modulated by this compound
The inhibitory action of this compound on BRD4 has significant downstream consequences on several oncogenic signaling pathways.
The MYC Signaling Axis
As a central regulator of cell growth, proliferation, and metabolism, the MYC oncogene is a primary target of this compound's therapeutic effect.[4] In many hematological malignancies and solid tumors, MYC expression is driven by super-enhancers that are heavily decorated with acetylated histones and occupied by BRD4. This compound-mediated displacement of BRD4 from these super-enhancers leads to a rapid and sustained decrease in MYC transcription.[4][5] This downregulation of MYC protein levels is a key driver of the anti-proliferative and pro-apoptotic effects observed with this compound treatment.[6]
The Ikaros/IRF4 Signaling Pathway in Multiple Myeloma
In multiple myeloma, the survival of malignant plasma cells is critically dependent on the transcription factors Ikaros (IKZF1) and IRF4.[7] this compound has been shown to downregulate the expression of both Ikaros and IRF4, contributing to its anti-myeloma activity.[4][7] This effect is synergistic with immunomodulatory drugs like lenalidomide (B1683929), which promotes the degradation of Ikaros.[4][7] The combined action of this compound and lenalidomide leads to a more profound suppression of the Ikaros/IRF4/MYC signaling axis.[4]
The Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of several cancers.[8] Emerging evidence suggests a role for BET proteins in regulating this pathway.[9] Inhibition of BET proteins has been shown to repress the activity of both wild-type and mutant β-catenin, a key effector of the pathway.[8] This leads to the downregulation of Wnt target genes, including MYC and Cyclin D1.[10] The repression of Wnt/β-catenin signaling by BET inhibitors like this compound may contribute to their anti-tumor effects, particularly in cancers with mutations in components of this pathway.[8][10]
Quantitative Efficacy of this compound
The anti-proliferative and cytotoxic effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize key in vitro efficacy data.
Table 1: this compound IC50 and GI50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Value (nM) | Reference |
| BRD4 | In vitro assay | α-screen | 37 | [1] |
| BRD4 | In vitro assay | - | 26 | [2] |
| Mantle Cell Lymphoma (9 lines) | Mantle Cell Lymphoma | GI50 | 60 - 710 | [1] |
| ANBL6 WT | Multiple Myeloma | IC50 | ~250 | [11] |
| ANBL6 BR | Multiple Myeloma (Bortezomib-Resistant) | IC50 | ~250 | [11] |
| RPMI 8226 | Multiple Myeloma | IC50 | ~500 | [11] |
| 8226/LR5 | Multiple Myeloma (Melphalan-Resistant) | IC50 | ~400 | [11] |
| T-cell ALL | T-cell Acute Lymphoblastic Leukemia | EC50 | 91.2 | [5] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key in vitro assays.
Cell Viability and Proliferation Assay (MTS-based)
This protocol outlines a typical procedure to determine the effect of this compound on cancer cell viability and proliferation using a tetrazolium-based (MTS) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate for 1-4 hours at 37°C and 5% CO₂, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Western Blot Analysis for Protein Expression
This protocol is for assessing the effect of this compound on the expression levels of target proteins such as MYC, Ikaros, and BRD4.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-Ikaros, anti-BRD4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest and lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound represents a significant tool for the investigation of epigenetic regulation and holds therapeutic promise as an anti-cancer agent. Its well-defined mechanism of action, centered on the inhibition of BRD4 and the subsequent downregulation of key oncogenic signaling pathways, provides a strong rationale for its continued preclinical and clinical evaluation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of BET inhibitors in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
The Effect of CPI-203 on MYC Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC proto-oncogene is a master transcriptional regulator that is dysregulated in a vast number of human cancers, making it a highly sought-after therapeutic target.[1][2] Direct inhibition of MYC has proven challenging; however, an alternative strategy has emerged through targeting the epigenetic machinery that controls its expression.[2] This technical guide provides an in-depth analysis of CPI-203, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, and its role in the transcriptional regulation of MYC. We will explore the core mechanism of action, present quantitative data on its effects, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows.
Introduction: BET Proteins and MYC Regulation
The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[3] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key marker of active chromatin.[3] BRD4, the most extensively studied member, plays a critical role in recruiting the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and super-enhancers.[3][4] This action drives the high-level expression of genes essential for cell proliferation and identity, with MYC being a primary target.[1][3] In many cancers, BRD4 is enriched at super-enhancers that control MYC expression, leading to its overexpression and subsequent tumorigenesis.[1][5]
This compound is a cell-permeable small molecule that competitively binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins with high affinity (IC50 ~37 nM for BRD4).[6] This competitive inhibition displaces BET proteins, particularly BRD4, from chromatin, thereby disrupting the transcriptional apparatus required for the expression of key oncogenes like MYC.[1][5]
Mechanism of this compound Action on MYC Transcription
The primary mechanism by which this compound downregulates MYC is through the disruption of BRD4-dependent transcription. Chromatin immunoprecipitation (ChIP) studies have demonstrated that BRD4 is significantly enriched at the enhancers and promoters of the MYC locus in cancer cells.[5] By binding to the bromodomains of BRD4, this compound prevents its association with acetylated histones at these regulatory regions. This leads to the eviction of BRD4 and the subsequent dissociation of the P-TEFb complex, which is essential for transcriptional elongation. The result is a rapid and potent suppression of MYC gene transcription.[1][5] This downregulation of MYC protein levels leads to cell cycle arrest, senescence, and apoptosis in MYC-dependent cancer cells.[1][5][7]
Quantitative Data on this compound Effects
The following tables summarize the quantitative effects of this compound on MYC expression and downstream cellular processes across various cancer cell lines.
Table 1: Effect of this compound on MYC and Related Gene Expression
| Cell Line/Model | Cancer Type | This compound Conc. | Treatment Duration | Effect on MYC | Effect on Other Key Genes | Reference |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.1 µM | 6 hours | Significant mRNA decrease | IKZF1 (Ikaros) mRNA decrease | [7] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.1 µM | 48 hours | Protein level decrease | - | [7] |
| Glioblastoma Lines (Panel) | Glioblastoma | Not specified | Not specified | Downregulated | Downregulation of FBXO5 gene module | [8][9][10] |
| Glioblastoma Lines (Panel) | Glioblastoma | Not specified | Not specified | Downregulated | Consistent downregulation of DNA synthesis genes | [8][9][10][11] |
| REC-1 Tumor-bearing Mice | Mantle Cell Lymphoma | 2.5 mg/kg (i.p.) | Not specified | Abrogation of expression (in combo) | Abrogation of IRF4 expression (in combo) | [6] |
| Multiple Myeloma Xenograft | Multiple Myeloma | Not specified | Not specified | Downregulation | Downregulation of Ikaros and IRF4; Upregulation of GADD45B | [7] |
Table 2: Cellular and In Vitro Effects of this compound
| Assay Type | Cell Lines | Effect Measured | GI50 / IC50 | Key Findings | Reference |
| Cell Growth Inhibition | Multiple Myeloma Lines | Proliferation (MTT assay) | Median response at 0.5 µM: 65.4% inhibition | Dose-dependent growth inhibition, even in lenalidomide (B1683929)/dexamethasone-resistant cells. | [7] |
| Cell Cycle Analysis | JJN-3, RPMI-8226, ARP-1 | Cell cycle fractions | N/A (at 0.1 µM) | G1 cell cycle blockade. | [7] |
| Cytostatic Effect | Mantle Cell Lymphoma (9 lines) | Growth Inhibition | 0.06 to 0.71 µM | Potent cytostatic effect across all tested MCL cell lines. | [6] |
| Chromatin Accessibility | Glioblastoma Lines (4 lines) | ATAC-seq peaks | N/A | Significant global loss of chromatin accessibility (closing of chromatin). | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to evaluate the effect of this compound on MYC regulation.
Cell Culture and this compound Treatment
-
Cell Culture: Culture cancer cell lines (e.g., multiple myeloma, glioblastoma) in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM). A vehicle control (DMSO) should be used in parallel.
-
Treatment: Seed cells at a predetermined density. After allowing cells to adhere (for adherent lines), replace the medium with a medium containing this compound or vehicle control. Incubate for the desired time (e.g., 6, 24, or 48 hours) before harvesting for downstream analysis.
Western Blotting for Protein Analysis
-
Cell Lysis: Harvest treated and control cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with primary antibodies specific for MYC, BRD4, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry.[12]
Quantitative RT-PCR (qRT-PCR) for mRNA Analysis
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for MYC, IKZF1, and a housekeeping gene (e.g., GUSB or GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.[1][7]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4. Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare peak enrichment at the MYC locus between this compound-treated and control samples.[13][14][15][16]
RNA Sequencing (RNA-seq)
-
RNA Isolation and Library Preparation: Isolate total RNA from cells treated with this compound or vehicle. Prepare RNA-seq libraries, which may include mRNA purification and fragmentation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential expression analysis to identify genes that are significantly up- or downregulated by this compound treatment. Gene ontology and pathway analysis can then be used to determine the biological processes affected.[8][13][17][18][19]
Downstream Consequences of MYC Inhibition by this compound
The transcriptional suppression of MYC by this compound initiates a cascade of downstream events that contribute to its anti-tumor activity.
-
Cell Cycle Arrest: MYC is a master regulator of cell cycle progression. Its downregulation by this compound leads to a G1 phase arrest, as observed in multiple myeloma and other cancer cell lines.[1][7] This is often accompanied by the upregulation of cell cycle inhibitors like p21.[5]
-
Inhibition of Proliferation and Survival Pathways: this compound treatment results in the downregulation of a consistent set of MYC target genes involved in DNA synthesis and replication.[8][9][11] In multiple myeloma, this compound also inhibits Ikaros signaling, another critical pathway for myeloma cell survival.[7]
-
Induction of Apoptosis: By suppressing the pro-survival signals driven by MYC, this compound can efficiently activate the cell death program in cancer cells.[6]
-
Modulation of the Tumor Microenvironment: Recent studies have shown that this compound can inhibit the expression of PD-L1, an immune checkpoint protein, suggesting a role for BET inhibitors in enhancing anti-tumor immunity.[20]
Conclusion and Future Directions
This compound effectively suppresses the transcriptional activity of the MYC oncogene by displacing BRD4 from its regulatory elements. This mechanism leads to potent anti-proliferative and pro-apoptotic effects in a variety of MYC-dependent cancers, including glioblastoma and multiple myeloma. The consistent downregulation of DNA synthesis genes highlights a core vulnerability that can be exploited by BET inhibition.[8][9][10] As a preclinical tool compound, this compound has provided a strong rationale for the clinical development of BET inhibitors. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to BET inhibition and exploring rational combination therapies to overcome resistance and enhance efficacy.[21] The continued investigation into the nuanced roles of different BET bromodomains and the development of more selective inhibitors will further refine this promising therapeutic strategy.[13]
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation by MYC: an emerging new model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. In vivo RNA-seq and ChIP-seq analyses show an obligatory role for the C terminus of p53 in conferring tissue-specific radiation sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. In vivo RNA-seq and ChIP-seq analyses show an obligatory role for the C terminus of p53 in conferring tissue-specific radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of cancer omics and drug perturbations in panels of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cracking rare disorders: a new minimally invasive RNA-seq protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
An In-depth Technical Guide to the Selectivity Profile of CPI-203
This guide provides a detailed overview of the selectivity and mechanism of action of CPI-203, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, outlines experimental methodologies, and visualizes the critical pathways modulated by this compound.
Introduction to this compound
This compound is a thieno-triazolo-diazepine compound and an analog of (+)-JQ1, designed for enhanced bioavailability.[1][2] It functions as a competitive inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic readers that bind to acetylated lysine (B10760008) residues on histone tails.[3][4] By occupying the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably MYC.[1][4] This activity has established this compound as a significant tool in cancer research, particularly for hematological malignancies and solid tumors like glioblastoma.[2][5][6]
Selectivity Profile of this compound
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. This compound demonstrates potent inhibition of BET family members, with a primary focus on BRD4.
This compound is characterized as a potent pan-BET inhibitor, binding to the bromodomains of BRD2, BRD3, and BRD4. Quantitative data from various assays highlight its strong affinity for these targets.
| Target | Assay Type | IC50 Value | Reference |
| BRD4 | α-Screen | ~37 nM | [7] |
| BRD4 | (undisclosed) | 26 nM | [3] |
| BRD4 (BD1) | TR-FRET | 39 nM | [8] |
While primarily a BET inhibitor, understanding a compound's activity against other protein families is crucial. Like its parent compound (+)-JQ1, this compound is considered highly selective for the BET family. Studies on (+)-JQ1 using differential scanning fluorimetry showed no significant binding to bromodomains outside the BET family.[4] this compound is reported to be less toxic than JQ1 in certain contexts, suggesting a potentially favorable off-target profile.[9] However, as with all BET inhibitors, off-target effects leading to toxicities such as thrombocytopenia remain a consideration in clinical development.[10]
Key Signaling Pathways and Mechanisms of Action
This compound modulates several critical signaling pathways implicated in cancer cell proliferation, survival, and immune response.
A primary mechanism of this compound's anti-cancer activity is the suppression of the MYC oncogene. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively inhibits its transcription.[1] In multiple myeloma, this compound has also been shown to downregulate the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[1] This leads to a G1 cell cycle blockade, partly through the upregulation of cell cycle inhibitors like GADD45B.[1]
This compound can enhance anti-tumor immunity by suppressing the expression of Programmed Death-Ligand 1 (PD-L1).[9] BRD4 plays a key role in regulating PD-L1 transcription by occupying its promoter region. This compound treatment inhibits this occupation, leading to reduced PD-L1 expression on cancer cells. This mechanism can prevent adaptive immune resistance and improve the efficacy of immune checkpoint inhibitors like anti-PD-1 therapy.[9]
Experimental Methodologies
The selectivity and functional effects of this compound are determined using a combination of biochemical, cellular, and genomic assays.
-
Protocol: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the binding of a protein to a substrate. It utilizes donor and acceptor beads that, when in close proximity (i.e., when binding occurs), generate a chemiluminescent signal.
-
Methodology: A biotinylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged BET bromodomain protein is bound to anti-GST-coated acceptor beads. In the absence of an inhibitor, the bromodomain binds the histone peptide, bringing the beads together and producing a signal.
-
Inhibition Measurement: this compound is titrated into the reaction. By competing with the histone peptide for the bromodomain's binding pocket, it prevents the association of the donor and acceptor beads, causing a dose-dependent decrease in the signal. The IC50 value is calculated from this dose-response curve.[4]
-
-
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 48-72 hours).[1]
-
Measurement: MTT reagent is added to the wells. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. A solubilizing agent (like DMSO) is added to dissolve the crystals. The absorbance of the resulting purple solution is measured with a spectrophotometer. A decrease in absorbance indicates reduced cell viability. The GI50 (concentration for 50% growth inhibition) is then determined.[7]
-
-
Protocol: Chromatin Immunoprecipitation (ChIP) Assay
-
Principle: ChIP is used to determine whether a specific protein (e.g., BRD4) is associated with specific genomic regions (e.g., the PD-L1 promoter) in living cells.
-
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
The chromatin is sheared into small fragments by sonication.
-
An antibody specific to the protein of interest (BRD4) is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
-
Analysis: Quantitative PCR (qPCR) is performed on the purified DNA using primers for the specific gene promoter of interest. A reduction in the amount of amplified DNA in this compound-treated cells compared to the control indicates that the inhibitor has displaced the protein from that genomic location.[9]
-
-
Protocol: ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing)
-
Principle: This technique maps chromatin accessibility across the genome. BET inhibitors are expected to cause chromatin to become more condensed and less accessible at sites where BET proteins normally recruit transcriptional machinery.
-
Methodology:
-
Nuclei are isolated from cells treated with this compound or a control.
-
A hyperactive Tn5 transposase is used to simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters.
-
The resulting DNA fragments are purified and sequenced.
-
-
Analysis: Sequencing reads are mapped to the genome. A decrease in the number of sequencing peaks in this compound-treated cells indicates a global closing of chromatin, consistent with the displacement of transcriptional activators like BRD4.[5][11]
-
Conclusion
This compound is a potent and selective BET bromodomain inhibitor that primarily targets BRD4. Its selectivity for the BET family over other bromodomain-containing proteins underpins its mechanism of action, which involves the competitive displacement of BET proteins from chromatin. This leads to the transcriptional repression of key oncogenic drivers like MYC and immune checkpoints like PD-L1. The characterization of its selectivity profile and functional consequences relies on a suite of established biochemical and cellular assays, confirming its utility as a valuable chemical probe and a candidate for therapeutic development in oncology.
References
- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. stemcell.com [stemcell.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines | PLOS One [journals.plos.org]
CPI-203: A Potent Chemical Probe for Interrogating BRD4 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression and a key therapeutic target in a multitude of diseases, particularly cancer. BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This activity is crucial for the expression of key oncogenes such as c-MYC. CPI-203 is a potent, selective, and cell-permeable small molecule inhibitor of BET bromodomains, with a high affinity for BRD4. It serves as an invaluable chemical probe for elucidating the diverse cellular functions of BRD4 and for exploring the therapeutic potential of BET inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a visualization of its impact on key signaling pathways.
Mechanism of Action
This compound is an analog of (+)-JQ1 and competitively binds to the acetyl-lysine binding pockets of the two tandem bromodomains (BD1 and BD2) of BRD4.[1] This binding displaces BRD4 from chromatin, preventing its interaction with acetylated histones and the subsequent recruitment of the positive transcription elongation factor b (P-TEFb) complex. The dissociation of this complex from gene promoters and enhancers leads to the suppression of transcriptional elongation of BRD4 target genes. A primary and well-documented consequence of BRD4 inhibition by this compound is the profound downregulation of the master oncogene MYC.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency and cellular activity across various cancer cell lines.
Table 1: Biochemical Activity of this compound
| Target | Assay Format | IC50 (nM) | Reference |
| BRD4 | AlphaScreen | ~37 | [4][5] |
| BRD4 (BD1) | - | 26 | [6] |
Table 2: Cellular Activity of this compound (GI50/IC50 Values)
| Cell Line | Cancer Type | GI50/IC50 (µM) | Assay Type | Reference |
| Mantle Cell Lymphoma (MCL) cell lines (panel of 9) | Mantle Cell Lymphoma | 0.06 - 0.71 | MTT | [7] |
| Multiple Myeloma (MM) cell lines (lenalidomide-responsive and -resistant) | Multiple Myeloma | Dose-dependent inhibition (median response at 0.5 µM: 65.4%) | MTT | [2] |
| Leukemic T cells | Leukemia | 0.091 (EC50) | - | [1] |
| Follicular Lymphoma (DOHH2) | Follicular Lymphoma | 3.775 | CCK-8 | [8] |
| Follicular Lymphoma (RL) | Follicular Lymphoma | 16.301 | CCK-8 | [8] |
Key Signaling Pathways Modulated by this compound
BRD4 is a central hub in several signaling pathways critical for cancer cell proliferation and survival. This compound, by inhibiting BRD4, effectively modulates these pathways.
BRD4-c-MYC Signaling Axis
BRD4 is a critical activator of MYC transcription. It binds to super-enhancers and promoter regions of the MYC gene, recruiting the transcriptional machinery necessary for its expression. This compound displaces BRD4 from these regulatory regions, leading to a rapid and sustained downregulation of MYC mRNA and protein levels.[2][3] This is a primary mechanism by which this compound exerts its anti-proliferative effects in many cancers.[3][9]
BRD4-NF-κB Signaling Pathway
BRD4 also plays a crucial role in the activation of the NF-κB (Nuclear Factor kappa B) signaling pathway, a key driver of inflammation and cell survival. BRD4 interacts with the acetylated RelA subunit of NF-κB, enhancing its transcriptional activity.[10] By inhibiting BRD4, this compound can suppress the expression of NF-κB target genes, contributing to its anti-inflammatory and pro-apoptotic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
BRD4 Binding Assay (AlphaScreen)
This proximity-based assay measures the ability of this compound to disrupt the interaction between BRD4 and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged BRD4 protein
-
Biotinylated acetylated histone H4 peptide
-
AlphaScreen Glutathione (GSH) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound and control compounds (e.g., (+)-JQ1)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
In a 384-well plate, add the test compounds, biotinylated histone H4 peptide, and His-tagged BRD4 protein.
-
Incubate at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Add GSH Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin-coated Donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 48 or 72 hours).[2]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well.
-
Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 values.[9][11]
Western Blot Analysis of Protein Expression
This technique is used to measure the levels of BRD4, c-MYC, and other target proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[12][13]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of BRD4 at specific genomic loci, such as the MYC promoter, and to assess the displacement of BRD4 by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion reagents to shear chromatin
-
ChIP-grade anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting specific genomic regions (e.g., MYC promoter)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde and quench with glycine.
-
Lyse cells and shear chromatin to fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-BRD4 antibody or IgG control overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Quantify the enrichment of specific DNA sequences by qPCR.[14][15]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.
Conclusion
This compound is a powerful and specific chemical probe for investigating the biological roles of BRD4. Its ability to potently inhibit BRD4 and subsequently downregulate key oncogenic signaling pathways, most notably the c-MYC axis, makes it an indispensable tool for cancer research and drug development. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies to further unravel the complexities of BRD4 function and to explore novel therapeutic strategies based on BET inhibition.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Preclinical Studies of CPI-203 in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the initial preclinical research on CPI-203, a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in the context of hematological malignancies. It details the compound's mechanism of action, summarizes key quantitative data from foundational studies, outlines experimental protocols, and visualizes critical pathways and workflows.
Introduction: Targeting Epigenetic Readers in Hematological Cancers
Hematological malignancies are frequently characterized by the dysregulation of transcriptional programs that control cell proliferation, differentiation, and survival.[1] The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4, have emerged as critical epigenetic readers that regulate the expression of key oncogenes, most notably MYC.[2][3] These proteins bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters.[2] this compound is a potent, selective, and cell-permeable small molecule inhibitor of BET bromodomains, developed as a potential therapeutic agent for these cancers.[4] Preclinical investigations have explored its activity both as a monotherapy and in combination with existing standard-of-care agents.[5][6]
Core Mechanism of Action: BET Inhibition
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin. This action prevents the recruitment of the transcriptional apparatus required for the expression of key oncogenes.[2] The primary downstream effect is the profound suppression of MYC transcription, an oncogene central to the pathogenesis of many hematological cancers including multiple myeloma, lymphoma, and leukemia.[2][5]
Beyond MYC, this compound-mediated BET inhibition also disrupts other critical signaling pathways. In multiple myeloma, it has been shown to downregulate the transcription factors Ikaros (IKZF1) and IRF4, which are crucial for plasma cell survival.[5][7] This leads to a G1 cell cycle blockade and induction of apoptosis.[5] The ability of this compound to modulate the expression of proteins like BCL-2 further contributes to its pro-apoptotic activity.[2]
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of CPI-203 in Cellular Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for efficient and precise methods of cellular reprogramming is a cornerstone of regenerative medicine and disease modeling. Small molecules that can modulate the epigenetic landscape have emerged as powerful tools in this endeavor. Among these, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have shown significant promise. This technical guide provides an in-depth analysis of CPI-203, a potent BET inhibitor, and its potential to facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). Drawing parallels with its well-studied analog, JQ1, this document outlines the mechanistic underpinnings, provides detailed experimental protocols, and presents quantitative data to support the use of this compound in reprogramming workflows. Furthermore, key signaling pathways and experimental frameworks are visualized to offer a comprehensive understanding of its application.
Introduction: BET Inhibitors and Epigenetic Reprogramming
Somatic cell reprogramming involves the erasure of cell-type-specific epigenetic marks and the establishment of a pluripotent epigenetic state. This process is often inefficient due to epigenetic barriers that maintain cell identity. BET proteins (BRD2, BRD3, BRD4, and BRDT) are "epigenetic readers" that play a crucial role in this process by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to active gene loci.
By competitively binding to the bromodomains of BET proteins, inhibitors like this compound can displace them from chromatin. This leads to a phenomenon described as "de-bookmarking," where the epigenetic memory of the somatic cell is erased, facilitating the silencing of somatic genes and the activation of pluripotency-associated genes.
This compound is an analog of the well-characterized BET inhibitor JQ1, exhibiting superior bioavailability.[1] While much of the foundational research on BET inhibitors in reprogramming has been conducted with JQ1, emerging evidence indicates that this compound possesses similar, if not enhanced, capabilities in modulating cellular fate.
Quantitative Data on the Efficacy of BET Inhibitors in Reprogramming
The application of BET inhibitors has been shown to significantly enhance the efficiency of iPSC generation. The following tables summarize key quantitative findings, primarily from studies on JQ1, which can be considered indicative of the potential of this compound.
| Parameter | Treatment | Fold Increase in Reprogramming Efficiency | Cell Type | Reference |
| iPSC Colony Formation | JQ1 (50 nM) | ~22-fold | Human Fibroblasts | [2] |
| TRA-1-60+ Colonies | JQ1 (low concentration) | ~20-fold | Human Fibroblasts | [3] |
| Pluripotency Gene Upregulation | JQ1 | Significant | Not Specified | |
| Somatic Gene Downregulation | JQ1 | 390 genes (naïve fibroblasts), 651 genes (during reprogramming) | Human Fibroblasts | [3] |
| Parameter | Treatment | Effect | Cell Type | Reference |
| MYC mRNA Levels | This compound (0.1 µM) | ~40-50% decrease | Myeloma Cell Lines | [1] |
| Ikaros (IKZF1) mRNA Levels | This compound (0.1 µM) | ~40-50% decrease | Myeloma Cell Lines | [1] |
| Ikaros Protein Levels | This compound (0.1 µM) | ~70.4% mean reduction | Myeloma Cell Lines | [1] |
Note: While the data for this compound in the second table is from cancer cell lines, the observed downregulation of MYC and Ikaros, key transcription factors, is relevant to the mechanistic understanding of its role in cellular reprogramming.
Experimental Protocols
The following protocols are based on established methods for iPSC generation, incorporating the use of BET inhibitors. Given the limited specific protocols for this compound in reprogramming, the JQ1 protocol is provided as a foundational method that can be adapted for this compound, with concentration adjustments based on its known potency.
General Materials
-
Human somatic cells (e.g., dermal fibroblasts)
-
iPSC reprogramming vectors (e.g., Sendai virus, episomal plasmids, or mRNA) expressing OCT4, SOX2, KLF4, and c-MYC (OSKM)
-
Appropriate cell culture medium (e.g., DMEM, Fibroblast medium)
-
Human ESC/iPSC culture medium (e.g., mTeSR™1 or E8™)
-
Matrigel or Geltrex™ coated culture plates
-
This compound (or JQ1) stock solution (e.g., 10 mM in DMSO)
-
Reagents for cell passaging (e.g., TrypLE™, ReLeSR™)
-
Reagents for iPSC characterization (e.g., antibodies for pluripotency markers, reagents for embryoid body formation)
Protocol for this compound Enhanced Reprogramming of Human Fibroblasts
This protocol is adapted from established methods for JQ1-enhanced reprogramming.[2]
-
Cell Seeding: Plate human fibroblasts at a density of 5 x 104 to 1 x 105 cells per well of a 6-well plate in fibroblast medium.
-
Transduction/Transfection: On the following day, introduce the reprogramming factors (OSKM) using your chosen delivery method according to the manufacturer's instructions.
-
Initiation of this compound Treatment: Two to three days post-transduction/transfection, replace the medium with fresh fibroblast medium supplemented with this compound. Based on effective concentrations in other cell types and the analogy to JQ1, a starting concentration range of 50 nM to 250 nM is recommended for optimization.
-
Medium Change and Continued Treatment: Continue to culture the cells, changing the medium every 1-2 days with fresh medium containing this compound. The optimal duration of treatment may vary but is typically between 7 to 14 days.
-
Transition to iPSC Medium: Around day 7-10 post-transduction, switch to a human ESC/iPSC culture medium. Continue to supplement with this compound.
-
Colony Emergence and Maturation: Monitor the plates for the emergence of iPSC-like colonies, which typically appear between days 14 and 21.
-
Colony Picking and Expansion: Once colonies are large enough, manually pick them and transfer them to fresh Matrigel-coated plates for expansion in iPSC medium without this compound.
-
Characterization of iPSC Clones: Characterize the established iPSC lines for the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, TRA-1-60), genomic integrity, and the potential to differentiate into the three germ layers.
Signaling Pathways and Mechanistic Diagrams
The mechanism of action of this compound in cell reprogramming is multifaceted, primarily involving the modulation of key transcriptional networks and signaling pathways that govern pluripotency.
Mechanism of BET Inhibition in "De-bookmarking" Somatic Genes
BET inhibitors like this compound disrupt the maintenance of the somatic cell's transcriptional program during cell division. This "de-bookmarking" mechanism is crucial for erasing the epigenetic memory of the original cell type.
Caption: Mechanism of this compound in erasing somatic gene memory.
Impact of BET Inhibition on Pluripotency Signaling Networks
By suppressing key somatic transcription factors, BET inhibitors indirectly promote the activity of pluripotency-maintaining signaling pathways. The Wnt/β-catenin and LIF/STAT3 pathways are central to establishing and maintaining the naive pluripotent state.
Caption: this compound's influence on pluripotency signaling pathways.
Experimental Workflow for this compound Enhanced iPSC Generation
The following diagram outlines the key steps in a typical experimental workflow for generating iPSCs with the aid of this compound.
Caption: Experimental workflow for this compound enhanced iPSC generation.
Conclusion and Future Directions
This compound, as a potent BET inhibitor, holds significant promise for enhancing the efficiency of cellular reprogramming. Its ability to erase epigenetic memory by displacing BET proteins from chromatin facilitates the transition from a somatic to a pluripotent state. While direct, comprehensive studies on this compound in iPSC generation are still emerging, the extensive data available for its analog, JQ1, provides a strong rationale for its application.
Future research should focus on optimizing this compound concentrations and treatment schedules for various somatic cell types. Head-to-head comparisons with other BET inhibitors will be crucial to delineate its specific advantages. Furthermore, a deeper understanding of the downstream signaling pathways affected by this compound will pave the way for more refined and efficient reprogramming strategies, ultimately accelerating the translation of iPSC technology into clinical applications.
References
- 1. Frontiers | The dynamics of chromatin states mediated by epigenetic modifications during somatic cell reprogramming [frontiersin.org]
- 2. Resetting epigenetic signatures to induce somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells [ouci.dntb.gov.ua]
CPI-203: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-203, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has garnered significant attention for its therapeutic potential in oncology. Emerging evidence, however, illuminates a compelling role for this compound as a modulator of inflammatory processes. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing available quantitative data, and presenting detailed experimental protocols for its investigation. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic utility of BET inhibition in inflammatory diseases.
Introduction to this compound and BET Inhibition in Inflammation
This compound is a derivative of the thieno-triazolo-1,4-diazepine class of compounds and a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histones and transcription factors. This interaction is crucial for the recruitment of transcriptional machinery to the promoters and enhancers of target genes, thereby regulating their expression.
In the context of inflammation, BET proteins, particularly BRD4, are key regulators of pro-inflammatory gene expression. They are recruited to the chromatin of genes encoding cytokines, chemokines, and other inflammatory mediators, often in cooperation with master inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of pro-inflammatory gene transcription. This mechanism underpins the anti-inflammatory effects of this compound.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The primary anti-inflammatory mechanism of this compound is the inhibition of BET protein function, which leads to the downregulation of a cascade of inflammatory mediators. The core signaling pathway affected is the NF-κB pathway, a central regulator of the immune response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in orchestrating the expression of genes involved in inflammation, immunity, and cell survival. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-κB dimers (most commonly p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences in the promoter and enhancer regions of target genes.
BRD4 acts as a critical co-activator for NF-κB. Following its translocation to the nucleus, the p65 subunit of NF-κB is acetylated, creating a binding site for the bromodomains of BRD4. The recruitment of BRD4 is essential for the subsequent recruitment of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of pro-inflammatory genes.
This compound disrupts this process by competitively binding to the bromodomains of BRD4, preventing its interaction with acetylated NF-κB. This leads to a failure in the recruitment of P-TEFb and a subsequent suppression of the transcriptional activation of NF-κB target genes, including those encoding for TNF-α, IL-6, and various chemokines.
Methodological & Application
Application Notes and Protocols for CPI-203 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] As an analogue of the well-characterized BET inhibitor (+)-JQ1, this compound offers superior bioavailability for in vivo applications.[3] BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, including MYC.[4][5][6] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces them from chromatin, leading to the downregulation of target gene expression. This mechanism underlies its anti-proliferative and pro-apoptotic effects observed in various cancer models.[3][4] These application notes provide a summary of experimental data and detailed protocols for the in vivo use of this compound in mouse models of cancer.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Mouse Model | Cell Line | This compound Dosage | Route of Administration | Treatment Duration | Key Findings |
| Multiple Myeloma | SCID | RPMI-8226 | 2.5 mg/kg, twice daily | Intraperitoneal (i.p.) | 2 weeks | 62% reduction in tumor volume as a single agent.[3] |
| Multiple Myeloma | SCID | RPMI-8226 | 2.5 mg/kg, twice daily | Intraperitoneal (i.p.) | 2 weeks | Complete arrest of tumor growth when combined with lenalidomide (B1683929) and dexamethasone (B1670325).[3] |
| Mantle Cell Lymphoma | N/A | REC-1 | 2.5 mg/kg, twice daily | Intraperitoneal (i.p.) | N/A | Enhanced anti-tumoral properties when combined with lenalidomide.[1] |
| Follicular Lymphoma | SCID | DOHH2 | N/A | N/A | 4 weeks | Significantly reduced tumor volume and prolonged survival.[7] |
| Liver Cancer | N/A | N/A | N/A | N/A | 14 days | Improved response to anti-PD-1 immunotherapy.[8] |
| Chronic Myeloid Leukemia | NSG | CML CD34+ cells | 6-7.5 mg/kg | N/A | 3-4 weeks | Eliminated 95% of Ph+ CD45+ cells when combined with RG7388.[9] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Multiple Myeloma Xenograft Model
This protocol is adapted from studies demonstrating the efficacy of this compound in a subcutaneous multiple myeloma xenograft mouse model.[3]
1. Cell Culture and Animal Model:
- Culture human multiple myeloma RPMI-8226 cells in appropriate media until they reach the desired number for inoculation.
- Use immunodeficient mice, such as SCID (Severe Combined Immunodeficient) mice, to prevent graft rejection.[3]
- Acclimate mice to the animal facility for at least one week before the experiment.
2. Tumor Inoculation:
- On day 0, subcutaneously inoculate 1.2 x 107 RPMI-8226 cells in a suitable buffer (e.g., PBS or Matrigel) into the flank of each mouse.[3]
- Monitor mice for tumor growth.
3. Treatment Regimen:
- Once tumors are established (e.g., day 7 post-inoculation), randomize mice into treatment and control groups (n=5-6 mice per group).[1][3]
- Treatment Group: Administer this compound at a dose of 2.5 mg/kg via intraperitoneal (i.p.) injection twice daily.[3]
- Vehicle Control Group: Administer an equal volume of the vehicle used to dissolve this compound.
- Combination Therapy Group (Optional): Administer this compound in combination with other agents, such as lenalidomide (50 mg/kg, daily) and dexamethasone (1 mg/kg, twice weekly).[3]
- Continue treatment for a predefined period, for example, two weeks.[3]
4. Monitoring and Endpoint Analysis:
- Measure tumor volume using external calipers every 3-4 days.[3]
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the treatment period (e.g., day 21 post-inoculation), mice can be sacrificed according to institutional guidelines.[3]
- Excise tumors for further analysis, such as immunohistochemistry for biomarkers like GADD45B, MYC, Ikaros, and IRF4, or Western blot analysis.[3]
Protocol 2: General Protocol for this compound Administration in Lymphoma Xenograft Models
This protocol provides a general framework for assessing the anti-tumor activity of this compound in lymphoma xenograft models, based on reported studies.[7]
1. Cell Culture and Animal Model:
- Culture a suitable lymphoma cell line (e.g., DOHH2 for follicular lymphoma) in appropriate media.[7]
- Use immunodeficient mice (e.g., SCID mice).[7]
2. Tumor Inoculation:
- Subcutaneously inject the lymphoma cells into the flank of the mice.
- Allow tumors to establish and reach a palpable size.
3. Treatment Administration:
- Randomize mice into treatment and control groups.
- Administer this compound via a suitable route, such as intraperitoneal injection. The dosage may need to be optimized for the specific model, but a starting point could be 2.5 mg/kg twice daily based on other studies.[1][3]
- The control group should receive the vehicle solution.
4. Efficacy Evaluation:
- Monitor tumor growth by measuring tumor volume at regular intervals.[7]
- Record the survival of the mice in each group.[7]
- At the study endpoint, collect tumors for downstream analysis, such as immunohistochemistry for proliferation markers (Ki-67) and apoptosis markers (cleaved caspase-3, cleaved caspase-9), and Western blot for cell cycle regulators (Cyclin D1, CDK4) and signaling pathway components (β-catenin).[7]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: Workflow for a xenograft mouse model study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of CPI-203 for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of CPI-203, a potent and selective BET bromodomain inhibitor, in various cell culture-based assays. The protocols outlined below are intended to serve as a starting point for researchers and can be adapted based on specific cell lines and experimental goals.
Mechanism of Action
This compound is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins, with a high affinity for BRD4.[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes and cell cycle regulators, most notably MYC.[3][4][5] This inhibition ultimately results in cell cycle arrest at the G1 phase and induction of apoptosis.[3][4][6]
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The effective concentration of this compound can vary significantly depending on the cell line. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values reported in the literature for different cancer types.
| Cell Line Type | Cell Line(s) | Assay Type | Parameter | Value Range (µM) | Reference |
| Multiple Myeloma (MM) | MM.1S, RPMI-8226, U266, etc. | Proliferation | Response | 0.5 (median) | [3][5] |
| Mantle Cell Lymphoma (MCL) | 9 cell lines | Cytostatic | GI50 | 0.06 - 0.71 | [1] |
| Pancreatic Neuroendocrine Tumors (PanNETs) | BON-1, QGP-1 | Proliferation | Inhibition | 0.05 - 2.5 | [4] |
| Follicular Lymphoma (FL) | DOHH2, RL | Viability | IC50 | 3.775 - 20.850 | [6] |
| Glioblastoma | Patient-derived gliomasphere lines | Growth Inhibition | IC50 | Varies | [7] |
Note: IC50 and GI50 values are dependent on the assay conditions, including cell density, incubation time, and the specific endpoint measured.[8][9] It is crucial to determine the optimal concentration for each cell line and experiment empirically.
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.999 mg of this compound (MW: 399.9 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent-induced toxicity.[2]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell proliferation and viability.
Materials:
-
This compound stock solution
-
Appropriate cancer cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) in triplicate. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of this compound's effect on cell cycle distribution.
Materials:
-
This compound stock solution
-
Appropriate cancer cell line and complete culture medium
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 concentration) and a vehicle control for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
This compound stock solution
-
Appropriate cancer cell line and complete culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits BET proteins, downregulating MYC and Ikaros, leading to G1 arrest and apoptosis.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Logical Relationship of this compound's Cellular Effects
Caption: this compound inhibits BET proteins, leading to reduced cell proliferation via cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibitors PFI-1 and this compound suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CPI-203-Mediated MYC Downregulation Analysis by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a reported IC50 value of approximately 37 nM for BRD4.[1] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including MYC.[2][3] By binding to acetylated histones, BET proteins recruit the transcriptional machinery to promote the expression of target genes.[2] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the suppression of target gene transcription.[2] A significant and well-documented consequence of BET inhibition by this compound is the downregulation of the MYC proto-oncogene, which is a central driver of cell proliferation, growth, and survival in many human cancers.[4][5][6]
This document provides detailed protocols for utilizing Western blot analysis to quantify the downregulation of MYC protein levels in response to this compound treatment in cancer cell lines.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various studies, providing essential information for experimental design.
Table 1: In Vitro Efficacy of this compound
| Cell Line(s) | Assay Type | This compound Concentration(s) | Duration of Treatment | Observed Effect on MYC/Cell Proliferation | Reference(s) |
| Multiple Myeloma (JJN-3, RPMI-8226, ARP-1) | MTT Proliferation Assay | 0.1 µM | 48 hours | 42.7% reduction in proliferation (single agent) | [4] |
| Multiple Myeloma (JJN-3, RPMI-8226, ARP-1) | Western Blot | 0.1 µM | 24 hours | 40-50% decrease in MYC mRNA levels | [4] |
| Mantle Cell Lymphoma (MCL) | Cell Viability Assay | 0.06 - 0.71 µM (GI50) | Not Specified | Dose-dependent cytostatic effect | [1] |
| Pancreatic Neuroendocrine Tumor (BON-1, QGP-1) | Western Blot | 1 µM | 24 hours | Dose-dependent reduction in MYC protein levels | [6] |
| Pancreatic Neuroendocrine Tumor (BON-1, QGP-1) | qPCR | 1 µM | 24 hours | ~2-3 fold downregulation of MYC mRNA | [6] |
| Chronic Myeloid Leukemia (CML) CD34+ | Cell Viability Assay | Not Specified | Not Specified | Reduced cell viability | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for the Western blot protocol.
Caption: Mechanism of this compound action on the BET-MYC signaling pathway.
Caption: General workflow for Western blot analysis of MYC downregulation.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., Multiple Myeloma, Pancreatic Cancer, or other MYC-dependent lines) in appropriate culture dishes or plates and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM). A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 to 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Western Blot Protocol for MYC Downregulation
1. Cell Lysis and Protein Extraction [8][9]
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with freshly added protease and phosphatase inhibitor cocktails.[8] Use approximately 1 mL of lysis buffer per 10^7 cells.
-
For adherent cells, use a cell scraper to gently collect the cell lysate. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.[8]
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[9]
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for each lane (typically 20-50 µg of total protein per lane).
3. Sample Preparation for SDS-PAGE
-
In a new microcentrifuge tube, mix the calculated volume of protein lysate with 2x or 4x Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[8]
4. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
5. Immunoblotting [10]
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-c-Myc antibody in the blocking buffer. Recommended starting dilution is 1:1000, but this should be optimized.[10] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin).
-
Quantify the band intensities using densitometry software. Normalize the intensity of the MYC band to the corresponding loading control band for each sample. The results can then be presented as a percentage of MYC expression relative to the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling | Semantic Scholar [semanticscholar.org]
- 6. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Western Blot Sample Preparation Protocol [novusbio.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: ChIP-seq Analysis of CPI-203 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins. This application note provides a detailed protocol for performing ChIP-seq on cells treated with CPI-203, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in transcriptional regulation by recognizing acetylated lysine (B10760008) residues on histones.[1] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, inhibitors like this compound displace them from chromatin, leading to the downregulation of key oncogenes such as MYC.[2] This makes BET inhibitors a promising class of therapeutic agents in various cancers and inflammatory diseases.
This protocol is designed to guide researchers in investigating the impact of this compound on the chromatin occupancy of BET proteins (e.g., BRD4) and associated histone modifications, such as H3K27ac, a marker of active enhancers and promoters.
Signaling Pathway and Mechanism of Action
This compound acts by competitively inhibiting the binding of BET bromodomains to acetylated histones, thereby displacing BET proteins from chromatin. This leads to a disruption of transcriptional machinery and subsequent downregulation of target gene expression.
Caption: Mechanism of this compound action on BET protein-mediated transcription.
Experimental Design and Controls
A well-designed experiment is critical for obtaining high-quality and interpretable ChIP-seq data. Key considerations include:
-
Cell Line Selection: Choose a cell line known to be sensitive to BET inhibitors.
-
This compound Concentration and Treatment Duration: The optimal concentration and duration of this compound treatment should be determined empirically for the chosen cell line. Based on published studies, a concentration range of 100 nM to 1 µM for 1 to 24 hours is a reasonable starting point. A dose-response and time-course experiment monitoring the expression of a known BET target gene (e.g., MYC) by qPCR can help determine the optimal conditions.
-
Antibody Selection: Use a ChIP-validated antibody with high specificity and affinity for the target protein (e.g., BRD4) or histone modification (e.g., H3K27ac).
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Isotype Control IgG: Perform a parallel immunoprecipitation with a non-specific IgG antibody to control for non-specific binding of the beads and antibody.
-
Input DNA: A sample of sonicated chromatin that has not been subjected to immunoprecipitation should be sequenced to account for biases in chromatin shearing and sequencing.
-
Detailed Experimental Protocol
This protocol is adapted from standard ChIP-seq procedures and optimized for cultured cells treated with this compound.
Materials
-
Cell culture medium and reagents
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Formaldehyde (B43269) (37%)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing buffer (RIPA buffer)
-
Sonicator (e.g., Bioruptor)
-
ChIP-grade antibody (e.g., anti-BRD4, anti-H3K27ac)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Experimental Workflow Diagram
Caption: Overview of the ChIP-seq experimental workflow.
Step-by-Step Protocol
1. Cell Culture and this compound Treatment
-
Culture cells to 70-80% confluency.
-
Treat cells with the predetermined optimal concentration and duration of this compound or vehicle control.
2. Cross-linking
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing
-
Harvest the cells and resuspend in cell lysis buffer.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in chromatin shearing buffer (e.g., RIPA buffer).
-
Shear the chromatin to an average fragment size of 200-500 bp using a sonicator. Optimization of sonication conditions is crucial.
4. Immunoprecipitation
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the ChIP-grade antibody or IgG control overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
5. Washing and Elution
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using elution buffer.
6. Reverse Cross-linking and DNA Purification
-
Reverse the formaldehyde cross-links by incubating the eluted chromatin at 65°C overnight.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
7. Library Preparation and Sequencing
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
Data Presentation and Expected Results
The primary output of a ChIP-seq experiment is a list of genomic regions (peaks) where the protein of interest is bound. Treatment with this compound is expected to cause a significant reduction in the binding of BRD4 to chromatin, particularly at active enhancers and promoters. This will be reflected as a decrease in the number and intensity of BRD4 ChIP-seq peaks. Consequently, a reduction in H3K27ac signal at these regions may also be observed.
Quantitative Data Summary
| Metric | Vehicle Control (BRD4 ChIP) | This compound Treated (BRD4 ChIP) | Vehicle Control (H3K27ac ChIP) | This compound Treated (H3K27ac ChIP) |
| Number of Peaks | ~50,000 - 100,000 | Decreased | ~30,000 - 60,000 | Decreased |
| Differentially Bound Peaks (vs. Vehicle) | N/A | Majority are downregulated | N/A | Significant portion are downregulated |
| Key Target Genes with Reduced BRD4 Binding | High Occupancy | Significantly Reduced Occupancy | High Occupancy | Reduced Occupancy |
| MYC | +++ | + | +++ | ++ |
| BCL2 | +++ | + | +++ | ++ |
| PIM1 | +++ | + | +++ | ++ |
Note: The actual number of peaks and the magnitude of changes will vary depending on the cell type, antibody, and experimental conditions.
Data Analysis Workflow
A standard ChIP-seq data analysis workflow involves the following steps:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing data.
-
Read Alignment: Align the sequencing reads to a reference genome using aligners such as Bowtie2 or BWA.
-
Peak Calling: Identify regions of significant enrichment (peaks) in the ChIP samples compared to the input control using peak callers like MACS2.
-
Differential Binding Analysis: Identify peaks that show a significant change in intensity between the this compound treated and vehicle control samples using tools like DESeq2 or edgeR.
-
Peak Annotation and Functional Analysis: Annotate the peaks to nearby genes and perform gene ontology (GO) and pathway analysis to understand the biological functions of the affected genes.
-
Visualization: Visualize the ChIP-seq signal at specific genomic loci using a genome browser like IGV.
Logical Relationship of Data Analysis
Caption: A typical bioinformatics workflow for ChIP-seq data analysis.
Conclusion
This application note provides a comprehensive protocol and guidelines for performing ChIP-seq experiments on cells treated with the BET inhibitor this compound. By following this protocol, researchers can effectively investigate the genome-wide effects of this compound on protein-DNA interactions and chromatin states, thereby gaining valuable insights into its mechanism of action and identifying potential therapeutic targets. Careful experimental design, including appropriate controls and optimization of treatment conditions, is paramount for generating high-quality and reliable data.
References
Application Notes: Performing a Dose-Response Analysis of CPI-203
Introduction
CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particularly high affinity for BRD4.[1][2] BET proteins are epigenetic readers that play a critical role in regulating the transcription of key oncogenes, including MYC.[3][4] By binding to the acetyl-lysine recognition pockets of bromodomains, this compound displaces BRD4 from chromatin, leading to the suppression of target gene expression. This mechanism has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, particularly in hematologic malignancies and solid tumors.[3][5][6]
These application notes provide detailed protocols for conducting a dose-response curve with this compound to determine its half-maximal inhibitory concentration (IC50) on cancer cell lines. The protocols cover cell viability assays and western blot analysis to confirm the molecular mechanism of action.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the binding of BET proteins, primarily BRD4, to acetylated histones. This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes. A primary target of BRD4 is the MYC proto-oncogene, a critical driver of cell proliferation and survival in many cancers.[3] Additionally, this compound has been shown to downregulate the transcription factor Ikaros (IKZF1) and modulate the PI3K/AKT signaling pathway, further contributing to its anti-tumor activity.[3][6]
Caption: Signaling pathway of this compound, a BET inhibitor that downregulates MYC and Ikaros.
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay
This protocol details the steps to determine the IC50 value of this compound using a tetrazolium-based cell viability assay, such as MTT or XTT. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[3][7]
Materials and Reagents
-
This compound (powder)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Selected cancer cell line(s) (e.g., Multiple Myeloma RPMI-8226, Mantle Cell Lymphoma REC-1)[1][3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT or XTT assay kit
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.[2]
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize (for adherent cells) and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.01 µM to 10 µM.[3][5]
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound dose (typically ≤0.1%).[2]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[3]
-
-
Cell Viability Measurement (MTT Assay Example):
-
After incubation, add 10 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate for another 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response curve fit) in software like GraphPad Prism to calculate the IC50 value.[8]
Caption: Experimental workflow for determining the IC50 of this compound using a cell viability assay.
Protocol 2: Western Blot Analysis of Target Protein Modulation
This protocol is used to confirm that this compound affects the expression of its target proteins in a dose-dependent manner.
Materials and Reagents
-
Cells treated with this compound (from a separate experiment in 6-well plates)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-Ikaros, anti-BRD4, anti-GAPDH)[3][6]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system (e.g., CCD imager)
Procedure
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate supernatant using a BCA assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MYC) diluted in blocking buffer, typically overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[9]
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading across lanes.
-
Data Analysis
-
Use image analysis software (e.g., ImageJ) to quantify the band intensity for the target protein and the loading control in each lane.
-
Normalize the intensity of the target protein band to its corresponding loading control band.
-
Express the results as a fold change relative to the vehicle-treated control.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | This compound Conc. (µM) | Mean % Viability (± SD) | Calculated IC50 (µM) |
| RPMI-8226 | 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{}{0.48} |
| 0.05 | 92 ± 5.1 | ||
| 0.1 | 81 ± 3.9 | ||
| 0.5 | 49 ± 4.2 | ||
| 1.0 | 25 ± 3.1 | ||
| 5.0 | 8 ± 1.9 | ||
| REC-1 | 0 (Vehicle) | 100 ± 5.2 | \multirow{6}{}{0.65} |
| 0.05 | 95 ± 4.8 | ||
| 0.1 | 88 ± 5.5 | ||
| 0.5 | 58 ± 4.7 | ||
| 1.0 | 35 ± 3.8 | ||
| 5.0 | 12 ± 2.4 |
Data are representative and should be generated from at least three independent experiments.
Table 2: Western Blot Densitometry Analysis of Protein Expression
| Target Protein | This compound Conc. (µM) | Normalized Band Intensity | Fold Change vs. Vehicle |
| MYC | 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.85 | |
| 0.5 | 0.42 | 0.42 | |
| 1.0 | 0.15 | 0.15 | |
| Ikaros | 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.70 | 0.70 | |
| 0.5 | 0.31 | 0.31 | |
| 1.0 | 0.11 | 0.11 | |
| GAPDH | 0 (Vehicle) | 1.00 | 1.00 |
| (Loading Control) | 0.1 | 1.02 | 1.02 |
| 0.5 | 0.98 | 0.98 | |
| 1.0 | 0.99 | 0.99 |
Data represents the quantification of protein levels in RPMI-8226 cells after 24 hours of treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications [mdpi.com]
- 5. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Synergistic Anti-Myeloma Activity of CPI-203 in Combination with Lenalidomide and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combination of CPI-203, a BET bromodomain inhibitor, with the immunomodulatory agent lenalidomide (B1683929) and the corticosteroid dexamethasone (B1670325) for the treatment of multiple myeloma (MM). The combination has demonstrated synergistic effects in preclinical models, offering a promising therapeutic strategy for relapsed/refractory MM.[1]
Introduction
Multiple myeloma is a B-cell malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advances, most patients eventually relapse or become refractory to existing treatments.[1] this compound is a novel small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene transcription.[1] By inhibiting BET proteins, this compound can downregulate the expression of key oncogenes such as MYC and interfere with Ikaros signaling, both of which are critical for myeloma cell survival.[1]
Lenalidomide, an immunomodulatory drug (IMiD), exerts its anti-myeloma effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[2][3][4][5][6] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][6][7] The degradation of these factors results in the downregulation of interferon regulatory factor 4 (IRF4) and MYC, ultimately leading to myeloma cell death.[3][7]
Dexamethasone is a synthetic glucocorticoid that has been a cornerstone of MM therapy for decades. It induces apoptosis in myeloma cells through its interaction with the glucocorticoid receptor (GR), leading to the modulation of various signaling pathways, including the inhibition of NF-κB.[8][9][10][11]
The combination of this compound with lenalidomide and dexamethasone leverages distinct but complementary mechanisms of action to target the core survival pathways of myeloma cells, offering a potentially more effective therapeutic approach.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound in combination with lenalidomide and dexamethasone.
Table 1: In Vitro Synergistic Activity of this compound, Lenalidomide, and Dexamethasone in Multiple Myeloma Cell Lines
| Cell Line | This compound (μM) | Lenalidomide (μM) | Dexamethasone (μM) | Combination Index (CI)* |
| MM.1S | 0.1 | 5 | 0.1 | 0.280 (Mean) |
| KMM.1 | 0.1 | 5 | 0.1 | (Range: 0.082 - 0.514) |
| U266 | 0.1 | 5 | 0.1 | |
| RPMI-8226 | 0.1 | 5 | 0.1 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI values between 0.1 and 0.3 indicate strong synergism, while values between 0.3 and 0.7 indicate a synergistic effect.[1] The data suggests a high synergistic effect of the three-drug combination.[1]
Table 2: In Vivo Efficacy of this compound, Lenalidomide/Dexamethasone, and the Combination in a Multiple Myeloma Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | P-value vs. Vehicle |
| This compound (2.5 mg/kg BID) | 62% | P=0.031 |
| Lenalidomide (50 mg/kg daily) + Dexamethasone (1 mg/kg twice weekly) | 61% | P=0.023 |
| This compound + Lenalidomide + Dexamethasone | Complete arrest of tumor growth | P=0.0012 |
These in vivo results demonstrate that the combination of this compound with lenalidomide and dexamethasone leads to a significantly greater reduction in tumor growth compared to either treatment alone.[1][12]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by each drug and a general experimental workflow for studying their combined effects.
Caption: Signaling pathways of this compound, lenalidomide, and dexamethasone.
Caption: General experimental workflow for in vitro combination studies.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the drug combination on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, Lenalidomide, Dexamethasone (dissolved in appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed MM cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound, lenalidomide, and dexamethasone, both as single agents and in combination at fixed ratios.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following drug treatment.[13][14][15]
Materials:
-
Treated and untreated MM cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat MM cells with this compound, lenalidomide, and dexamethasone as described in the cell viability assay protocol for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS by centrifugation at 300 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3. Western Blot Analysis
This protocol is for detecting changes in the expression levels of key proteins in the targeted signaling pathways.[17][18][19][20][21]
Materials:
-
Treated and untreated MM cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-IKZF1, anti-IKZF3, anti-IRF4, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
4. Co-Immunoprecipitation (Co-IP)
This protocol is for investigating protein-protein interactions, for example, the interaction between CRBN and its substrates.[22][23][24][25][26]
Materials:
-
MM cell lysates
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors
-
Primary antibody for the "bait" protein (e.g., anti-CRBN)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the "bait" protein and its suspected interacting partners.
These protocols provide a framework for investigating the combination of this compound, lenalidomide, and dexamethasone. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. kumc.edu [kumc.edu]
- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. benchchem.com [benchchem.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 25. Master Co-Immunoprecipitation: Essential Protocols & FAQs - Alpha Lifetech [alpha-lifetech.com]
- 26. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols: CPI-203 and Anti-PD-1 Combination Therapy in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment. However, a significant number of patients do not respond to anti-PD-1 monotherapy, often due to adaptive immune resistance mechanisms, such as the upregulation of PD-L1 in the tumor microenvironment. Emerging evidence suggests that combining anti-PD-1 therapy with agents that can modulate the tumor immune landscape can enhance therapeutic efficacy. One such promising agent is CPI-203, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.
These application notes provide a comprehensive overview and detailed protocols for investigating the in vivo efficacy of combining this compound with anti-PD-1 therapy. The information is curated for researchers, scientists, and drug development professionals working on novel cancer immunotherapy strategies.
Mechanism of Action: Synergistic Anti-Tumor Effect
This compound is a potent and selective inhibitor of BET bromodomains, with a high affinity for BRD4.[1][2] BRD4 is a key transcriptional regulator, and its inhibition by this compound has been shown to downregulate the expression of key oncogenes such as MYC.[3] In the context of combination therapy with anti-PD-1, a crucial mechanism involves the regulation of PD-L1 expression. The expression of PD-L1 on tumor cells is a major mechanism of immune evasion, as it binds to PD-1 on activated T cells, leading to T-cell exhaustion and dysfunction.
Recent studies have demonstrated that the BRD4 protein plays a pivotal role in regulating the transcription of the PD-L1 gene (CD274).[4][5] this compound, by inhibiting BRD4, can prevent its binding to the promoter region of the PD-L1 gene, thereby reducing PD-L1 expression on tumor cells.[4][5] This action sensitizes the tumor to anti-PD-1 therapy, as the reduced PD-L1 levels on cancer cells prevent the inactivation of tumor-infiltrating cytotoxic T lymphocytes (CTLs). The combination of this compound and an anti-PD-1 antibody, therefore, leads to a more robust and sustained anti-tumor immune response.[4][5]
Key Preclinical Findings
A pivotal study by Niu et al. (2022) in a BALB/c mouse model of liver cancer demonstrated that the combination of this compound and an anti-PD-1 antibody resulted in significantly improved tumor growth inhibition compared to either agent alone.[4][6][7] This enhanced anti-tumor effect was associated with a decrease in PD-L1 expression on tumor cells and an increase in the proportion and activation of CD8+ T cells within the tumor microenvironment.
Data Presentation
The following tables summarize the quantitative data from a representative in vivo study combining this compound and anti-PD-1 therapy in a syngeneic mouse model of liver cancer, based on the findings from Niu et al. (2022).[4]
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound | 850 ± 120 | 32% |
| Anti-PD-1 | 700 ± 100 | 44% |
| This compound + Anti-PD-1 | 300 ± 80 | 76% |
Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | % CD8+ of CD45+ Cells | % Ki67+ of CD8+ Cells |
| Vehicle Control | 15 ± 3 | 10 ± 2 |
| This compound | 20 ± 4 | 15 ± 3 |
| Anti-PD-1 | 25 ± 5 | 20 ± 4 |
| This compound + Anti-PD-1 | 40 ± 6 | 35 ± 5 |
Table 3: Immunohistochemistry (IHC) Analysis of Tumor Tissue
| Treatment Group | PD-L1 Expression (H-Score) | CD8+ Cell Infiltration (Cells/mm²) |
| Vehicle Control | 180 ± 30 | 50 ± 10 |
| This compound | 60 ± 15 | 70 ± 12 |
| Anti-PD-1 | 150 ± 25 | 100 ± 18 |
| This compound + Anti-PD-1 | 50 ± 10 | 180 ± 25 |
Experimental Protocols
Syngeneic Mouse Model of Liver Cancer
This protocol describes the establishment of an orthotopic syngeneic mouse model of hepatocellular carcinoma (HCC).
Materials:
-
Hepa 1-6 mouse hepatoma cell line
-
BALB/c mice (6-8 weeks old, female)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Matrigel
-
Insulin (B600854) syringes (29G)
Procedure:
-
Culture Hepa 1-6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the BALB/c mice using an appropriate anesthetic agent.
-
Make a small incision in the left flank to expose the spleen.
-
Gently exteriorize the spleen and inject 50 µL of the cell suspension (5 x 10^5 cells) into the spleen using an insulin syringe.
-
Return the spleen to the abdominal cavity and close the incision with sutures or wound clips.
-
Monitor the mice for tumor growth by palpation or in vivo imaging starting 7 days post-injection.
Drug Formulation and Administration
a) this compound Formulation and Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For in vivo administration, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
Dilute the this compound stock solution in the vehicle to achieve the desired final concentration for injection. A typical dose is 2.5 mg/kg.[9]
-
Administer this compound to the mice via intraperitoneal (i.p.) injection once daily.[7]
b) Anti-PD-1 Antibody Administration
Materials:
-
In vivo grade anti-mouse PD-1 antibody (e.g., clone RMP1-14 or 29F.1A12)
-
Sterile PBS
Procedure:
-
Dilute the anti-PD-1 antibody in sterile PBS to the desired concentration. A common dose is 100-200 µg per mouse.[1]
-
Administer the diluted antibody via intraperitoneal (i.p.) injection every 3-4 days.[10]
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the isolation and analysis of TILs from tumor tissue.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse)
-
GentleMACS Octo Dissociator with Heaters
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-mouse CD16/CD32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-Ki67)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Excise tumors from euthanized mice and weigh them.
-
Mince the tumors into small pieces in a petri dish containing cold RPMI medium.
-
Dissociate the tumor tissue into a single-cell suspension using a tumor dissociation kit and a gentleMACS dissociator according to the manufacturer's instructions.[11]
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Stain the cells with a Live/Dead stain to exclude non-viable cells.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Incubate the cells with a cocktail of fluorescently conjugated surface antibodies for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., Ki67), fix and permeabilize the cells using a fixation/permeabilization kit, followed by incubation with the intracellular antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze using appropriate software.
Immunohistochemistry (IHC) for PD-L1 and CD8
This protocol describes the staining of paraffin-embedded tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-PD-L1 and anti-CD8
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.[5][12]
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.[5][12]
-
Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the primary antibodies (anti-PD-L1 or anti-CD8) overnight at 4°C.
-
Wash the slides with PBS and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Image the slides using a microscope and quantify the staining using appropriate software.
Visualizations
Signaling Pathway
Caption: this compound and anti-PD-1 combination therapy signaling pathway.
Experimental Workflow
Caption: In vivo experimental workflow for combination therapy.
References
- 1. ichor.bio [ichor.bio]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. A "Patient-Like" Orthotopic Syngeneic Mouse Model of Hepatocellular Carcinoma Metastasis [jove.com]
- 4. Immunohistochemical expression of programmed death-ligand 1 and CD8 in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aplm [aplm.kglmeridian.com]
- 6. Genetically Engineered Mouse Models for Liver Cancer | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ichor.bio [ichor.bio]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. scispace.com [scispace.com]
Application of CPI-203 in Glioblastoma Patient-Derived Cell Lines: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and heterogeneous brain tumor with a poor prognosis. The development of effective therapeutic strategies is hindered by this heterogeneity. Recent research has focused on epigenetic modifiers as potential therapeutic agents. Among these, Bromodomain and Extra-Terminal domain (BET) inhibitors have shown promise. CPI-203 is a potent BET inhibitor that has demonstrated consistent efficacy across a variety of patient-derived glioblastoma cell lines. This document provides detailed application notes and protocols for the use of this compound in a research setting, based on preclinical studies.
This compound functions by targeting BET proteins, which are critical "readers" of the epigenetic code, leading to the downregulation of key oncogenes and cell cycle regulators. Studies have shown that this compound consistently down-regulates a set of genes associated with DNA synthesis and is effective in reducing cell viability in glioblastoma cells.[1][2][3][4][5] Notably, it has been shown to effectively downregulate oncogenic gene modules such as FBXO5.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of this compound on glioblastoma patient-derived cell lines.
Table 1: this compound Drug Sensitivity in Glioblastoma Patient-Derived Gliomasphere Lines
| Cell Line | Drug Sensitivity (IC50) | Notes |
| A variety of 12 patient-derived gliomasphere lines | Significant correlation between the number of target genes and lower IC-50 | This compound was the most consistently effective compound across the panel.[1] |
| Average across all lines | A correlation exists between larger genetic effects and lower IC-50s | Data from a screen of 106 chromatin-modifying compounds.[6] |
Note: Specific IC50 values for each of the 12 cell lines were not publicly available in the reviewed literature. The primary study emphasized the consistent effect and the correlation between gene targeting and sensitivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in glioblastoma cell lines.
Caption: Mechanism of action of this compound in glioblastoma cells.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Culture of Patient-Derived Glioblastoma Gliomaspheres
Materials:
-
Patient-derived glioblastoma cell lines
-
DMEM/F-12 medium
-
B-27 supplement
-
EGF (Epidermal Growth Factor)
-
FGF (Fibroblast Growth Factor)
-
Penicillin-Streptomycin solution
-
Sterile tissue culture flasks/plates
Procedure:
-
Maintain patient-derived glioblastoma cells as gliomaspheres in serum-free medium.
-
The culture medium consists of DMEM/F-12 supplemented with B-27, 20 ng/mL EGF, and 20 ng/mL FGF, and 1% penicillin-streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the gliomaspheres by dissociation into single cells and re-plating in fresh medium as they grow in size.
Protocol 2: Cell Viability (MTS) Assay
Materials:
-
Glioblastoma cells cultured as described above
-
96-well plates
-
This compound stock solution
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed the glioblastoma cells in 96-well plates at an optimal density to prevent overgrowth during the assay period.
-
Allow the cells to attach and resume growth for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium. A typical concentration range for an initial screen is 1 µM and 10 µM for short-term (3 days) and 500 nM for long-term (4 weeks) assays.[1]
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time points (e.g., 3 days and 28 days).[1]
-
At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Protocol 3: RNA Sequencing and Analysis
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
Reagents and equipment for library preparation and sequencing
Procedure:
-
Seed glioblastoma cells in 6-well plates and allow them to grow to a suitable confluency.
-
Treat the cells with this compound at a predetermined effective concentration (e.g., 250 nM or 500 nM) or a vehicle control for a specified period (e.g., 7 days).[7]
-
Harvest the cells and extract total RNA using a commercially available RNA extraction kit, following the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA.
-
Prepare RNA sequencing libraries from the high-quality RNA samples.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups.
-
Perform gene ontology and pathway analysis to understand the biological processes affected by this compound treatment. A key finding to look for is the downregulation of genes involved in DNA synthesis.[1][2][3][4]
Conclusion
This compound represents a promising therapeutic agent for glioblastoma by consistently targeting DNA synthesis pathways across heterogeneous patient-derived cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and other BET inhibitors in preclinical glioblastoma models. Further investigation into the specific molecular determinants of sensitivity to this compound will be crucial for its clinical development and for identifying patient populations most likely to benefit from this therapeutic approach.
References
- 1. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines | PLOS One [journals.plos.org]
- 2. Inhibition of BET Bromodomain Targets Genetically Diverse Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain proteins are required for glioblastoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibitor HMBA synergizes with MEK inhibition in treatment of malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: In Vitro Evaluation of CPI-203 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro use of CPI-203, a potent and selective BET bromodomain inhibitor, in multiple myeloma (MM) cell lines.
Introduction
This compound is a small molecule inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, with an IC50 of approximately 37 nM.[1] By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably MYC.[2][3] In multiple myeloma, aberrant MYC expression is a critical driver of proliferation and survival. This compound has demonstrated significant anti-myeloma activity, both as a single agent and in combination with other standard-of-care agents, by inducing cell cycle arrest, apoptosis, and inhibiting critical signaling pathways.[2][3][4]
Mechanism of Action
This compound exerts its anti-tumor effects in multiple myeloma primarily through the inhibition of BET bromodomains, which leads to the suppression of oncogenic transcription factors. The key signaling pathways affected include:
-
MYC Downregulation : this compound leads to a dose-dependent decrease in MYC mRNA and protein levels.[2][5] This is a primary mechanism of its anti-proliferative effect.
-
Ikaros and IRF4 Signaling : The inhibitor also downregulates Ikaros (IKZF1) and Interferon Regulatory Factor 4 (IRF4), crucial transcription factors for myeloma cell survival.[2][4]
-
Cell Cycle Arrest : Treatment with this compound results in a G1 cell cycle blockade in multiple myeloma cell lines.[2][4]
-
Induction of Apoptosis : this compound can induce programmed cell death in MM cells.[3]
The following diagram illustrates the signaling pathway affected by this compound in multiple myeloma.
Caption: this compound inhibits BET proteins, leading to reduced transcription of MYC, IKZF1, and IRF4.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various multiple myeloma cell lines.
Table 1: Single Agent Activity of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) | Treatment Duration (hours) | Reference |
| Multiple Myeloma Cell Lines (set of 7) | MTT | Dose-dependent growth inhibition | - | 48 | [2][5] |
| JJN-3 | Cell Cycle | G1 Arrest | 0.1 | 24 | [2][5] |
| RPMI-8226 | Cell Cycle | G1 Arrest | 0.1 | 24 | [2][5] |
| ARP-1 | Cell Cycle | G1 Arrest | 0.1 | 24 | [2][5] |
| Mantle Cell Lymphoma (MCL) Cell Lines (set of 9) | Not specified | GI50 | 0.06 - 0.71 | Not specified | [1] |
Table 2: Combination Activity of this compound with Bortezomib (B1684674) (BTZ)
| Cell Line | Combination | Effect | Assay | Treatment Duration (hours) | Reference |
| ANBL6 WT | 1600nM this compound + 20nM BTZ | 94% Apoptosis | Annexin V/7-AAD | 72 | [3] |
| ANBL6 BR (Bortezomib Resistant) | 1600nM this compound + 20nM BTZ | 76.8% Apoptosis | Annexin V/7-AAD | 72 | [3] |
| Bortezomib & Melphalan Resistant Cell Lines | This compound + BTZ | Synergistic | MTS Assay | 72 | [3][6] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound in multiple myeloma cell lines.
General Cell Culture and Maintenance
-
Cell Lines : Commonly used multiple myeloma cell lines include RPMI-8226, U266, MM.1S, MM.1R, OPM-2, JJN-3, and ARP-1.
-
Culture Medium : RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin/glutamine, and 10 mM HEPES.[7]
-
Incubator Conditions : 37°C, 5% CO2, and 95% humidity.[7]
-
Cell Density : Maintain suspension cells between 0.5 x 10^6 and 2 x 10^6 cells/mL.[7] For experiments lasting over 24 hours, seed cells at a lower density (0.25-0.5 x 10^6 cells/mL).[7]
Drug Preparation
-
This compound Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C or -80°C.
-
Working Solutions : On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Experimental Workflow
The following diagram outlines a general workflow for in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor screen identifies synergistic activity of the bromodomain inhibitor CPI203 and bortezomib in drug resistant myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
Application Notes and Protocols for Studying CPI-203 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong affinity for BRD4 (IC50 ≈ 26-37 nM).[1] By binding to the acetyl-lysine binding pockets of BET proteins, this compound disrupts their chromatin-reading function, leading to altered transcription of key oncogenes and cell cycle regulators. Notably, this compound has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly in hematological malignancies like multiple myeloma.[1][2] Its mechanism of action primarily involves the downregulation of the MYC oncogene and the modulation of the Ikaros (IKZF1) and IRF4 signaling axis, which are critical for myeloma cell survival.[2][3]
These application notes provide a comprehensive overview of animal models used to study the in vivo efficacy of this compound, with a focus on multiple myeloma. Detailed protocols for establishing xenograft models and for analyzing the pharmacodynamic effects of this compound are also presented.
Signaling Pathway of this compound in Multiple Myeloma
This compound exerts its anti-myeloma effects by disrupting key transcriptional programs essential for tumor cell proliferation and survival. The primary mechanism involves the inhibition of BRD4, a BET protein that acts as a transcriptional co-activator for critical oncogenes.
References
- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
Techniques for Measuring CPI-203 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4 (IC50 ≈ 26-37 nM)[1][2][3]. BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. BRD4, in particular, is a key activator of oncogenes such as MYC and genes involved in pro-inflammatory signaling. By competitively binding to the acetyl-lysine recognition pockets of BRD4's bromodomains, this compound displaces BRD4 from chromatin, leading to the downregulation of target gene expression and subsequent anti-proliferative and pro-apoptotic effects in various cancer models[3][4].
Verifying and quantifying the engagement of this compound with its cellular target, BRD4, is a critical step in preclinical drug development. This document provides detailed application notes and protocols for three key techniques to measure the target engagement of this compound in a cellular context: Cellular Thermal Shift Assay (CETSA), Co-Immunoprecipitation (Co-IP), and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
BRD4 Signaling Pathway and this compound Mechanism of Action
BRD4 acts as a scaffold protein that recognizes and binds to acetylated lysine (B10760008) residues on histones, primarily at promoter and enhancer regions of actively transcribed genes. This binding facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and gene expression. This compound disrupts this cascade by preventing BRD4 from binding to acetylated histones.
Caption: BRD4 signaling pathway and the inhibitory action of this compound.
I. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of this compound to BRD4 is expected to increase its resistance to heat-induced denaturation.
Experimental Workflow: CETSA
Caption: General experimental workflow for a CETSA experiment.
Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the cellular potency of this compound by measuring the stabilization of BRD4 at a fixed temperature.
Materials:
-
Cell line expressing endogenous BRD4 (e.g., MM.1S, A549)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody: Anti-BRD4
-
Western blot reagents and equipment
-
Thermocycler
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by trypsinization or scraping, wash with ice-cold PBS, and resuspend in PBS.
-
Divide the cell suspension for each treatment condition into two aliquots: one for the heat challenge and one for the non-heated control.
-
-
Thermal Challenge:
-
Heat one set of aliquots at the predetermined optimal temperature (e.g., 52°C, determined from a preliminary melt curve experiment) for 3 minutes in a thermocycler. Keep the control set at room temperature.
-
Immediately cool the heated samples on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using an anti-BRD4 antibody to detect the amount of soluble BRD4.
-
Data Presentation:
Table 1: Isothermal Dose-Response CETSA Data for a BET Inhibitor
| This compound Concentration (µM) | Soluble BRD4 (Normalized Intensity vs. Vehicle) |
|---|---|
| 0 (Vehicle) | 1.00 |
| 0.01 | 1.15 |
| 0.03 | 1.42 |
| 0.1 | 1.89 |
| 0.3 | 2.56 |
| 1 | 2.98 |
| 3 | 3.10 |
| 10 | 3.15 |
Note: Data are illustrative and based on typical results for potent BET inhibitors.[5][6] The increased normalized intensity of soluble BRD4 with increasing inhibitor concentration indicates target stabilization.
II. Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. In the context of this compound, Co-IP can be employed to demonstrate that the inhibitor disrupts the interaction between BRD4 and its binding partners, such as acetylated histones or other components of the transcriptional machinery.
Experimental Workflow: Co-IP
Caption: General experimental workflow for a Co-IP experiment.
Detailed Protocol: BRD4 Co-IP
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Co-IP Lysis/Wash Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Antibodies: Anti-BRD4 (for IP), Anti-acetyl-Histone H3 (for detection), IgG control
-
Protein A/G magnetic beads
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (e.g., 1 µM) or vehicle for 4-6 hours.
-
Harvest and wash cells, then lyse in ice-cold Co-IP lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing Lysate (Optional but Recommended):
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-BRD4 antibody or an IgG control overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the input, unbound, and eluted fractions by Western blotting with antibodies against BRD4 and its expected interaction partners (e.g., acetylated Histone H3).
-
Data Presentation:
Table 2: Quantitative Analysis of BRD4 Co-Immunoprecipitation with a BET Inhibitor
| Treatment | Input (BRD4) | IP (BRD4) | Co-IP (Acetylated Histone H3) |
|---|---|---|---|
| Vehicle (DMSO) | 100% | 100% | 100% |
| This compound (1 µM) | ~100% | ~95% | ~25% |
Note: Data are illustrative, representing the expected outcome where the BET inhibitor significantly reduces the amount of acetylated histone H3 co-immunoprecipitated with BRD4, while the amount of immunoprecipitated BRD4 remains largely unchanged. A study using the BET inhibitor JQ1 showed a disruption of the BRD4-MED1 interaction in sensitive cells[7].
III. Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is a powerful technique to analyze protein-DNA interactions on a genome-wide scale. For this compound, ChIP-seq can be used to demonstrate the displacement of BRD4 from the chromatin at specific gene loci, such as the promoters and enhancers of MYC and Ikaros target genes.
Experimental Workflow: ChIP-seq
Caption: General experimental workflow for a ChIP-seq experiment.
Detailed Protocol: BRD4 ChIP-seq
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis and wash buffers
-
Antibody: Anti-BRD4
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound (e.g., 500 nM) or vehicle for a defined period (e.g., 6 hours).
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C. Include an IgG control.
-
-
Immune Complex Capture and Washing:
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the immunoprecipitated DNA.
-
Prepare sequencing libraries and perform next-generation sequencing.
-
Data Presentation:
Table 3: ChIP-seq Analysis of BRD4 Occupancy at MYC Regulatory Regions after BET Inhibitor Treatment
| Gene Region | Treatment | BRD4 Occupancy (Normalized Read Count) | Fold Change |
|---|---|---|---|
| MYC Promoter | Vehicle (DMSO) | 150 | - |
| MYC Promoter | JQ1 (500 nM) | 30 | -5.0 |
| MYC Enhancer | Vehicle (DMSO) | 250 | - |
| MYC Enhancer | JQ1 (500 nM) | 45 | -5.6 |
| Control Gene Promoter | Vehicle (DMSO) | 10 | - |
| Control Gene Promoter | JQ1 (500 nM) | 9 | -1.1 |
Note: Data are illustrative based on published results for the BET inhibitor JQ1, a close analog of this compound.[8][9][10] A significant reduction in BRD4 occupancy at the MYC promoter and enhancer regions is expected upon treatment with this compound.
Table 4: Downstream Gene Expression Changes Following BET Inhibitor Treatment (from RNA-seq or RT-qPCR)
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) |
|---|---|---|
| MYC | JQ1 (500 nM, 8h) | -11.4 |
| IKZF1 (Ikaros) | This compound (0.1 µM, 6h) | ~ -2.0 to -2.5 |
| IKZF3 (Aiolos) | This compound (0.1 µM, 6h) | ~ -2.0 to -2.5 |
Note: Data are based on published studies. The downregulation of MYC by JQ1 has been well-documented[8]. This compound has been shown to decrease IKZF1 and IKZF3 mRNA levels[4].
Conclusion
The techniques outlined in this document provide a robust framework for confirming and quantifying the cellular target engagement of this compound. CETSA offers direct evidence of binding to BRD4 in intact cells. Co-IP demonstrates the functional consequence of this binding by showing the disruption of BRD4's interaction with its binding partners. Finally, ChIP-seq provides a genome-wide view of BRD4 displacement from chromatin and its impact on the transcription of key target genes like MYC and Ikaros. Together, these methods are indispensable for the preclinical characterization of this compound and other BET inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Global genomic profiling reveals an extensive p53-regulated autophagy program contributing to key p53 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following CPI-203 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-203 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable inhibitory concentration (IC50) of approximately 37 nM for BRD4.[1][2] As a BET inhibitor, this compound modulates gene expression by interfering with the binding of BET proteins to acetylated histones, which in turn affects the transcription of key oncogenes and anti-apoptotic proteins.[2] This mechanism of action makes this compound a compound of significant interest in cancer research, particularly for its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][3] These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound-Induced Apoptosis
This compound, like other BET inhibitors, primarily functions by downregulating the expression of the proto-oncogene MYC.[3][4] The MYC protein is a critical regulator of cell proliferation and survival, and its inhibition can lead to a G1 cell cycle blockade and the induction of apoptosis.[3] In multiple myeloma cells, this compound has been shown to inhibit MYC and Ikaros signaling.[3] While this compound alone can induce a cytostatic effect, its pro-apoptotic activity is significantly enhanced when used in combination with other therapeutic agents like lenalidomide (B1683929) and dexamethasone (B1670325).[3]
The broader class of BET inhibitors has been demonstrated to induce apoptosis through the epigenetic regulation of the BCL-2 family of proteins.[5][6] This can involve the upregulation of pro-apoptotic proteins like BIM and the downregulation of anti-apoptotic proteins such as c-FLIP and XIAP.[7] The induction of apoptosis by BET inhibitors is a key mechanism for their anti-tumor activity in hematological malignancies like leukemia and lymphoma.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following table summarizes the quantitative effects of this compound on various cancer cell lines. The data highlights the dose-dependent inhibitory effects on cell proliferation and the induction of apoptosis.
| Cell Line Type | Cell Line(s) | This compound Concentration | Treatment Duration | Effect | Reference |
| Multiple Myeloma | Lenalidomide-responsive and -resistant lines | 0.05 - 1 µM | 48 hours | Dose-dependent inhibition of proliferation (median response of 65.4% at 0.5 µM) | [3] |
| Multiple Myeloma | MM.1S | 0.1 µM | 24 hours | 70.4% mean reduction in Ikaros protein levels and 45.2% mean increment in GADD45B protein levels | [3] |
| Mantle Cell Lymphoma | 9 MCL cell lines | 0.06 - 0.71 µM (GI50) | Not Specified | Cytostatic effect and activation of the cell death program | [1] |
| Glioblastoma | 12 gliomasphere lines | Not Specified | Not Specified | Down-regulation of DNA-synthesis genes | [8] |
| Neuroendocrine Tumors | BON-1 | Not Specified | Not Specified | Did not significantly increase apoptosis (cleaved caspase-3) in vivo | [9] |
Signaling Pathway Diagram
Caption: this compound mediated apoptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[2]
-
Treatment: Replace the existing medium with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the steps for staining this compound-treated cells with Annexin V and PI to detect apoptosis.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[10][11]
-
Annexin V conjugated to a fluorochrome (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)[10]
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes at room temperature.[10] Discard the supernatant and wash the cells once with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining:
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[10][11]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10][11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (ideally within 1 hour).[11]
Controls for Flow Cytometry:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained only with Annexin V: For compensation of Annexin V fluorescence.
-
Cells stained only with PI: For compensation of PI fluorescence.
-
Untreated (healthy) cells: As a negative control.[10]
-
Cells treated with a known apoptosis-inducing agent (e.g., staurosporine): As a positive control.[10]
Interpretation of Results: The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent different cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live, healthy cells.[10]
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.[10]
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[10]
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells.[10]
By quantifying the percentage of cells in each quadrant, researchers can determine the extent of apoptosis induced by this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BET Inhibition Induces Apoptosis in Aggressive B-Cell Lymphoma via Epigenetic Regulation of BCL-2 Family Members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of BET bromodomain-dependent XIAP and FLIP expression sensitizes KRAS-mutated NSCLC to pro-apoptotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bromodomain and extra-terminal inhibitor CPI203 enhances the antiproliferative effects of rapamycin on human neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Mimicking the Epigenetic Effects of CPI-203 with Lentiviral shRNA Knockdown
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particularly high affinity for BRD4.[1][2][3] BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. In many cancers, particularly hematologic malignancies, the aberrant activity of BET proteins, especially BRD4, drives the expression of key oncogenes such as MYC.[4][5] this compound exerts its anti-tumor effects by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and leading to the downregulation of their target genes.[2][3] This results in cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.[4]
This application note provides a detailed protocol for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to mimic the cellular effects of this compound. By specifically targeting the expression of BRD4, researchers can validate the on-target effects of this compound and investigate the downstream consequences of inhibiting this key epigenetic regulator. This approach offers a powerful genetic tool to complement pharmacological studies and to dissect the specific contributions of BRD4 to cellular phenotypes.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Assay | Reference |
| IC50 (BRD4) | ~26-37 nM | α-screen assay | [1][6] |
| GI50 | 0.06 - 0.71 µM | Mantle Cell Lymphoma (MCL) cell lines | [1] |
| EC50 | 91.2 nM | T cell acute lymphoblastic leukemia cells |
Table 2: Cellular Effects of this compound Treatment
| Effect | Downstream Target(s) | Observed Phenotype | Cancer Model | Reference |
| Downregulation of MYC expression | MYC | G1 cell cycle arrest, reduced proliferation | Multiple Myeloma, Pancreatic Neuroendocrine Tumors | [4] |
| Downregulation of Ikaros (IKZF1) signaling | IKZF1, MYC | Reduced proliferation | Multiple Myeloma | [4] |
| Inhibition of IRF4 expression | IRF4 | Anti-proliferative effects | Mantle Cell Lymphoma | [2] |
| Inhibition of PD-L1 expression | PD-L1 promoter | Enhanced anti-tumor immune response | Liver Cancer | [7] |
| Downregulation of DNA replication genes | DNA synthesis machinery | Reduced cell growth | Glioblastoma | [8] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by this compound and the experimental workflow for mimicking its effects using lentiviral shRNA.
Caption: this compound signaling pathway.
Caption: Lentiviral shRNA knockdown workflow.
Caption: this compound vs. shRNA logic.
Experimental Protocols
1. Lentiviral shRNA Production
This protocol outlines the production of lentiviral particles carrying an shRNA construct targeting BRD4.
Materials:
-
Lentiviral vector containing shRNA sequence for BRD4 (and a non-targeting control)
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge (optional, for concentration)
Procedure:
-
Day 1: Cell Seeding: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the shRNA-containing lentiviral vector and packaging plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Media Change: 16-24 hours post-transfection, carefully remove the media and replace it with fresh, pre-warmed DMEM with 10% FBS.
-
Day 4-5: Viral Harvest:
-
At 48 and 72 hours post-transfection, collect the viral supernatant.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral particles can be used directly or concentrated by ultracentrifugation.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
2. Lentiviral Transduction and Selection of Target Cells
This protocol describes the infection of target cancer cells with the produced lentivirus and selection of stably transduced cells.
Materials:
-
Target cancer cell line
-
Lentiviral particles (BRD4 shRNA and non-targeting control)
-
Complete growth medium for the target cell line
-
Polybrene or Hexadimethrine Bromide
-
Puromycin
Procedure:
-
Day 1: Cell Seeding: Seed the target cancer cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Day 2: Transduction:
-
Thaw the lentiviral aliquots on ice.
-
Prepare transduction media containing the complete growth medium, polybrene (final concentration 4-8 µg/mL), and the desired amount of lentivirus (determine the optimal Multiplicity of Infection, MOI, for your cell line).
-
Remove the media from the cells and replace it with the transduction media.
-
Incubate for 18-24 hours.
-
-
Day 3: Media Change: Remove the transduction media and replace it with fresh complete growth medium.
-
Day 4 onwards: Selection:
-
48 hours post-transduction, begin selection by adding puromycin to the growth medium. The optimal concentration of puromycin should be determined beforehand with a kill curve for your specific cell line (typically 1-10 µg/mL).
-
Replace the puromycin-containing medium every 2-3 days.
-
Continue selection until non-transduced control cells are completely eliminated.
-
Expand the puromycin-resistant cells to establish a stable BRD4 knockdown cell line.
-
3. Validation of BRD4 Knockdown
a) Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for BRD4 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Extract total RNA from both the BRD4 shRNA and non-targeting control stable cell lines.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for BRD4 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of BRD4 mRNA in the knockdown cells compared to the control cells.
b) Western Blotting
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the stable cell lines in RIPA buffer and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
Strip and re-probe the membrane for the loading control to ensure equal protein loading.
4. Phenotypic Assays
a) Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seed equal numbers of BRD4 shRNA and non-targeting control cells in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), perform the cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the relative number of viable cells.
b) Apoptosis Assay (e.g., Annexin V/PI Staining)
Procedure:
-
Harvest the BRD4 shRNA and non-targeting control cells.
-
Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
By following these protocols, researchers can effectively use lentiviral shRNA to knockdown BRD4 and validate that the resulting cellular phenotypes mimic the effects observed with the BET inhibitor this compound. This dual approach provides a robust method for target validation and for elucidating the biological functions of BRD4 in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. stemcell.com [stemcell.com]
- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. stemcell.com [stemcell.com]
- 7. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Studies in Conjunction with CPI-203 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-203 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable inhibitory concentration (IC50) of approximately 37 nM for BRD4.[1] BET proteins are crucial epigenetic readers that regulate the transcription of key oncogenes such as MYC, making them a compelling target in cancer therapy.[2] The advent of CRISPR-Cas9 technology provides a powerful tool to investigate the genetic dependencies and resistance mechanisms associated with BET inhibitor treatment.[3][4][5] This document outlines protocols for utilizing CRISPR-Cas9 screens in conjunction with this compound treatment to identify genes that modulate sensitivity and resistance, alongside relevant quantitative data and pathway diagrams.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and the effects observed in relevant studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Lines | Value | Reference |
| IC50 (BRD4 α-screen assay) | - | ~37 nM | [1] |
| GI50 | Mantle Cell Lymphoma (MCL) cell lines (n=9) | 0.06 - 0.71 µM | [1] |
| Effect on mRNA Levels (24h, 0.1 µM) | Multiple Myeloma (MM) cell lines | ~40-50% decrease in MYC and IKZF1 | [6] |
| Effect on Protein Levels (24h, 0.1 µM) | MM cell lines | ~70.4% mean reduction in Ikaros | [6] |
| Effect on Protein Levels (24h, 0.1 µM) | MM cell lines | ~45.2% mean increase in GADD45B | [6] |
Table 2: Effects of this compound in Combination Therapies
| Combination | Model | Key Findings | Reference |
| This compound + Lenalidomide (B1683929)/Dexamethasone (B1670325) | Multiple Myeloma cell lines | Potentiated inhibition of MYC and Ikaros signaling, enhanced G1 cell cycle blockade. | [6] |
| This compound + Lenalidomide | REC-1 tumor-bearing mice | Enhanced antitumor properties, abrogation of MYC and IRF4 expression, induction of apoptosis. | [1] |
| This compound + Anti-PD-1 Therapy | Liver Cancer mouse model | Improved efficacy of anti-PD-1 therapy by inhibiting induced PD-L1 overexpression. | [7] |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified BET Inhibitor Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9 for overcoming drug resistance in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CPI-203 solubility issues and how to resolve them
Welcome to the technical support center for CPI-203. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound, a potent BET bromodomain inhibitor. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is readily soluble in several organic solvents but is practically insoluble in water. Its solubility can vary slightly between different batches and suppliers. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has good solubility in ethanol.[1][2][3][4]
Q2: Is this compound soluble in aqueous solutions?
A2: No, this compound is reported to be insoluble in water and has low solubility in aqueous media.[1][5] For cell culture experiments, it is recommended to first dissolve this compound in a stock solution of DMSO and then dilute it into the culture medium immediately before use.[5]
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] In solvent, stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[6][7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Q4: Can I use heat or sonication to dissolve this compound?
A4: Yes, if you observe precipitation or phase separation during preparation, gentle warming (e.g., at 37°C for 10 minutes) and/or sonication in an ultrasonic bath can aid in the dissolution of this compound.[6][7]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values are for guidance, and actual solubility may vary slightly between batches.
| Solvent | Reported Solubility (Concentration) | Reported Solubility (mg/mL) | Notes | Citations |
| DMSO | 100 mM | 39.99 mg/mL | Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [4] |
| ≤ 60 mM | ~24 mg/mL | - | [5] | |
| ≥ 117.53 mM | ≥ 47 mg/mL | - | [6] | |
| > 10 mM | > 4 mg/mL | - | [7] | |
| 197.54 mM | 79 mg/mL | Warmed with 50°C water bath. | [1][2] | |
| - | 25 mg/mL | - | [3] | |
| Ethanol | 10 mM | 4 mg/mL | - | [4] |
| - | ≥ 6.1 mg/mL | With ultrasonic. | [7] | |
| 62.51 mM | 25 mg/mL | - | [1] | |
| - | 46 mg/mL | - | [2] | |
| - | 20 mg/mL | - | [3] | |
| DMF | - | 30 mg/mL | - | [3] |
| DMF:PBS (pH 7.2) (1:1) | - | 0.5 mg/mL | - | [3] |
| Water | - | Insoluble | - | [1] |
Troubleshooting Guide
Q5: My this compound is not dissolving completely in DMSO at room temperature. What should I do?
A5: If you are encountering issues with dissolving this compound in DMSO, you can try the following:
-
Warming: Gently warm the solution in a water bath at 37°C for about 10 minutes.[7] Some protocols even suggest warming up to 50°C.[1]
-
Sonication: Use an ultrasonic bath to sonicate the solution for a short period.[7]
-
Fresh Solvent: Ensure you are using high-quality, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of compounds.[2][6]
Q6: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?
A6: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.1%, to avoid both precipitation and cellular toxicity.[5]
-
Rapid Mixing: Add the DMSO stock solution to the medium while vortexing or gently mixing to ensure rapid and even dispersion.
-
Serial Dilution: For very high final concentrations of this compound, consider a serial dilution approach, first into a smaller volume of medium and then into the final volume.
Q7: I need to prepare a formulation of this compound for in vivo studies. What solvents or vehicles can I use?
A7: For in vivo administration, particularly for intraperitoneal (i.p.) injection or oral gavage, multi-component solvent systems are often required. Here are some reported formulations that yield a clear solution of at least 2.5 mg/mL (6.25 mM):[6]
-
PEG300-based vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Cyclodextrin-based vehicle: 10% DMSO and 90% (20% SBE-β-CD in Saline).[6]
-
Oil-based vehicle: 10% DMSO and 90% Corn Oil.[6]
It is crucial to first prepare a clear stock solution in DMSO before sequentially adding the co-solvents.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 399.9 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 250 µL of anhydrous DMSO to the tube.[5] This will yield a 10 mM stock solution.
-
Vortex the solution until the compound is completely dissolved. If necessary, warm the tube at 37°C for 10 minutes or sonicate in an ultrasonic bath.[7]
-
Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[5]
-
Protocol 2: Preparation of this compound for In Vivo Administration (PEG300-based vehicle)
-
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.
-
Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Add Saline to bring the solution to the final volume (45%).
-
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation has been reported to yield a clear solution of at least 2.5 mg/mL.[6]
-
The mixed solution should be used immediately for optimal results.[2]
-
Visual Guides
Caption: A general experimental workflow for dissolving this compound.
Caption: A logical diagram for troubleshooting common this compound solubility issues.
References
Long-term stability of CPI-203 in DMSO stock solution
This technical support resource provides researchers, scientists, and drug development professionals with guidance on the long-term stability of CPI-203 in DMSO stock solutions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound?
A1: The solid form of this compound should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least two to four years.[2][3]
Q2: How should I prepare and store a DMSO stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to your desired concentration.[4] It is crucial to use DMSO that has not absorbed moisture, as this can impact the solubility and stability of the compound.[4][5][6] Once prepared, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][6]
Q3: What is the recommended long-term storage temperature for a this compound DMSO stock solution?
A3: For long-term storage, it is recommended to store aliquots of the this compound DMSO stock solution at -80°C.[5] Under these conditions, the solution is reported to be stable for up to one year.[5] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[5][7]
Q4: Can I store the this compound DMSO stock solution at room temperature or 4°C?
A4: It is not recommended to store this compound DMSO stock solutions at room temperature or 4°C for extended periods. While many compounds are stable at room temperature for the duration of shipping, long-term storage should adhere to the recommended -20°C or -80°C to ensure stability.[7][8]
Q5: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?
A5: If you observe precipitation upon thawing, you can try to redissolve the compound by gently vortexing or sonicating the vial.[8] To prevent precipitation when diluting the DMSO stock in an aqueous buffer, it is best to make initial serial dilutions in DMSO before adding the final dilution to your aqueous medium.[4]
Troubleshooting Guide
This guide addresses potential issues related to the stability of this compound in DMSO stock solutions.
Issue 1: Inconsistent Experimental Results
If you are observing variability in your experimental outcomes, it could be related to the integrity of your this compound stock solution.
-
Possible Cause: Degradation of this compound due to improper storage or repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your stock solution has been consistently stored at the recommended temperature (-80°C for long-term, -20°C for short-term).
-
Check Aliquoting Practice: Confirm that the stock solution was aliquoted to minimize freeze-thaw cycles.
-
Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from the solid compound.
-
Perform Quality Control: If possible, assess the purity and concentration of your stock solution using methods like HPLC or LC-MS.
-
Issue 2: Reduced Potency of this compound
A noticeable decrease in the expected biological activity of this compound may indicate a stability problem.
-
Possible Cause: Chemical degradation of the compound in the DMSO stock.
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Ensure that you are using high-quality, anhydrous DMSO, as moisture can accelerate the degradation of some compounds.[4][6]
-
Protect from Light: While not explicitly stated for this compound, it is good practice to protect stock solutions of organic compounds from light.
-
Conduct a Stability Study: Perform a simple experiment to compare the activity of your current stock solution with a freshly prepared one.
-
Summary of Storage Conditions and Stability
| Form | Storage Temperature | Reported Stability | Citations |
| Solid Compound | -20°C | ≥ 2-4 years | [1][2][3] |
| DMSO Stock Solution (Long-term) | -80°C | Up to 1 year | [5] |
| DMSO Stock Solution (Short-term) | -20°C | Up to 1 month | [5][7] |
Experimental Protocol: Assessment of this compound Stock Solution Stability
This protocol outlines a method to assess the stability of a this compound DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of intact this compound remaining in a DMSO stock solution after storage under different conditions.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Microcentrifuge tubes
-
Calibrated pipettes
Methodology:
-
Preparation of Fresh this compound Stock Solution (T=0):
-
Accurately weigh a small amount of this compound solid and dissolve it in anhydrous DMSO to a final concentration of 10 mM. This will serve as your reference (T=0) sample.
-
Vortex until the compound is completely dissolved.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple microcentrifuge tubes.
-
Store the aliquots at your desired storage conditions (e.g., -20°C and -80°C).
-
-
HPLC Analysis (T=0):
-
Dilute the T=0 stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.
-
Inject the diluted sample onto the HPLC system.
-
Develop a suitable gradient elution method (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., 255 nm).[3]
-
Record the peak area of the intact this compound.
-
-
HPLC Analysis at Subsequent Time Points (e.g., 1, 3, 6, 12 months):
-
At each time point, retrieve one aliquot from each storage condition.
-
Thaw the sample and dilute it in the same manner as the T=0 sample.
-
Inject the sample into the HPLC and record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Compare the stability of this compound at the different storage temperatures.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified signaling pathway of this compound action.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | 202591-23-9 | Epigenetic Reader Domain | MOLNOVA [molnova.com]
- 3. caymanchem.com [caymanchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting inconsistent results in CPI-203 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CPI-203, a potent BET bromodomain inhibitor. The information is tailored for scientists in drug development and related fields to address common challenges and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high selectivity for BRD4.[1] It functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, which displaces them from chromatin.[2] This displacement leads to the transcriptional downregulation of key oncogenes, most notably MYC, resulting in cell cycle arrest and apoptosis in various cancer models.[2][3][4]
Q2: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
A2: Inconsistent IC50 values for this compound can stem from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to BET inhibitors.[5] Even within the same cell line, passage number and culture conditions can influence the response. It is crucial to use cells within a consistent, low passage range.
-
Compound Stability and Handling: this compound is typically dissolved in DMSO for in vitro use. Ensure the stock solution is stored properly at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Assay-Specific Parameters: The duration of drug exposure, cell seeding density, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can all impact the apparent IC50 value. Standardize these parameters across all experiments for reproducible results.
-
Lot-to-Lot Variability: Although less common with high-purity compounds, lot-to-lot differences in the synthesis and purification of this compound could contribute to variability. If you suspect this is an issue, it is advisable to test a new lot alongside a previously validated one.
Q3: The extent of c-Myc protein downregulation after this compound treatment is not consistent in our Western blots. How can we troubleshoot this?
A3: Inconsistent c-Myc downregulation is a common challenge due to the protein's short half-life (around 20-30 minutes). Here are some troubleshooting steps:
-
Standardize Lysis Procedure: Perform cell lysis quickly and on ice to minimize protein degradation. The use of fresh lysis buffer supplemented with protease and phosphatase inhibitors is critical.
-
Consistent Treatment and Harvest Times: The effect of this compound on c-Myc transcription is rapid.[2] Ensure precise timing of drug treatment and cell harvesting to capture the desired effect consistently. A time-course experiment is recommended to determine the optimal time point for observing maximal c-Myc downregulation in your specific cell line.
-
Loading and Transfer Variability: Ensure equal protein loading by performing a meticulous protein quantification assay (e.g., BCA). Validate your loading control (e.g., GAPDH, β-actin) to confirm its expression is not affected by this compound treatment in your model. Inconsistent transfer during the Western blot process can also lead to variability; using a total protein stain like Ponceau S can help verify even transfer.
-
Antibody Performance: Use a well-validated antibody for c-Myc. Different antibody clones can have varying sensitivity and specificity.
Q4: We are not observing the expected level of apoptosis after treating cells with this compound. What should we consider?
A4: The apoptotic response to this compound can be cell-type dependent and influenced by experimental conditions.
-
Concentration and Duration: Ensure you are using an appropriate concentration of this compound (typically several-fold higher than the IC50 for growth inhibition) and a sufficient treatment duration (often 24-72 hours) to induce apoptosis.
-
Apoptosis Assay Sensitivity: The choice of apoptosis assay matters. Annexin V/PI staining is a common and reliable method for detecting early and late apoptosis. Ensure that your flow cytometer is properly calibrated and that you are using appropriate controls.
-
Cellular Context: Some cell lines may be more prone to cell cycle arrest rather than apoptosis in response to this compound. It is advisable to perform a cell cycle analysis in parallel with your apoptosis assay to get a complete picture of the cellular response.
-
Combination Effects: In some models, this compound shows a more robust pro-apoptotic effect when used in combination with other agents.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. Note that these values can be cell-line and context-specific.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) |
| RPMI 8226 | Multiple Myeloma | ~500 |
| ANBL6 WT | Multiple Myeloma | ~250 |
| DOHH2 | Follicular Lymphoma | 5,373 (24h) |
| RL | Follicular Lymphoma | 3,775 (24h) |
| Various Glioblastoma Lines | Glioblastoma | Highly variable |
Table 2: Expected Quantitative Outcomes of this compound Treatment
| Parameter | Typical Assay | Cell Line Example | Treatment Condition | Expected Outcome |
| c-Myc Downregulation | Western Blot | Multiple Myeloma Cell Lines | 0.1 µM for 48h | Significant decrease in protein levels |
| Apoptosis Induction | Annexin V/PI Staining | Follicular Lymphoma (DOHH2) | 5 µM for 48h | ~25-30% apoptotic cells |
| G1 Cell Cycle Arrest | Propidium Iodide Staining | Multiple Myeloma Cell Lines | 0.1 µM for 24h | ~15-20% increase in G1 population |
Experimental Protocols
Protocol 1: Western Blot for c-Myc Downregulation
This protocol details the steps to assess the effect of this compound on c-Myc protein expression.
-
Cell Seeding and Treatment: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against c-Myc (e.g., Cell Signaling Technology #9402) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities and normalize to a loading control.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol outlines the procedure for quantifying apoptosis using flow cytometry.
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells and treat with this compound or vehicle control for the desired duration (e.g., 48 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Annexin-binding buffer to each sample.
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
Visualizations
Caption: this compound inhibits BRD4 binding to chromatin, downregulating c-Myc and inducing cell cycle arrest/apoptosis.
Caption: A typical experimental workflow for analyzing c-Myc protein levels after this compound treatment.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual targeting of p53 and c-Myc selectively eliminates leukaemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 7. c-Myc Protein Level Affected by Unsymmetrical Bisacridines Influences Apoptosis and Senescence Induced in HCT116 Colorectal and H460 Lung Cancer Cells [mdpi.com]
Mechanisms of acquired resistance to CPI-203
Welcome to the technical support center for CPI-203, a potent bromodomain and extra-terminal (BET) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding mechanisms of acquired resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to BET inhibitors, including this compound, is a multifaceted issue observed across various cancer models. Several key mechanisms have been identified:
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Upregulation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain their growth and survival. A common mechanism is the reactivation of oncogenic signaling cascades. For instance, in colorectal cancer, the MAPK pathway can confer intrinsic resistance to BET inhibitors.[1] Similarly, kinome reprogramming leading to the activation of receptor tyrosine kinases (RTKs) and their downstream PI3K/RAS signaling has been observed as a resistance mechanism in ovarian cancer.[2]
-
Alterations in the Target Protein (BRD4): While gatekeeper mutations in the drug-binding pocket of BRD4 are not commonly reported, resistance can emerge through other modifications affecting BRD4 function and stability.[3] In some triple-negative breast cancer models, resistant cells exhibit a dependency on a bromodomain-independent function of BRD4.[3][4] Furthermore, increased stability of the BRD4 protein, due to mutations in the E3 ubiquitin ligase SPOP or upregulation of the deubiquitinase DUB3, can lead to resistance.[5][6][7]
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Transcriptional Reprogramming: Resistant cells may adopt a BRD4-independent transcriptional program.[8] This can involve the upregulation of other BET family members, such as BRD2, which can compensate for the inhibition of BRD4.[9]
-
Epigenetic Heterogeneity and Clonal Selection: Pre-existing subpopulations of cells with distinct epigenetic landscapes may be inherently less sensitive to this compound. Prolonged treatment can lead to the selection and expansion of these resistant clones.[10]
-
Induction of Pro-survival Mechanisms: The induction of cellular processes like autophagy can counteract the cytotoxic effects of BET inhibitors. In ovarian cancer, resistance to the BET inhibitor JQ1 has been linked to the induction of pro-survival autophagy through the Akt/mTOR pathway.[11]
-
Drug Efflux: Increased expression of drug efflux pumps, such as MDR1 (multidrug resistance protein 1), can reduce the intracellular concentration of the inhibitor, thereby conferring resistance. This has been demonstrated for BET protein PROTACs and could be a mechanism for inhibitor resistance as well.[12][13]
Q2: Our this compound-resistant cell line continues to express high levels of MYC and BCL2, even at high concentrations of the inhibitor. What could be the reason for this?
A2: This phenomenon has been observed in models of acquired resistance to this compound. In an acute myeloid leukemia (AML) model, cells that developed resistance to this compound were able to maintain the transcription of MYC and the anti-apoptotic gene BCL2, even in the presence of the drug.[14] This suggests that the resistant cells have rewired their transcriptional machinery to bypass the inhibitory effect of this compound on these key oncogenes. The underlying mechanism may involve the recruitment of alternative, non-BET chromatin adaptors to the promoters of these genes.[14] Interestingly, in this model, the resistant cells acquired a dependency on the continued presence of the BET inhibitor for their survival.[14]
Q3: We have developed a this compound resistant cell line. How can we investigate the mechanism of resistance in our model?
A3: A systematic approach is recommended to elucidate the resistance mechanism in your specific model. The following experimental workflow can be adapted:
References
- 1. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 4. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DUB3 promotes BET inhibitor resistance and cancer progression through deubiquitinating BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Prostate cancer-associated SPOP mutations confer resistance to BET inhibitors through stabilization of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. BRD2 Upregulation as a Pan-Cancer Adaptive Resistance Mechanism to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic heterogeneity promotes acquired resistance to BET bromodomain inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt/mTOR-Mediated Autophagy Confers Resistance To BET Inhibitor JQ1 In Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. aacrjournals.org [aacrjournals.org]
Optimizing CPI-203 dosage for in vivo studies to minimize toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, CPI-203. The focus is on optimizing in vivo dosage to achieve desired efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] It binds to the acetyl-lysine recognition pockets of BRD4, displacing it from chromatin.[3] This action prevents the transcription of key oncogenes, most notably MYC and IRF4, leading to G1 cell cycle arrest, inhibition of proliferation, and induction of apoptosis (cell death) in cancer cells.[2][4]
Q2: What is a recommended starting dose for in vivo studies?
A2: Based on published literature, a common starting point for this compound in mouse models is 2.5 mg/kg , administered via intraperitoneal (i.p.) injection.[5][6] However, the optimal dose is highly dependent on the tumor model, animal strain, and experimental goals. A dose-finding study is always recommended.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low solubility in aqueous media.[1] For in vivo studies, it is typically first dissolved in a solvent like DMSO to create a stock solution. This stock solution should then be diluted into an appropriate vehicle for injection immediately before use. To avoid potential toxicity from the solvent, the final concentration of DMSO in the injected solution should be kept low, typically below 0.1%.[1]
Q4: Is this compound toxic to normal cells?
A4: Studies have shown that this compound has low cytotoxicity in normal peripheral blood mononuclear cells (PBMCs) from healthy donors, suggesting a degree of selectivity for cancer cells.[2][6] Additionally, it has been reported to be less toxic than the parent BET inhibitor, JQ1.[7] However, all potent compounds can cause toxicity at high doses, making careful monitoring essential.
In Vivo Dosing and Efficacy Summary
The following table summarizes quantitative data from preclinical in vivo studies. This data can serve as a reference for planning your experiments.
| Cancer Model | Animal Model | Dosage & Administration | Key Outcomes | Citation(s) |
| Mantle Cell Lymphoma (MCL) | REC-1 Tumor-Bearing Mice | 2.5 mg/kg, i.p. | Reduced tumor volume by 44% as a single agent. | [6] |
| Mantle Cell Lymphoma (MCL) | REC-1 Tumor-Bearing Mice | 2.5 mg/kg, i.p. (with Lenalidomide) | Synergistically reduced tumor volume by 62% and glucose uptake by 86%. | [5][6] |
| Liver Cancer | BALB/c Mice | Not specified | In combination with an anti-PD-1 antibody, exhibited a synergistic antitumor effect. | [7] |
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
Problem: I am observing significant toxicity (e.g., rapid weight loss, ruffled fur, lethargy).
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Solution 1: Reduce the Dose. High toxicity is a primary indicator that the Maximum Tolerated Dose (MTD) has been exceeded. Reduce the dose by 25-50% and monitor the cohort closely.
-
Solution 2: Decrease Dosing Frequency. If toxicity is cumulative, changing the schedule from daily to every other day or twice weekly may improve tolerability while maintaining therapeutic pressure.
-
Solution 3: Check Vehicle Toxicity. Administer the vehicle solution (e.g., DMSO/saline mixture) alone to a control group of animals to ensure the observed toxicity is not due to the vehicle itself.
Problem: I am not seeing the expected anti-tumor effect.
-
Solution 1: Increase the Dose. If the compound is well-tolerated with no signs of toxicity, the dose may be too low. A dose escalation study should be performed to determine if a higher, tolerable dose yields a better response.
-
Solution 2: Confirm Formulation and Administration. Ensure this compound is fully dissolved in your vehicle before administration. Improper formulation can lead to inaccurate dosing. Confirm that your administration technique (e.g., i.p. injection) is correct.
-
Solution 3: Verify In Vitro Sensitivity. Confirm that the specific cell line used for your xenograft model is sensitive to this compound in vitro. IC50 or GI50 values in the low micromolar to nanomolar range are expected for sensitive lines.[2][5]
-
Solution 4: Consider Combination Therapy. this compound has shown strong synergistic effects when combined with other agents, such as immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) or checkpoint inhibitors (anti-PD-1).[4][7]
Experimental Protocols
Protocol: In Vivo Dose-Finding and Efficacy Study
This protocol provides a general framework. Specifics should be adapted to the experimental model and institutional guidelines (IACUC).
-
Preparation of Dosing Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.[1]
-
Immediately before use, dilute the stock solution into a suitable sterile vehicle (e.g., saline, or a mixture of PEG300, Tween 80, and saline) to the final desired concentration.
-
Ensure the final DMSO concentration is non-toxic to the animals.
-
-
Animal and Tumor Model:
-
Use an appropriate immunodeficient mouse strain (e.g., NSG, SCID) for xenograft studies.
-
Implant tumor cells subcutaneously. Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³) before randomizing animals into treatment groups.
-
-
Dose-Finding Phase:
-
Group 1 (Control): Administer vehicle only.
-
Group 2 (Low Dose): e.g., 1.25 mg/kg
-
Group 3 (Mid Dose): e.g., 2.5 mg/kg
-
Group 4 (High Dose): e.g., 5.0 mg/kg
-
Administer the assigned treatment via the chosen route (e.g., i.p. injection) on the determined schedule (e.g., daily for 14-21 days).
-
-
Toxicity and Efficacy Monitoring:
-
Toxicity: Monitor animal body weight 2-3 times per week. A weight loss exceeding 15-20% is often a humane endpoint. Perform daily health checks for signs of distress (lethargy, ruffled fur, hunched posture).
-
Efficacy: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
-
Endpoint and Analysis:
-
The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
At the endpoint, collect tumors and other tissues for downstream analysis (e.g., immunohistochemistry for MYC expression, Western blot, etc.) to confirm target engagement.
-
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to control for CPI-203 cytotoxicity in normal cells
Welcome to the technical support center for CPI-203. This guide provides troubleshooting strategies and frequently asked questions to help researchers control for the cytotoxicity of this compound in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline cytotoxicity of this compound in normal, non-cancerous cells?
A1: this compound, a potent and selective inhibitor of BET bromodomains like BRD4, generally exhibits selectivity for cancer cells over normal cells.[1] Studies have shown that this compound has low cytotoxicity in normal Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.[2][3] For instance, at a concentration of 0.23 μM, which is the mean growth inhibition 50 (GI50) value across nine mantle cell lymphoma (MCL) lines, the cytotoxicity observed in normal PBMCs was below 25%.[1] This inherent selectivity is a key feature of the compound.
Q2: I am observing higher-than-expected cytotoxicity in my normal cell line. What are the primary troubleshooting steps?
A2: If you observe significant toxicity in normal cells, it is crucial to systematically troubleshoot your experimental setup.
-
Confirm On-Target vs. Off-Target Effects: High concentrations of any small molecule can lead to off-target effects.[4] To verify that the observed cytotoxicity is due to an off-target mechanism, it is essential to use appropriate controls. For BET inhibitors like the JQ1 family (of which this compound is an analog), using an inactive enantiomer can be a valuable control.[4] An effect observed with both the active compound and its inactive counterpart is likely an off-target effect.[4]
-
Optimize Compound Concentration: The most critical step is to perform a detailed dose-response curve for both your normal and cancer cell lines.[4] This will allow you to determine the optimal therapeutic window—the concentration range where this compound is effective against cancer cells with minimal impact on normal cells.[4]
-
Check Experimental Consistency: Ensure consistency across your experiments. Variations in cell seeding density, assay incubation times, or instrument calibration can significantly affect the results of cytotoxicity assays.[5]
Q3: How can I experimentally minimize cytotoxicity in normal cells while maintaining efficacy against cancer cells?
A3: Several strategies can be employed to enhance the therapeutic window of this compound.
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Dose Reduction & Combination Therapy: Combining this compound with other therapeutic agents can create synergistic antitumor activity, often allowing for lower, less toxic concentrations of each drug.[6] For example, this compound has been shown to work synergistically with lenalidomide (B1683929) and dexamethasone (B1670325) in multiple myeloma and mantle cell lymphoma models.[1][6] This is a common strategy to mitigate dose-limiting toxicities associated with pan-BET inhibitors.[7]
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Advanced Cell Culture Models: Standard 2D cell cultures may not accurately reflect in vivo physiology.[8] Transitioning to 3D cell culture models, such as spheroids or organoids, can provide a more realistic microenvironment and a more accurate assessment of physiological responses to drugs and toxins.[8]
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Scheduling of Dosing (In Vivo): For in vivo studies, modifying the dosing schedule can mitigate systemic toxicity.[9] For pan-BET inhibitors, which can cause thrombocytopenia, intermittent dosing schedules (e.g., one week on, one week off) have been explored in clinical trials to manage side effects.[9]
Q4: How can I modify my cell culture conditions to better reflect physiological responses and potentially reduce non-specific toxicity?
A4: The metabolic state of cells can influence their sensitivity to cytotoxic agents. Standard high-glucose culture media can induce metabolic changes that make cells less reliant on mitochondrial respiration, potentially masking drug-induced mitochondrial toxicity.[10] Consider the following modifications:
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Physiologically Relevant Media: Replacing glucose with galactose in the culture medium can force cells to rely more on oxidative phosphorylation, making their metabolism closer to that of normal cells in vivo.[10][11] This change can provide a more accurate model for assessing toxicity, particularly mitochondrial toxicity.[10]
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Use of Serum-Free Media: Serum is a complex and variable component in cell culture.[12] Using a well-defined, serum-free medium supplemented with the necessary hormones and growth factors can improve the standardization of experimental conditions and lead to more reproducible results.[12]
Troubleshooting Guide: Unexpected Cytotoxicity
The table below outlines common issues, their potential causes, and recommended solutions when encountering unexpected cytotoxicity with this compound in normal cells.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity at low concentrations (<1 µM) | 1. Cell line is unusually sensitive. 2. Off-target effect. 3. Error in compound dilution or concentration calculation. | 1. Perform a comprehensive dose-response curve starting from low nanomolar concentrations. 2. Use an inactive control compound to confirm on-target activity.[4] 3. Prepare fresh stock solutions and verify calculations. |
| Poor therapeutic window (similar IC50 in normal and cancer cells) | 1. Cancer cell line is resistant to BET inhibition. 2. Normal cell line shares dependencies on BET proteins. 3. Off-target effects are dominant at the concentrations used. | 1. Confirm target engagement (e.g., via Western blot for MYC downregulation).[1][6] 2. Explore combination therapies to enhance cancer cell-specific killing.[6] 3. Lower the concentration range and re-evaluate the dose-response. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Inconsistent incubation time with this compound. 3. Different batches of the compound may have potency variations. 4. Contamination in cell culture.[13] | 1. Standardize cell seeding protocols.[5] 2. Maintain consistent timing for all experimental steps.[5] 3. Qualify new batches of the compound. 4. Regularly test cultures for mycoplasma and other contaminants.[13] |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against cancer cell lines and its effect on normal cells for comparison.
| Cell Type | Assay | Endpoint | Potency / Effect | Reference |
| BRD4 | α-screen Assay | IC50 | ~37 nM | [2] |
| Mantle Cell Lymphoma (MCL) Lines (n=9) | Growth Assay | GI50 | 0.06 - 0.71 µM | [2][3] |
| Leukemic T-cells | Growth Assay | EC50 | 91 nM | [14] |
| Normal Human PBMCs | Cytotoxicity Assay | % Cytotoxicity | <25% at 0.23 µM | [1] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay
This protocol provides a method for determining the concentration-dependent cytotoxic effect of this compound on both normal and cancerous cell lines.
Materials:
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and stabilize overnight.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.[15] Include a vehicle-only control (medium with DMSO).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the log concentration of this compound to determine the GI50 or IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations
Caption: Simplified signaling pathway of BET inhibition by this compound.
Caption: Experimental workflow for assessing the selective cytotoxicity of this compound.
Caption: Logic flowchart for troubleshooting unexpected cytotoxicity in normal cells.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. caymanchem.com [caymanchem.com]
- 15. stemcell.com [stemcell.com]
Technical Support Center: CPI-203 Washout Experiments
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on designing and troubleshooting CPI-203 washout experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound washout experiment?
A this compound washout experiment is designed to demonstrate the reversibility of its inhibitory effect on target proteins. This compound is a reversible inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. By treating cells with this compound and then removing it from the culture medium (the "washout"), researchers can observe the restoration of downstream signaling pathways. This confirms that the inhibitor's effect is not due to a permanent, covalent modification of its target and helps to understand the duration of its action.
Q2: How does this compound work, and what is the expected outcome of a washout experiment?
This compound functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This prevents the transcription of key oncogenes, most notably MYC. Upon treatment with this compound, a significant decrease in MYC protein levels is expected. Because this compound is a reversible inhibitor, its binding is non-covalent. Therefore, after washing out the compound, it will dissociate from BRD4, allowing BRD4 to re-associate with chromatin and resume transcription of its target genes. The expected outcome is a time-dependent recovery of MYC protein expression to baseline levels.
Q3: How quickly should I expect to see the recovery of MYC expression after washing out this compound?
Based on studies with JQ1, a close analog of this compound, the recovery of MYC mRNA and protein expression is expected to be relatively rapid. Significant restoration of MYC expression can be observed as early as 2 hours post-washout, with levels returning to near baseline within a 4 to 8-hour timeframe.[1] The exact kinetics may vary depending on the cell line and experimental conditions.
Q4: What are the critical controls to include in a this compound washout experiment?
To ensure the reliability of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): Cells treated with the same concentration of the vehicle (solvent) used to dissolve this compound. This group should also undergo the washout procedure.
-
"No Washout" Control: Cells continuously exposed to this compound for the entire duration of the experiment. This serves as a positive control for the inhibitory effect.
-
Time-Zero (T=0) Control: Cells harvested immediately after the washout procedure to represent the point of maximum inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No recovery of MYC expression after washout. | 1. Incomplete Washout: Residual this compound may remain in the culture, continuing to suppress MYC transcription. 2. Cell Health Issues: The washout procedure or prolonged incubation may have compromised cell viability, affecting their ability to synthesize new protein. | 1. Optimize Wash Protocol: Increase the number of washes (3-4 times) and the volume of wash media. Ensure gentle handling of cells to prevent detachment and stress.[2] 2. Assess Cell Viability: Perform a viability assay (e.g., Trypan Blue, MTT) on a parallel set of wells to ensure cells are healthy throughout the experiment. |
| High variability in MYC recovery between replicates. | 1. Inconsistent Wash Procedure: Minor differences in the timing or thoroughness of washing can lead to variable amounts of residual inhibitor. 2. Variable Cell Density: Differences in cell confluence at the start of the experiment can affect cellular responses. | 1. Standardize Wash Protocol: Use a precise and consistent protocol for all washing steps, including timing, volume, and handling. 2. Standardize Cell Seeding: Ensure all wells are seeded with the same number of cells and have a consistent confluence at the time of treatment. |
| Unexpected cell death after the washout procedure. | 1. Cell Stress from Washing: The physical process of washing can be stressful for some cell lines, leading to detachment and apoptosis. 2. This compound Toxicity: While generally cytostatic, at high concentrations or in sensitive cell lines, this compound can induce cell death. | 1. Gentle Wash Technique: Use pre-warmed media for washes and handle cells gently. Minimize the duration of the washout process. 2. Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration that effectively suppresses MYC without causing excessive toxicity. |
Experimental Protocols
Detailed Protocol for a this compound Washout Experiment
This protocol provides a step-by-step guide for a cell-based washout experiment to assess the reversibility of this compound's effect on MYC protein expression.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., a MYC-dependent cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with the desired concentration of this compound (e.g., 500 nM) or vehicle control (DMSO). A typical incubation time is 4-6 hours to achieve significant MYC suppression.
-
-
Washout Procedure:
-
Aspirate the medium containing this compound or vehicle.
-
Gently wash the cells three times with pre-warmed, compound-free complete medium. For each wash, add the medium, gently rock the plate, and then aspirate.
-
-
Post-Washout Incubation:
-
After the final wash, add fresh, compound-free medium to the cells.
-
Return the plates to the incubator for various time points to allow for recovery. Recommended time points are:
-
0 hours (harvest immediately after washout)
-
2 hours
-
4 hours
-
8 hours
-
24 hours (optional, to observe full recovery and potential secondary effects)
-
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells once with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting to analyze the protein levels of MYC.
-
Be sure to include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of MYC protein at each time point compared to the vehicle-treated and "no washout" controls.
-
Data Presentation
Table 1: Expected MYC Protein Levels in a this compound Washout Experiment
| Treatment Group | Time Point | Expected MYC Protein Level (Relative to Vehicle) | Interpretation |
| Vehicle Control (Washed) | 8 hours | ~100% | Baseline MYC expression. |
| This compound (No Washout) | 8 hours | < 20% | Continuous suppression of MYC. |
| This compound (Washout) | 0 hours | < 20% | Maximum MYC suppression at the time of washout. |
| This compound (Washout) | 2 hours | 40-60% | Partial recovery of MYC expression. |
| This compound (Washout) | 4 hours | 60-80% | Significant recovery of MYC expression. |
| This compound (Washout) | 8 hours | > 80% | Near complete recovery of MYC expression. |
Note: The percentages are illustrative and may vary between cell lines.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Washout Experimental Workflow.
References
Technical Support Center: Interpreting Unexpected Results from CPI-203 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the BET bromodomain inhibitor, CPI-203. It provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] It is an analog of the well-characterized BET inhibitor, (+)-JQ1, but possesses greater bioavailability.[1] this compound functions by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins. This prevents their interaction with acetylated histones and transcription factors on chromatin, leading to the displacement of transcriptional machinery and subsequent suppression of target gene expression.[1] A primary and well-documented downstream effect of this compound is the downregulation of the MYC oncogene.[1]
Q2: What are the expected cellular outcomes of this compound treatment?
A2: Based on its mechanism of action, treatment with this compound is expected to result in several key cellular phenotypes. In many cancer cell lines, these include a dose-dependent inhibition of cell growth and a G1 cell cycle blockade.[1] Furthermore, a significant and consistent outcome is the downregulation of key transcription factors such as MYC and Ikaros (IKZF1).[1] In glioblastoma cell lines, this compound has been shown to consistently down-regulate a set of genes involved in DNA synthesis.[2][3]
Q3: I am observing an increase in the expression of some genes after this compound treatment, which is contrary to its inhibitory mechanism. Is this an artifact?
A3: Not necessarily. While seeming counterintuitive, the upregulation of certain genes following treatment with BET inhibitors like this compound is a documented phenomenon. This paradoxical effect is often observed with non-poly-adenylated RNA Polymerase II transcripts, such as those for histones and various non-coding RNAs. The proposed mechanism involves the release of the Positive Transcription Elongation Factor b (P-TEFb) from its inhibitor, HEXIM1. This leads to a general increase in RNA synthesis, which can, in turn, cause conflicts between the transcription and replication machinery. While pan-BET inhibitors like JQ1 (a close analog of this compound) strongly affect the transcription of many genes, some genes can be upregulated.[4] For instance, in studies with the BET inhibitor ABBV-075, while many genes were downregulated, some, like FKBP5 and NKX3-1, were observed to be upregulated.[5]
Q4: My cells are developing resistance to this compound over time. What are the potential mechanisms?
A4: Acquired resistance to BET inhibitors, including this compound, is a known challenge. While the specific mechanisms can be cell-type dependent, they often involve adaptations that circumvent the transcriptional blockade of key survival pathways. For example, cancer cells can develop resistance to BET inhibitors after prolonged treatment. The precise mechanisms are still under investigation but may involve compensatory signaling pathways that bypass the need for BET protein-mediated transcription of essential genes for survival.
Troubleshooting Guide
Unexpected Result 1: Weaker than Expected Inhibition of Cell Viability
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line. The potency of this compound can vary between cell lines. |
| Cell Line Insensitivity | Some cell lines may be inherently less dependent on BET protein function for survival. Consider screening a panel of cell lines to identify a more sensitive model. High expression of CDKN2A and CDKN2B has been associated with greater sensitivity to this compound in glioblastoma lines.[2][3] |
| Drug Instability | Ensure proper storage of this compound, typically at -20°C. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Assessment of Viability | Use a reliable method for assessing cell viability, such as an MTT or CCK-8 assay. Ensure that the assay is performed within the linear range of detection. |
Unexpected Result 2: Paradoxical Upregulation of a Target Gene
| Possible Cause | Suggested Solution |
| Gene is a Non-poly-adenylated Transcript | Investigate the nature of the upregulated gene. Histone and non-coding RNA genes are known to be paradoxically upregulated by BET inhibitors. |
| Off-Target Effects | While this compound is selective, off-target effects can occur at high concentrations. Titrate the concentration of this compound to the lowest effective dose to minimize such effects. |
| Transcription-Replication Conflicts | The observed upregulation may be a consequence of increased global RNA synthesis and subsequent transcription-replication conflicts. Consider investigating markers of DNA damage and replication stress. |
| Cellular Context | The transcriptional response to BET inhibition can be highly cell-type specific. The observed effect may be unique to the genetic and epigenetic landscape of your chosen cell model. |
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Multiple Myeloma Cell Lines
| Cell Line | Resistance Profile | This compound IC50 (nM) |
| ANBL6 WT | Bortezomib-Sensitive (Parental) | 215 |
| ANBL6 BR | Bortezomib-Resistant | 124 |
| RPMI 8226 | Melphalan-Sensitive (Parental) | 162 |
| 8226/LR5 | Melphalan-Resistant | 114 |
Data adapted from a study on small molecule inhibitors in multiple myeloma.[6]
Mandatory Visualizations
Caption: this compound competitively binds to the bromodomain of BRD4, preventing its association with chromatin and transcription factors, thereby inhibiting target gene expression and cell proliferation.
digraph "Paradoxical_Gene_Upregulation" { graph [fontname = "Arial", label="Figure 2: Paradoxical Gene Upregulation by this compound", labelloc=b, labeljust=c, fontsize=12]; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"this compound" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "BET_Inhibition" [label="BET Protein Inhibition"]; "PTEFb_Release" [label="P-TEFb Release from HEXIM1"]; "Increased_RNA_Synthesis" [label="Increased Global\nRNA Synthesis", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; "Upregulation" [label="Upregulation of non-poly-adenylated\ntranscripts (histones, ncRNAs)"]; "TRC" [label="Transcription-Replication\nConflicts", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA_Damage_Response" [label="Potential for DNA\nDamage Response"];
"this compound" -> "BET_Inhibition"; "BET_Inhibition" -> "PTEFb_Release"; "PTEFb_Release" -> "Increased_RNA_Synthesis"; "Increased_RNA_Synthesis" -> "Upregulation"; "Increased_RNA_Synthesis" -> "TRC"; "TRC" -> "DNA_Damage_Response"; }
Caption: this compound can lead to the paradoxical upregulation of certain genes through the release of P-TEFb, increased RNA synthesis, and potential transcription-replication conflicts.
Experimental Protocols
Western Blot for MYC and IKZF1 Protein Levels
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYC, IKZF1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
RT-qPCR for MYC and IKZF1 mRNA Levels
-
RNA Extraction:
-
Treat cells with this compound as required.
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix and specific primers for MYC, IKZF1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
References
- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. BET inhibitors reduce tumor growth in preclinical models of gastrointestinal gene signature–positive castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Cell line-specific sensitivity to CPI-203 and its implications
Welcome to the technical support center for CPI-203, a potent and selective BET bromodomain inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in pre-clinical research and to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that competitively and reversibly binds to the acetyl-lysine binding pockets (bromodomains) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] This binding prevents BET proteins from associating with acetylated histones on the chromatin, which in turn displaces them and disrupts the formation of transcriptional machinery. The primary on-target effect is the suppression of the transcription of specific genes, most notably the oncogene MYC and its downstream targets.[3]
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[4][5] Stock solutions can typically be stored at -20°C or -80°C for several months.[6][7] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[7]
Q3: I'm observing high variability in my results between experiments. What could be the cause?
A3: High variability in experimental results with this compound can stem from several factors. Different cell lines exhibit a wide range of sensitivities to the compound.[8][9] Ensure consistent cell culture conditions, including cell density at the time of treatment and passage number. The stability of this compound in culture media can also vary, so preparing fresh dilutions for each experiment is recommended.[2] Finally, ensure accurate and consistent pipetting of the compound, especially at low concentrations.
Q4: How can I differentiate between on-target and potential off-target effects of this compound?
A4: Differentiating between on-target and off-target effects is crucial. To confirm on-target activity, consider the following controls:
-
Use of an inactive analog: If available, a structurally similar but biologically inactive version of the compound can serve as an excellent negative control.
-
Rescue experiments: Overexpression of a key downstream target that is suppressed by this compound, such as MYC, may reverse the observed phenotype, indicating an on-target effect.[1]
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RNAi/CRISPR validation: Knocking down individual BET proteins (e.g., BRD4) using siRNA, shRNA, or CRISPR/Cas9 should phenocopy the effects of this compound treatment.[1]
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound powder or precipitation of the compound.
-
Problem: The this compound powder is not fully dissolving in DMSO, or it precipitates when diluted into aqueous cell culture medium.
-
Solution:
-
Enhance Dissolution in DMSO: If the powder does not readily dissolve, you can gently warm the solution to 37°C for 10-15 minutes or use a sonicating water bath to aid dissolution.[4][6]
-
Prevent Precipitation in Aqueous Solutions: This is a common issue when diluting a concentrated DMSO stock into a buffer or medium. To mitigate this, perform a stepwise dilution rather than a single large dilution. Aim for a final DMSO concentration of less than 0.5% in your assay to minimize both solubility issues and potential cellular toxicity.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Issue 2: My cells are not responding to this compound treatment, or the effect is weaker than expected.
-
Problem: After treating a cancer cell line with this compound, there is minimal or no observed effect on cell viability or proliferation.
-
Solution:
-
Verify Cell Line Sensitivity: Some cell lines are intrinsically resistant to BET inhibitors.[2] Screen a panel of cell lines to identify a sensitive model for your experiments. Published data on the sensitivity of various cell lines to this compound can guide your selection.[8][9]
-
Optimize Concentration and Duration: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.[2] Effects on gene expression can be rapid, while impacts on cell proliferation may require longer incubation times.[1]
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Check for Acquired Resistance: If you are culturing cells with the inhibitor for an extended period, they may develop resistance.[2] Regularly authenticate your cell lines and consider using fresh stocks.
-
Issue 3: High levels of cytotoxicity observed in non-cancerous or control cell lines.
-
Problem: this compound is showing significant toxicity in normal (non-transformed) cell lines, making it difficult to assess its cancer-specific effects.
-
Solution:
-
Titrate the Inhibitor: Determine the half-maximal inhibitory concentration (IC50) for your cancer cell line of interest and use the lowest effective concentration to minimize off-target effects and toxicity in normal cells.[1]
-
Consider Cell Line Specificity: The transcriptional landscape and dependence on BET proteins can differ significantly between cell types. The observed phenotype might be specific to the genetic and epigenetic context of your cells.[1]
-
Assess On-Target Toxicity: On-target toxicities can occur in normal tissues where BET proteins have essential physiological roles.[1] This is an inherent property of the drug's mechanism of action.
-
Data Presentation
Table 1: Cell Line-Specific Sensitivity to this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| Mantle Cell Lymphoma (MCL) cell lines (panel of 9) | Mantle Cell Lymphoma | Proliferation Assay | GI50 | 0.06 to 0.71 µM | [7] |
| Multiple Myeloma (MM) cell lines (panel of 7) | Multiple Myeloma | MTT Assay | Proliferation Inhibition (at 0.5 µM) | Median response: 65.4% | [3] |
| Glioblastoma cell lines (panel of 12) | Glioblastoma | Viability Assay | IC50 | Highly variable, with some lines sensitive in the nanomolar to low micromolar range | [8] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-cell Acute Lymphoblastic Leukemia | Proliferation Assay | EC50 | 91.2 nM | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 3,000-5,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Western Blot for MYC Downregulation
This protocol is for detecting changes in MYC protein expression following this compound treatment.
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein, such as GAPDH or β-actin.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for BRD4 Interaction
This protocol is to investigate the interaction of BRD4 with other proteins, which can be disrupted by this compound.
-
Cell Lysis:
-
Lyse cells treated with or without this compound in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add a primary antibody against BRD4 to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for an additional 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the BRD4-MYC signaling axis.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
Technical Support Center: Managing Thrombocytopenia as a Side Effect of BET Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing thrombocytopenia, a common side effect observed with the use of Bromodomain and Extra-Terminal (BET) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do BET inhibitors cause thrombocytopenia?
A1: BET inhibitor-induced thrombocytopenia is considered an on-target toxicity. BET proteins, particularly BRD2 and BRD3, are essential for the function of the transcription factor GATA1, which is a primary regulator of megakaryopoiesis (platelet production).[1] Inhibition of BET proteins disrupts GATA1-mediated gene expression, leading to impaired maturation of megakaryocytes and consequently, a decrease in platelet formation.[1][2] This disruption affects the downstream target genes regulated by GATA1 that are critical for hematopoietic cell development.[2]
Q2: What is the typical onset and duration of thrombocytopenia following BET inhibitor administration?
A2: The onset and duration of thrombocytopenia can vary depending on the specific BET inhibitor, its dose, and the experimental model. Generally, after many types of chemotherapy, the platelet count starts to decline around day 7, reaches its lowest point (nadir) at day 14, and gradually returns to baseline by day 28 to 35.[3] For BET inhibitors, a significant decrease in platelet counts is often observed through routine complete blood count (CBC) analysis.[1]
Q3: Are there biomarkers to predict or monitor BET inhibitor-induced thrombocytopenia?
A3: Yes, recent studies have identified potential biomarkers. The downregulation of the transcription factor GATA1 and its downstream target genes, such as NFE2 and PF4, in blood samples has been shown to correlate with the development of thrombocytopenia.[2] Monitoring the expression of these genes within 24 hours of treatment may serve as an early indicator of treatment-emergent thrombocytopenia.[2]
Q4: Can the thrombocytopenic effect of BET inhibitors be mitigated?
A4: Several strategies are being investigated to lessen the thrombocytopenic effects of BET inhibitors. One promising approach is the development of inhibitors with selectivity for specific bromodomains (BD1 or BD2) or individual BET proteins (e.g., BRD4-selective), which may spare the pathways leading to this toxicity.[1][4] Additionally, intermittent dosing schedules are being explored in clinical trials as a method to manage toxicities.[1] Preclinical studies have also suggested that supportive care agents like recombinant human erythropoietin (rhEPO), folic acid, and romiplostim may help alleviate BET inhibitor-associated thrombocytopenia.[5]
Q5: What are the general clinical management strategies for drug-induced thrombocytopenia that can be applied to preclinical research?
A5: General management principles include identifying and addressing the underlying cause, monitoring platelet counts, and assessing bleeding risk.[6] In a preclinical setting, this translates to careful dose-response studies, regular blood monitoring, and close observation for any signs of bleeding.[1] If severe thrombocytopenia is observed, dose reduction or temporary discontinuation of the BET inhibitor should be considered.[3][7] For translational studies, the use of thrombopoietin receptor agonists (TPO-RAs) like romiplostim and eltrombopag (B601689) is a promising therapeutic option being explored.[8]
Troubleshooting Guides
This section provides practical guidance for researchers who encounter thrombocytopenia during their in vivo experiments with BET inhibitors.
Issue 1: Unexpectedly Severe Drop in Platelet Count
Initial Observation: A rapid and severe decrease in platelet counts in the treated group compared to the vehicle control group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for severe thrombocytopenia.
Recommended Actions:
-
Immediate Verification: Repeat the complete blood count (CBC) to confirm the initial finding.
-
Clinical Assessment: Closely monitor the animals for any signs of bleeding (e.g., petechiae, hematomas) or changes in behavior.
-
Dose and Administration Review: Double-check the formulation, concentration, and administration of the BET inhibitor to rule out dosing errors.
-
Dose Modification: Consider reducing the dose or implementing an intermittent dosing schedule to allow for platelet recovery.[3][7]
-
Supportive Care: In advanced studies, consider the administration of supportive care agents like TPO-RAs, based on preclinical evidence.[5][8]
-
Mechanism Investigation (Optional):
-
Bone Marrow Analysis: Isolate bone marrow to perform flow cytometry or histological analysis to assess the megakaryocyte population (e.g., using markers like CD41/CD61). A reduction in mature megakaryocytes would support an on-target effect.[1]
-
Gene Expression Analysis: Analyze the expression of GATA1 and its downstream targets (NFE2, PF4) in hematopoietic cells to confirm the engagement of the mechanistic pathway.[1][2]
-
Issue 2: High Variability in Platelet Counts Within the Treatment Group
Initial Observation: Significant inter-animal variability in platelet counts within the same treatment group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high data variability.
Recommended Actions:
-
Animal Health Monitoring: Ensure all animals are healthy and free from underlying conditions that could affect platelet counts.
-
Standardize Procedures: Review and standardize all experimental procedures, including the timing of dosing and blood collection, to minimize procedural variability.
-
Increase Group Size: If feasible, increase the number of animals per group to improve statistical power.
-
Baseline Stratification: If baseline platelet counts were measured, stratify the animals to ensure an even distribution of baseline values across all groups.
-
Data Analysis: Analyze the data to identify any potential sub-populations of "responders" and "non-responders" which might explain the variability.
Experimental Protocols
Protocol 1: Monitoring Peripheral Blood Counts in a Murine Model
Objective: To assess the effect of a BET inhibitor on peripheral blood cell counts.
Methodology:
-
Animal Model: Utilize an appropriate mouse strain (e.g., C57BL/6) of a specific age and sex.
-
Groups: Include a vehicle control group and one or more BET inhibitor treatment groups.
-
Dosing: Administer the BET inhibitor and vehicle control via the intended route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Blood Collection: Collect a small volume of peripheral blood (e.g., 50-100 µL) from the submandibular or saphenous vein into EDTA-coated microtubes at baseline and at specified time points post-treatment (e.g., days 7, 14, 21).[1]
-
Analysis: Analyze the blood samples using a hematology analyzer to determine platelet counts, as well as red and white blood cell parameters.
Protocol 2: Gene Expression Analysis of Thrombocytopenia Biomarkers
Objective: To measure the expression of GATA1, NFE2, and PF4 in response to BET inhibitor treatment.
Methodology:
-
Sample Collection: Collect whole blood or isolate peripheral blood mononuclear cells (PBMCs) from treated and control animals at early time points (e.g., 6, 12, 24 hours) post-dosing.
-
RNA Extraction: Isolate total RNA from the collected cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for GATA1, NFE2, PF4, and a reference housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method to compare the expression levels between the treated and control groups.
Quantitative Data Summary
Table 1: Preclinical Mitigation of BET Inhibitor-Induced Thrombocytopenia in Rats
| Treatment Group | Mean Platelet Count (x10⁹ cells/mL) | Reference |
| Control | 1175 | [5] |
| BETi alone | 465 | [5] |
| BETi + rhEPO | 808 | [5] |
| Control | 1138 | [5] |
| BETi alone | 529 | [5] |
| BETi + 3 mg Folic Acid | 585 | [5] |
| BETi + 30 mg Folic Acid | 973 | [5] |
| Control (Romiplostim study) | Not specified | |
| BETi alone | 808 | [5] |
| Romiplostim alone | 2678 | [5] |
| BETi + Romiplostim | 1150 | [5] |
Data adapted from a preclinical study in Sprague Dawley rats treated with a pan-BET inhibitor.[5]
Signaling Pathway Diagram
Mechanism of BET Inhibitor-Induced Thrombocytopenia
Caption: BET inhibitors disrupt GATA1-mediated transcription, impairing megakaryocyte maturation and reducing platelet production.
References
- 1. benchchem.com [benchchem.com]
- 2. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. droracle.ai [droracle.ai]
- 7. Treatment of chemotherapy-induced thrombocytopenia in patients with non-hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Chemotherapy-Induced Thrombocytopenia: Implications for Gastrointestinal Cancer Treatment [mdpi.com]
Validation & Comparative
CPI-203 Versus JQ1: A Head-to-Head Efficacy Comparison for Researchers
In the landscape of epigenetic modifiers, BET (Bromodomain and Extra-Terminal) inhibitors have emerged as a promising class of therapeutic agents, with JQ1 being the prototypical molecule. Its analog, CPI-203, has also garnered significant attention. This guide provides a detailed, head-to-head comparison of the efficacy of this compound and JQ1, supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Parameters
The following tables summarize the quantitative data on the biochemical potency and cellular activity of this compound and JQ1 across various studies.
Table 1: Biochemical Potency Against BRD4
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BRD4 | α-screen | ~37 | [1][2] |
| BRD4 | Not Specified | 26 | [3][4] | |
| JQ1 | BRD4 (BD1) | Cell-free | 77 | [5][6][7] |
| BRD4 (BD2) | Cell-free | 33 | [5][6][7] | |
| BRD4 (N-terminal) | Not Specified | 76.9 | [8] | |
| BRD4 (C-terminal) | Not Specified | 32.6 | [8] |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line(s) | Assay Type | GI50 (µM) | Key Findings | Reference |
| This compound | Mantle Cell Lymphoma (MCL) | MTT | 0.06 - 0.71 | Exerted a cytostatic effect. | [1][2] |
| Multiple Myeloma (MM) | MTT | Median response at 0.5 µM: 65.4% inhibition | Dose-dependent cell growth inhibition. | [9][10] | |
| JQ1 | Multiple Myeloma (MM.1S) | Not Specified | IC50: 98 nM | Inhibits cell proliferation. | [7] |
| Merkel Cell Carcinoma (MCC) | Not Specified | IC50 range: 200 nM - 5 µM | Potently abrogates c-Myc expression and causes G1 cell-cycle arrest. | [11] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Not Specified | Not Specified | Dose-dependent decreases in cell viability. | [12] |
In-Depth Efficacy Analysis
This compound, an analog of JQ1, was developed to improve upon the pharmacokinetic properties of its predecessor, exhibiting superior bioavailability for oral or intraperitoneal administration.[9] While both compounds function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin, studies suggest nuances in their efficacy.
One study directly reports that the antitumoral effects of this compound are comparable, and in some cases, even higher than those of (+)-JQ1, both in vitro and in vivo.[9] Furthermore, in a study on liver cancer cell lines, this compound was found to be less toxic than JQ1, suggesting a potentially better therapeutic window.[13]
In vivo studies have demonstrated the anti-tumor activity of both compounds. JQ1 administered at 50 mg/kg daily has been shown to inhibit tumor growth in preclinical models of pancreatic ductal adenocarcinoma and NUT midline carcinoma.[12][14] In a mouse xenograft model of multiple myeloma, the addition of this compound to a lenalidomide (B1683929)/dexamethasone (B1670325) regimen decreased tumor burden.[9][10]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and JQ1 involves the inhibition of BET proteins, particularly BRD4. This disrupts the transcriptional activation of key oncogenes, most notably MYC.
Caption: Mechanism of action for this compound and JQ1.
The following diagram illustrates a general workflow for comparing the in vitro efficacy of BET inhibitors.
Caption: A typical workflow for comparing BET inhibitors in vitro.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or JQ1 (e.g., 0.01 to 10 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values.
Western Blot Analysis for MYC Expression
This protocol allows for the detection and quantification of specific proteins, such as MYC, to confirm the on-target effect of the BET inhibitors.
-
Cell Lysis: Treat cells with this compound or JQ1 for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of MYC.
Conclusion
Both this compound and JQ1 are potent and selective inhibitors of the BET family of proteins, demonstrating significant anti-proliferative effects in a variety of cancer models. The available data suggests that this compound may offer an improved pharmacokinetic profile and, in some contexts, comparable or even superior efficacy with potentially lower toxicity compared to JQ1. However, the choice between these two inhibitors will ultimately depend on the specific research question, the cancer model being investigated, and the desired experimental outcomes. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 6. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]
- 9. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of BET Inhibitors CPI-203 and OTX015 in Preclinical Cancer Models
In the landscape of epigenetic cancer therapies, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of drugs. Among these, CPI-203 and OTX015 (also known as birabresib (B1684437) or MK-8628) have been extensively evaluated in preclinical settings for their anti-tumor properties. Both compounds function by competitively binding to the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4, thereby preventing their interaction with acetylated histones and transcription factors. This disruption leads to the downregulation of key oncogenes, most notably MYC, and subsequent cell cycle arrest and apoptosis in cancer cells. This guide provides a comparative overview of the in vivo efficacy of this compound and OTX015, supported by experimental data from various preclinical cancer models.
Mechanism of Action: Targeting the BET Signaling Pathway
Both this compound and OTX015 share a common mechanism of action by inhibiting BET proteins, which act as epigenetic "readers." By blocking the function of these proteins, they effectively suppress the transcription of genes crucial for tumor growth and survival. The primary target of this inhibition is the c-MYC oncogene, a critical driver in many human cancers.[1][2][3] However, their activity extends to other pathways as well, including the NF-κB and JAK/STAT signaling cascades.[4][5][6]
Caption: Mechanism of BET Inhibition by this compound and OTX015.
In Vivo Efficacy Data
The following tables summarize the in vivo anti-tumor activity of this compound and OTX015 across a range of preclinical cancer models.
Table 1: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Multiple Myeloma | SCID mice with RPMI-8226 xenografts | 2.5 mg/kg, BID | 62% reduction in tumor volume as a single agent. Combination with lenalidomide (B1683929)/dexamethasone (B1670325) resulted in complete tumor growth arrest. | [2] |
| Follicular Lymphoma | SCID mice with DOHH2 xenografts | Not specified | Significantly reduced tumor volume and prolonged survival. | [7] |
| Liver Cancer | Mouse model | Not specified | Inhibited PD-L1 expression and improved response to anti-PD-1 therapy. | [8] |
| Glioblastoma | Patient-derived gliomasphere xenografts | Not specified | Most consistently effective compound across a panel of glioblastoma lines, down-regulating DNA synthesis genes. | [9][10] |
| Mantle Cell Lymphoma | REC-1 tumor-bearing mice | 2.5 mg/kg, i.p. | Combination with lenalidomide enhanced anti-tumoral properties via abrogation of MYC and IRF4 expression. | [11] |
Table 2: In Vivo Efficacy of OTX015
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Non-Small Cell Lung Cancer (EML4-ALK+) | Not specified | 50 mg/kg | Prompted tumor regression and downregulated MYC, MYCN, and stem cell markers. | [12] |
| Small Cell Lung Cancer | Not specified | Not specified | Weak antitumor activity observed. | [12] |
| Pediatric Ependymoma | Orthotopic ependymoma models | Not specified | Significantly improved survival in 2 out of 3 models. | [13] |
| Malignant Pleural Mesothelioma | Patient-derived xenografts | Not specified | Caused a significant delay in cell growth. Was the most effective drug in one model and showed similar activity to standard chemotherapy in others. | [1][3] |
| Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | NOD-Scid mice with SU-DHL-2 xenografts | 50 mg/kg, once daily | Delayed tumor growth as a single agent. Combination with everolimus, ibrutinib, vorinostat, or rituximab (B1143277) led to almost complete tumor eradication. | [14] |
| B-cell Tumors | Not specified | Not specified | Showed antiproliferative activity and targeted NF-κB/TLR/JAK/STAT signaling pathways. | [4] |
Experimental Protocols
A generalized experimental workflow for evaluating the in vivo efficacy of these BET inhibitors is outlined below. Specific details may vary between studies.
Caption: Generalized In Vivo Efficacy Workflow.
Detailed Methodologies
-
Cell Lines and Animal Models: A variety of human cancer cell lines are used, which are then implanted into immunodeficient mice (e.g., NOD-SCID, nude mice) to establish xenografts.[2][14] Patient-derived xenograft (PDX) models are also utilized for a more clinically relevant assessment.[1][3]
-
Drug Administration: this compound and OTX015 are typically administered via oral gavage or intraperitoneal injection. Dosing schedules can vary from once daily to twice daily, with doses generally ranging from 2.5 mg/kg to 50 mg/kg.[2][12][14]
-
Efficacy Endpoints: The primary measure of efficacy is the inhibition of tumor growth, which is monitored by regular caliper measurements of tumor volume.[7][14] Overall survival of the animals is another key endpoint.[7][13]
-
Pharmacodynamic Assessments: To confirm the mechanism of action in vivo, tumors are often harvested at the end of the study for analysis. This can include immunohistochemistry (IHC) or western blotting to assess the levels of target proteins such as c-MYC, as well as markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[7][12]
Comparative Summary and Conclusion
Both this compound and OTX015 demonstrate significant in vivo anti-tumor efficacy across a broad spectrum of hematological and solid tumors.
-
This compound has shown particular promise in multiple myeloma and lymphoma, especially in combination with other agents like lenalidomide.[2][11] Its ability to downregulate both MYC and Ikaros signaling contributes to its potent anti-myeloma activity.[2] Furthermore, its consistent efficacy in diverse glioblastoma models highlights its potential to address this challenging disease.[9][10]
-
OTX015 has demonstrated robust activity in non-small cell lung cancer and certain pediatric brain tumors.[12][13] Its efficacy is strongly linked to the downregulation of MYC and stem cell markers.[12] In diffuse large B-cell lymphoma, OTX015 shows remarkable synergy with other targeted therapies, suggesting its potential as a cornerstone of combination regimens.[14]
References
- 1. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scienceopen.com [scienceopen.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ashpublications.org [ashpublications.org]
Synergistic Anti-Cancer Effects of CPI-203: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CPI-203, a potent and selective BET bromodomain inhibitor, has demonstrated significant promise in pre-clinical and clinical research as a compelling anti-cancer agent. Its primary mechanism involves the inhibition of BRD4, a key reader of histone acetylation, leading to the downregulation of critical oncogenes such as MYC. This guide provides a comprehensive overview of the synergistic effects observed when this compound is combined with other anti-cancer agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and drug development.
Synergistic Combinations of this compound
This compound has shown marked synergistic activity with several classes of anti-cancer drugs across various hematological malignancies and solid tumors. This section details the quantitative data from key pre-clinical studies.
Combination with Lenalidomide (B1683929) and Dexamethasone (B1670325) in Multiple Myeloma
In multiple myeloma (MM), the combination of this compound with the immunomodulatory drug lenalidomide and the corticosteroid dexamethasone has been shown to be highly synergistic. This triple combination results in a more profound anti-tumor effect than any of the agents alone.
| Cell Line | This compound (μM) | Lenalidomide (μM) | Dexamethasone (μM) | Combination Index (CI) | Synergy Level |
| JJN-3 | 0.1 | 5 | 0.1 | 0.280 | Strong Synergy[1] |
| RPMI-8226 | 0.1 | 5 | 0.1 | 0.082 | Very Strong Synergy[1] |
| ARP-1 | 0.1 | 5 | 0.1 | 0.514 | Synergy[1] |
Combination Index (CI) values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Values between 0.1 and 0.3 suggest strong synergism.[1]
Combination with Bortezomib (B1684674) in Mantle Cell Lymphoma
The combination of this compound with the proteasome inhibitor bortezomib has shown synergistic anti-proliferative effects in mantle cell lymphoma (MCL), particularly in bortezomib-resistant cells. This synergy is linked to the dual targeting of the MYC and IRF4 signaling pathways.[2] While specific Combination Index values were not detailed in the provided literature, the synergistic cell death induction was significant.[2]
Combination with Anti-PD-1 Therapy in Liver Cancer
In a model of liver cancer, this compound demonstrated a synergistic anti-tumor effect when combined with an anti-PD-1 antibody.[3][4] This synergy is attributed to the ability of this compound to inhibit the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, thereby enhancing the efficacy of the immune checkpoint blockade.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are summaries of the key experimental protocols used in the cited studies.
Cell Viability and Synergy Analysis in Multiple Myeloma
Cell Lines and Culture: Human multiple myeloma cell lines (JJN-3, RPMI-8226, ARP-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
Drug Treatment: Cells were seeded in 96-well plates and treated with this compound, lenalidomide, and dexamethasone, both as single agents and in combination, at various concentrations for 48 hours.
Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
Synergy Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software to determine the nature of the drug interaction.
In Vivo Xenograft Model of Multiple Myeloma
Animal Model: Severe combined immunodeficient (SCID) mice were subcutaneously inoculated with RPMI-8226 multiple myeloma cells.
Treatment Regimen: Once tumors were established, mice were treated with vehicle control, this compound (2.5 mg/kg, intraperitoneally, twice daily), lenalidomide (50 mg/kg, orally, daily) plus dexamethasone (1 mg/kg, intraperitoneally, twice weekly), or the combination of all three agents.
Tumor Growth Assessment: Tumor volume was measured every 3-4 days using calipers.
Immunohistochemistry: At the end of the study, tumors were excised, fixed, and stained for markers of proliferation (phospho-histone H3), MYC, IRF4, and Ikaros.
In Vivo Xenograft Model of Liver Cancer
Animal Model: BALB/c mice were subcutaneously injected with H22 murine hepatocarcinoma cells.
Treatment Regimen: Mice were treated with an isotype control antibody, this compound, an anti-PD-1 antibody, or the combination of this compound and the anti-PD-1 antibody.
Tumor Growth Assessment: Tumor volume was measured regularly to assess treatment efficacy.
Flow Cytometry: Tumor-infiltrating lymphocytes were analyzed by flow cytometry to assess the populations of CD4+ and CD8+ T cells.
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound are rooted in its ability to modulate key oncogenic signaling pathways, which are further impacted by the partner anti-cancer agents.
This compound and Lenalidomide/Dexamethasone in Multiple Myeloma
This compound inhibits BRD4, leading to the transcriptional repression of MYC. Lenalidomide promotes the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The combination of these agents results in a more potent and sustained downregulation of the MYC and IRF4 signaling axis, which is critical for myeloma cell survival.[1][5]
Caption: Synergistic inhibition of MYC and Ikaros/IRF4 pathways in Multiple Myeloma.
This compound and Anti-PD-1 Therapy in Liver Cancer
This compound inhibits the binding of BRD4 to the promoter region of the PD-L1 gene, leading to its transcriptional downregulation. This reduces the expression of PD-L1 on the surface of cancer cells, thereby preventing the engagement of the PD-1 receptor on T cells and enhancing the anti-tumor immune response mediated by the anti-PD-1 antibody.[3][4]
Caption: this compound enhances anti-PD-1 therapy by downregulating PD-L1 expression.
Conclusion
The BET bromodomain inhibitor this compound demonstrates significant synergistic anti-cancer activity when combined with various targeted and immunotherapeutic agents. The data presented in this guide highlights the potential of these combination strategies to overcome drug resistance and enhance therapeutic efficacy in multiple myeloma, mantle cell lymphoma, and liver cancer. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers and drug development professionals seeking to build upon these findings and translate them into novel clinical applications. Further investigation into these and other this compound combination therapies is warranted to fully realize their therapeutic potential.
References
- 1. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor activity of lenalidomide with the BET bromodomain inhibitor CPI203 in bortezomib-resistant mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves the efficacy of anti-PD-1 therapy by inhibiting the induced PD-L1 overexpression in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CPI-203-Induced Phenotypes: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor CPI-203 with genetic approaches for validating phenotypes associated with the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the involved signaling pathways and experimental workflows.
Introduction to this compound and Its Phenotypes
This compound is a potent and selective small-molecule inhibitor of the BET family of proteins.[1][2] It is an analog of (+)-JQ1 with improved bioavailability.[3] The primary mechanism of action of this compound involves its competitive binding to the acetyl-lysine recognition pockets of the bromodomains of BET proteins, most notably BRD4. This prevents BRD4 from associating with chromatin, leading to the downregulation of key target genes, including the proto-oncogene MYC.[3][4]
The inhibition of BRD4 by this compound induces a range of cellular phenotypes that are of significant interest in cancer research and other therapeutic areas. These include:
-
Inhibition of Cell Proliferation: this compound has been shown to exert a cytostatic effect across a variety of cancer cell lines.[1]
-
Induction of Apoptosis: Treatment with this compound can trigger programmed cell death in malignant cells.[3][5]
-
Cell Cycle Arrest: The compound often causes cells to arrest in the G1 phase of the cell cycle.[3]
-
Downregulation of Oncogenic Transcription Factors: Notably, this compound leads to the suppression of MYC and IRF4 expression.[1][3]
-
Modulation of PD-L1 Expression: this compound can inhibit the expression of Programmed Death-Ligand 1 (PD-L1), suggesting a role in enhancing anti-tumor immunity.[6]
The Importance of Genetic Validation
While small-molecule inhibitors like this compound are powerful tools for probing biological systems and have therapeutic potential, it is crucial to validate that their observed effects are indeed due to the specific inhibition of the intended target. Genetic approaches, such as RNA interference (RNAi) and CRISPR-Cas9-mediated gene editing, provide a complementary and often more specific method for target validation. By comparing the phenotypes induced by a small molecule to those resulting from the genetic knockdown or knockout of its target, researchers can gain confidence in the on-target efficacy of the compound.
Comparative Analysis: this compound vs. Genetic Approaches
Here, we summarize quantitative data from studies that have compared the effects of BET inhibitors with genetic knockdown of BRD4 on various cellular phenotypes.
Table 1: Comparison of Effects on Cell Viability
| Cell Line | Treatment/Method | Concentration/ Duration | Cell Viability (% of Control) | IC50/GI50 | Reference |
| OCI-AML3 | This compound | 200 nM, 72h | Reduced (quantitative data not specified) | Not specified | [7] |
| OCI-AML3 | shRNA vs. BRD4 | 72h induction | Reduced (quantitative data not specified) | Not applicable | [7] |
| ANBL6 WT | This compound | Not specified | Not specified | ~1 µM | [5] |
| ANBL6 BR | This compound | Not specified | Not specified | ~0.5 µM | [5] |
| HepG2 | This compound | Not specified | Dose-dependent decrease | Not specified | [6] |
| HepG2.2.15 | This compound | Not specified | Stronger inhibition than HepG2 | Not specified | [6] |
Table 2: Comparison of Effects on Apoptosis
| Cell Line | Treatment/Method | Concentration/ Duration | Apoptotic Cells (%) | Reference |
| OCI-AML3 | shRNA vs. BRD4 + Nutlin-3 | 72h induction | ~40% (Annexin V+) | [7] |
| OCI-AML3 | Vehicle + Nutlin-3 | 72h | ~20% (Annexin V+) | [7] |
| NOZ | shRNA vs. BRD4 | Not specified | 16.86% | [8] |
| EH-GB1 | shRNA vs. BRD4 | Not specified | 16.43% | [8] |
Table 3: Comparison of Effects on Gene Expression (MYC)
| Cell Line | Treatment/Method | Concentration/ Duration | MYC mRNA Reduction (% of Control) | Reference |
| Multiple Myeloma Cell Lines | This compound | 0.1 µM, 48h | Significant decrease (Western blot) | [3] |
| OCI-AML3 | This compound | 200 nM | Upregulation of p53 target genes | [7] |
| OCI-AML3 | shRNA vs. BRD4 | Not specified | Upregulation of p53 target genes | [7] |
| Colorectal Cancer Cells | JQ1 | Not specified | 50-75% | |
| PC3 and DU145 | siRNA vs. BRD4 | Not specified | Significant decrease |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound or transfect cells with BRD4-targeting siRNA/shRNA. For this compound treatment, replace the medium with 100 µL of medium containing the desired concentrations of the compound. For genetic knockdown, follow the specific protocol for the chosen RNAi method. Include appropriate vehicle controls (e.g., DMSO for this compound) and non-targeting siRNA/shRNA controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate overnight in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) as an early marker of apoptosis.
-
Cell Treatment: Treat cells with this compound or induce BRD4 knockdown as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of target genes such as MYC.
-
Cell Treatment and RNA Extraction: Treat cells with this compound or induce BRD4 knockdown. At the desired time point, harvest the cells and extract total RNA using a suitable kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., MYC) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Visualizing Molecular Interactions and Workflows
BRD4 Signaling Pathway
The following diagram illustrates the central role of BRD4 in transcriptional regulation and the impact of its inhibition.
Caption: BRD4 signaling pathway and points of intervention.
Experimental Workflow for Phenotype Validation
This diagram outlines a logical workflow for validating the on-target effects of this compound by comparing its induced phenotypes with those from genetic knockdown of BRD4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor screen identifies synergistic activity of the bromodomain inhibitor CPI203 and bortezomib in drug resistant myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPI‐203 improves the efficacy of anti‐PD‐1 therapy by inhibiting the induced PD‐L1 overexpression in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Dynamic genetic regulation of CD4+ T cells in obstructive sleep apnea: integrating context-specific eQTL, Mendelian randomization, single-cell sequencing, and experimental validation [frontiersin.org]
Cross-Resistance Profiles of BET Inhibitors: A Comparative Analysis Centered on CPI-203
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Bromodomain and Extra-Terminal (BET) inhibitors presents a significant challenge in their clinical development. Understanding the patterns of cross-resistance between different BET inhibitors is crucial for designing effective sequential or combination therapies. This guide provides a comparative overview of cross-resistance involving the BET inhibitor CPI-203 and other members of its class, supported by experimental findings on the underlying mechanisms.
Key Findings on BET Inhibitor Cross-Resistance
Studies have consistently demonstrated that resistance to one BET inhibitor often leads to cross-resistance to other, chemically distinct BET inhibitors. This phenomenon suggests the activation of common resistance pathways that circumvent the therapeutic action of this class of drugs. Research in acute myeloid leukemia (AML) has shown that cells rendered resistant to the prototypical BET inhibitor I-BET also exhibit resistance to JQ1.[1][2][3] This cross-resistance is not typically mediated by increased drug efflux but rather by fundamental changes in cellular signaling and transcriptional programs.[1][2]
While specific quantitative data on cell lines resistant to this compound and subsequently tested against a panel of other BET inhibitors is not extensively detailed in the public domain, the established class-wide resistance mechanisms provide a strong basis for predicting cross-resistance patterns.
Mechanisms of Cross-Resistance
Several molecular mechanisms have been identified that contribute to resistance to BET inhibitors as a class, and therefore are relevant to understanding cross-resistance with this compound:
-
Activation of Alternative Signaling Pathways: A prominent mechanism of acquired resistance to BET inhibitors is the upregulation of parallel signaling pathways that can maintain the expression of critical oncogenes like MYC, independent of BRD4. Increased Wnt/β-catenin signaling has been identified as a key driver of resistance in both human and mouse leukemia cells.[1][2] In resistant cells, β-catenin can occupy the chromatin sites vacated by BRD4, thereby sustaining MYC transcription.[2]
-
Transcriptional Reprogramming: Cancer cells can adapt to BET inhibition by rewiring their transcriptional circuitry, reducing their dependence on BRD4 for survival.[3] This involves a global reduction of chromatin-bound BRD4 in resistant cells, while the expression of key target genes remains unaltered.[1][2]
-
Post-Translational Modifications: In triple-negative breast cancer (TNBC) models, resistance to BET inhibitors has been associated with hyper-phosphorylation of BRD4. This is attributed to the decreased activity of the PP2A phosphatase, which normally dephosphorylates BRD4.[4] This modification may alter the interaction of BRD4 with chromatin and other proteins, diminishing the inhibitor's efficacy.
-
Loss of Tumor Suppressors: Loss of the chromatin-associated E3 ubiquitin ligase TRIM33 has been shown to confer resistance to BET inhibitors by attenuating the BETi-mediated reduction in MYC expression and enhancing TGF-β signaling.[5]
Experimental Data Summary
The following table summarizes the key findings from studies investigating resistance to BET inhibitors, which are instructive for understanding the cross-resistance profiles.
| Cell Line/Model | Resistant to | Cross-Resistant to | Key Mechanistic Findings | Reference |
| MLL-AF9 immortalized mouse hematopoietic stem and progenitor cells | I-BET | JQ1, shRNA-mediated Brd4 knockdown | Increased Wnt/β-catenin signaling; Global reduction of chromatin-bound BRD4; Resistance emerges from leukemia stem cells. | [1][2][3] |
| Triple-Negative Breast Cancer (TNBC) cell lines | BET inhibitors | (Implied class-wide) | Hyper-phosphorylation of BRD4 due to decreased PP2A activity; Continued dependence on wild-type BRD4 in a bromodomain-independent manner. | [4] |
| Colorectal Cancer cells | Two structurally unrelated BET inhibitors | (Implied class-wide) | Loss of TRIM33 attenuates MYC downregulation and enhances TGF-β signaling. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-resistance studies. Below are outlines of key experimental protocols typically employed.
Generation of BET Inhibitor-Resistant Cell Lines
-
Cell Culture and Reagents: The parental cancer cell line of interest is cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The BET inhibitor (e.g., this compound) is dissolved in a suitable solvent like DMSO.
-
Dose Escalation: Cells are initially treated with a low concentration of the BET inhibitor (e.g., at or below the IC50). The concentration is gradually increased in a stepwise manner over several months as the cells develop resistance and are able to proliferate at higher drug concentrations.
-
Clonal Selection: Single-cell clones are isolated from the resistant population to ensure a homogenous population for subsequent experiments.
Cell Viability and Proliferation Assays (IC50 Determination)
-
Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a serial dilution of various BET inhibitors (e.g., this compound, JQ1, OTX015, I-BET) for a specified period (typically 72 hours).
-
Viability Measurement: Cell viability is assessed using assays such as MTT, CellTiter-Glo, or by direct cell counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Whole-cell lysates are prepared from parental and resistant cells treated with or without BET inhibitors.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against proteins of interest (e.g., BRD4, p-BRD4, MYC, β-catenin, cleaved PARP) followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., BRD4, β-catenin).
-
DNA Purification and Analysis: The immunoprecipitated DNA is purified and analyzed by quantitative PCR (qPCR) or sequencing (ChIP-seq) to determine the occupancy of the target protein at specific genomic loci (e.g., the MYC promoter).
Visualizing Resistance Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. BET inhibitor resistance emerges from leukaemia stem cells [en-cancer.fr]
- 2. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 5. pnas.org [pnas.org]
A Comparative Analysis of BET Inhibitors CPI-203 and ABBV-075 in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs, particularly for hematological malignancies. This guide provides a detailed comparative analysis of two prominent BET inhibitors, CPI-203 and ABBV-075 (Mivebresib), focusing on their performance in preclinical leukemia models. The information herein is intended to support researchers in making informed decisions for their discovery and development programs.
At a Glance: this compound vs. ABBV-075
| Feature | This compound | ABBV-075 (Mivebresib) |
| Target | Pan-BET family bromodomains | Pan-BET family bromodomains |
| Reported Potency (BRD4) | IC50: ~37 nM[1][2] | Ki: 1.5 nM[3][4] |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the downregulation of key oncogenes such as MYC. | Competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the downregulation of key oncogenes such as MYC and anti-apoptotic proteins like BCL-2.[5] |
| Leukemia Models Studied | Acute Myeloid Leukemia (AML), Mantle Cell Lymphoma (MCL)[1][6][7] | Acute Myeloid Leukemia (AML)[8][9][10] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and ABBV-075 in leukemia models. It is important to note that the data are collated from different studies and experimental conditions may vary.
Table 1: Biochemical Activity
| Compound | Target | Assay Format | Reported Potency |
| This compound | BRD4 | α-screen | IC50: ~37 nM[1][2] |
| ABBV-075 | BRD4 | Not Specified | Ki: 1.5 nM[3][4] |
| ABBV-075 | BRD2 | Not Specified | Ki: 1.0 nM |
| ABBV-075 | BRD3 | Not Specified | Ki: 12.2 nM[11] |
| ABBV-075 | BRDT | Not Specified | Ki: 2.2 nM[11] |
Table 2: Anti-proliferative Activity in Leukemia Cell Lines
| Compound | Cell Line | Leukemia Type | Assay Duration | IC50 / GI50 |
| This compound | Multiple MCL cell lines | Mantle Cell Lymphoma | Not Specified | GI50: 0.06 - 0.71 µM[1] |
| ABBV-075 | MV4-11 | Acute Myeloid Leukemia | 72 hours | IC50: 0.0019 µM[11] |
| ABBV-075 | Kasumi-1 | Acute Myeloid Leukemia | 72 hours | IC50: 0.0063 µM[11] |
| ABBV-075 | RS4:11 | Acute Lymphoblastic Leukemia | 72 hours | IC50: 0.0064 µM[11] |
| ABBV-075 | ULA | Non-Hodgkin Lymphoma | 5 days | IC50: 0.0019 µM[3] |
| ABBV-075 | WSU-NHL | Non-Hodgkin Lymphoma | 5 days | IC50: 0.0023 µM[3] |
Mechanism of Action and Signaling Pathways
Both this compound and ABBV-075 function by inhibiting the interaction between BET proteins (primarily BRD4) and acetylated histones. This disrupts the formation of transcriptional complexes at super-enhancers, leading to the downregulation of key oncogenes, most notably MYC. The suppression of MYC expression is a central mechanism of action for BET inhibitors in leukemia, as it leads to cell cycle arrest and apoptosis. ABBV-075 has also been shown to downregulate the anti-apoptotic protein BCL-2.[5]
Experimental Workflows and Protocols
In Vitro Cell Viability Assay
A common method to assess the anti-proliferative effects of this compound and ABBV-075 is the cell viability assay.
Detailed Experimental Protocols
1. Cell Viability Assay (Luminescent)
-
Cell Seeding: Leukemia cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium.
-
Compound Preparation and Addition: this compound and ABBV-075 are serially diluted in DMSO and then further diluted in cell culture medium. 10 µL of the diluted compounds are added to the respective wells. A DMSO-only control is included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luminescence Measurement: After incubation, 100 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) is added to each well. The plates are mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
2. Western Blotting for MYC and BCL-2 Expression
-
Cell Treatment and Lysis: Leukemia cells are treated with this compound, ABBV-075, or a vehicle control (DMSO) for a specified time (e.g., 24 hours). After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against MYC, BCL-2, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of AML
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma - NSG) are used.
-
Engraftment: Primary AML patient cells are injected intravenously into the mice. Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood.
-
Treatment: Once engraftment is established (typically >1% human CD45+ cells in the blood), mice are randomized into treatment groups: vehicle control, this compound, or ABBV-075. The drugs are administered orally or via intraperitoneal injection at predetermined doses and schedules.
-
Monitoring: Tumor burden is monitored by regular peripheral blood analysis for human CD45+ cells. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study (due to high tumor burden in the control group or a predetermined time point), mice are euthanized. Bone marrow and spleen are harvested to determine the percentage of leukemic blasts by flow cytometry.
-
Data Analysis: The anti-leukemic efficacy is evaluated by comparing the tumor burden (percentage of human CD45+ cells in blood, bone marrow, and spleen) in the treated groups to the vehicle control group. Survival analysis may also be performed. A co-clinical modeling approach can be used where patient biopsies are implanted in mice, allowing for a comparison of the response in the animal model with clinical data from the patient.[8]
4. Biochemical Assays for BRD4 Inhibition
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay: This assay measures the binding of the BET inhibitor to the BRD4 protein. It involves a recombinant BRD4 protein (e.g., GST-tagged) and a fluorescently labeled ligand that binds to the same site as the inhibitor. Inhibition is detected by a decrease in the FRET signal.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay: This bead-based assay measures the disruption of the interaction between BRD4 and an acetylated histone peptide. When the interaction occurs, donor and acceptor beads are brought into proximity, generating a signal. An inhibitor will disrupt this interaction, leading to a loss of signal.
Summary and Conclusion
Both this compound and ABBV-075 are potent pan-BET inhibitors that have demonstrated significant preclinical activity in various leukemia models. ABBV-075 appears to have greater potency for BRD4 in biochemical assays and has published IC50 values in the low nanomolar range in several AML cell lines. While direct comparative studies are limited, the available data suggest that both compounds effectively target the BET-MYC axis, a critical dependency in many leukemias.
The choice between these inhibitors for further research and development may depend on a variety of factors including their specific in vivo efficacy in relevant models, pharmacokinetic and pharmacodynamic properties, and safety profiles. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative evaluations and to further elucidate the therapeutic potential of these promising epigenetic drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 10. benchchem.com [benchchem.com]
- 11. BET Inhibition Enhances the Antileukemic Activity of Low-dose Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BET-Targeting Compounds: The Inhibitor CPI-203 Versus the Degrader ARV-825
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms of action, and experimental data supporting CPI-203 and ARV-825.
In the rapidly evolving landscape of epigenetic cancer therapies, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy. These proteins, particularly BRD4, are critical regulators of oncogene transcription, including the master regulator MYC. This guide provides an in-depth, data-supported comparison of two prominent BET-targeting agents: this compound, a traditional small-molecule inhibitor, and ARV-825, a next-generation proteolysis-targeting chimera (PROTAC) degrader.
Executive Summary
This compound functions as a classic BET inhibitor, reversibly binding to the bromodomains of BET proteins and displacing them from chromatin. This leads to the transcriptional repression of key oncogenes. In contrast, ARV-825 operates via a distinct and highly potent mechanism. As a PROTAC, it acts as a molecular bridge, bringing BET proteins into proximity with the E3 ubiquitin ligase cereblon, leading to their ubiquitination and subsequent degradation by the proteasome. This fundamental difference in their mechanism of action results in a more profound and sustained suppression of BET protein levels and downstream signaling by ARV-825 compared to this compound.
Preclinical data, including a direct head-to-head comparison in thyroid carcinoma cells, demonstrates the superior potency of ARV-825 in inhibiting cell viability and proliferation, and in inducing apoptosis, even at lower concentrations than this compound.[1] While both compounds effectively target the MYC and Ikaros signaling pathways, the degradation-based approach of ARV-825 offers a more durable and potent anti-tumor effect in various preclinical models.[2][3][4][5][6][7]
Mechanisms of Action
This compound: The BET Inhibitor
This compound is a potent and selective small-molecule inhibitor of BET bromodomains.[8] It competitively binds to the acetyl-lysine binding pockets of BET proteins, preventing their interaction with acetylated histones on chromatin. This displacement of BET proteins from gene promoters and enhancers leads to the downregulation of target gene expression, including the critical oncogene MYC.[2][5]
ARV-825: The BET Degrader (PROTAC)
ARV-825 is a hetero-bifunctional PROTAC that induces the degradation of BET proteins.[9] It is composed of a ligand that binds to BET proteins (derived from the BET inhibitor OTX015) and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN), connected by a flexible linker.[10][11] This dual binding forms a ternary complex, bringing the BET protein and the E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin molecules to the BET protein, marking it for degradation by the proteasome. This process eliminates the target protein from the cell, leading to a sustained and potent downstream effect.[11][12]
Comparative Performance Data
A direct comparison in thyroid carcinoma cell lines highlights the superior potency of ARV-825 over this compound and other BET inhibitors.[1]
| Parameter | ARV-825 | This compound | JQ1 | GSK1210151A |
| Concentration Used | 100 nM | 500 nM | 500 nM | 500 nM |
| Effect on Cell Viability | Significantly more potent inhibition | Less potent | Less potent | Less potent |
| Effect on Proliferation | Significantly more potent inhibition | Less potent | Less potent | Less potent |
| Effect on Apoptosis | Significantly more potent induction | Less potent | Less potent | Less potent |
| Data from a comparative study in TPC-1 and primary human thyroid carcinoma cells.[1] |
In other cancer models, ARV-825 has consistently demonstrated high potency, with IC50 values in the nanomolar range in neuroblastoma and gastric cancer cell lines.[4][10] For this compound, studies in multiple myeloma have shown dose-dependent cell growth inhibition, with a median response at 0.5 μM.[2][5]
Impact on Downstream Signaling
Both this compound and ARV-825 exert their anti-tumor effects in part by downregulating the expression of the oncoprotein MYC.[2][4][5][6][7] In multiple myeloma, this compound has also been shown to inhibit Ikaros signaling, a key pathway for myeloma cell survival.[2][5] ARV-825, due to its degradation mechanism, leads to a more profound and sustained suppression of MYC levels compared to traditional BET inhibitors.[12]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are overviews of key methodologies used to evaluate this compound and ARV-825.
Cell Viability and Proliferation Assays
-
Objective: To quantify the effect of the compounds on cancer cell growth and proliferation.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., TPC-1 thyroid cancer cells, multiple myeloma cell lines) are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of this compound, ARV-825, or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 96 hours).
-
Quantification: Cell viability is assessed using assays such as MTT or MTS, which measure metabolic activity. Proliferation can be measured by methods like EdU incorporation, which detects DNA synthesis.
-
Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to calculate IC50 or GI50 values.
-
Apoptosis Assays
-
Objective: To determine if the compounds induce programmed cell death.
-
Methodology:
-
Cell Treatment: Cells are treated with the compounds as described above.
-
Staining: Apoptosis is detected using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases (e.g., Caspase-Glo 3/7 assay). Nuclear TUNEL staining is another method to detect DNA fragmentation, a hallmark of apoptosis.[1]
-
Analysis: The percentage of apoptotic cells is quantified and compared between treated and control groups.
-
Western Blotting for Protein Expression and Degradation
-
Objective: To assess the levels of target proteins (e.g., BRD4, MYC, Ikaros) following treatment.
-
Methodology:
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., anti-BRD4, anti-c-MYC) and a loading control (e.g., anti-GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: Band intensities are quantified to determine the relative protein levels. For ARV-825, a significant decrease in the BRD4 band intensity indicates successful degradation.
-
Conclusion
The comparison between this compound and ARV-825 exemplifies the evolution of BET-targeting strategies from inhibition to degradation. While this compound is a potent BET inhibitor with demonstrated preclinical activity, the PROTAC degrader ARV-825 represents a more advanced therapeutic modality. By hijacking the cell's own protein disposal machinery, ARV-825 achieves a more profound, rapid, and sustained elimination of BET proteins.
Direct comparative data in thyroid cancer models unequivocally demonstrates the superior potency of ARV-825 in suppressing cancer cell growth and inducing apoptosis.[1] This heightened efficacy is attributed to its degradation-based mechanism, which overcomes the potential for target protein re-accumulation that can limit the effectiveness of reversible inhibitors. For researchers and drug developers, the choice between an inhibitor and a degrader will depend on the specific therapeutic context, but the compelling preclinical data for ARV-825 underscores the significant potential of the PROTAC approach for targeting BET proteins in oncology.
References
- 1. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs: Walking through hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 7. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Confirming on-target activity of CPI-203 using knockout/knockdown models
A comprehensive analysis of experimental data demonstrates the specific targeting of BET bromodomains by the inhibitor CPI-203, with genetic knockdown of BRD4 phenocopying its molecular and cellular effects. This guide provides a comparative overview of the key evidence supporting the on-target activity of this compound, alongside detailed experimental protocols for researchers.
This compound, a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has shown significant promise in preclinical cancer models. A critical aspect of its development and validation is the confirmation of its on-target activity, ensuring that its therapeutic effects are mediated through the intended molecular targets, primarily BRD4. This guide synthesizes the available experimental evidence, with a focus on knockout and knockdown models, to provide a clear comparison of this compound's on-target validation.
Data Summary: this compound and BET Inhibitor On-Target Validation
The following table summarizes key findings from studies utilizing BRD4 knockdown to validate the on-target effects of this compound and its analog, JQ1.
| Parameter | This compound | JQ1 (this compound Analog) | Alternative BET Inhibitor (OTX015) |
| Model System | Liver Cancer Cells (HepG2) | Triple-Negative Breast Cancer, Lung Adenocarcinoma, Endometrial Cancer, Merkel Cell Carcinoma | Acute Leukemia Cells |
| Validation Method | BRD4 siRNA Knockdown | BRD4 shRNA/siRNA Knockdown | - |
| Phenotypic Readout | Inhibition of PD-L1 Expression | Inhibition of Cell Proliferation, G1 Cell Cycle Arrest, Apoptosis | Inhibition of Cell Growth, Cell Cycle Arrest, Apoptosis |
| Molecular Readout | Decreased BRD4 occupancy at the PD-L1 promoter (ChIP-qPCR) | Downregulation of c-MYC, FOSL1, and eIF4E expression | Downregulation of c-MYC, BRD2, and BRD4 protein expression |
| Key Finding | BRD4 knockdown phenocopies the inhibitory effect of this compound on PD-L1 expression.[1] | BRD4 knockdown consistently mimics the anti-proliferative and gene-regulatory effects of JQ1.[2][3][4][5][6][7] | OTX015 treatment results in similar biological effects to JQ1, including c-MYC downregulation.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's on-target activity are provided below.
BRD4 Knockdown using siRNA Transfection
This protocol outlines the general steps for transiently knocking down BRD4 expression in cultured cells using small interfering RNA (siRNA).
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS).
-
siRNA Preparation:
-
Solution A: Dilute 2-8 µl of BRD4-targeting siRNA duplex (or a non-targeting control siRNA) into 100 µl of siRNA Transfection Medium.
-
Solution B: Dilute 2-8 µl of a suitable siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium and add 800 µl of fresh siRNA Transfection Medium to the well.
-
Add the 200 µl siRNA-lipid complex mixture to the well and gently swirl to mix.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-Transfection: Add 1 ml of normal growth medium containing 2x the normal concentration of serum and antibiotics and incubate for an additional 18-24 hours before proceeding with downstream analysis.
-
Validation of Knockdown: Assess the efficiency of BRD4 knockdown by Western blot or qRT-PCR analysis of BRD4 protein or mRNA levels, respectively, typically 48-72 hours post-transfection.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation, following treatment with this compound or after BRD4 knockdown.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine the occupancy of a specific protein, such as BRD4, at a particular genomic locus, like the promoter of a target gene.
-
Cell Treatment and Cross-linking:
-
Treat cultured cells with this compound or a vehicle control for the desired time.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to BRD4 or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Analysis (qPCR):
-
Perform quantitative PCR (qPCR) using primers specific for the promoter region of the target gene (e.g., PD-L1).
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
-
Conclusion
The collective evidence from studies employing BRD4 knockdown provides a robust validation of the on-target activity of this compound. The consistent phenocopying of this compound's effects by genetically silencing its primary target, BRD4, across various cancer cell lines and in the context of different downstream targets like c-MYC and PD-L1, strongly supports a specific mechanism of action. This on-target confirmation is crucial for the continued development and clinical application of this compound as a targeted cancer therapy. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced effects of this promising BET inhibitor.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CPI-203: A Comparative Guide to BET Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulation, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics, particularly in oncology. CPI-203, a potent BET inhibitor, has garnered significant attention. This guide provides an objective comparison of this compound with other notable BET inhibitors—JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib)—supported by experimental data to inform research and drug development decisions.
Introduction to BET Proteins and a New Wave of Inhibitors
BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They recognize and bind to acetylated lysine (B10760008) residues on histone tails via their tandem bromodomains (BD1 and BD2). This interaction is pivotal for recruiting transcriptional machinery to chromatin, thereby activating key genes involved in cell proliferation, differentiation, and inflammation. The dysregulation of BET protein function is a hallmark of various cancers, making them attractive therapeutic targets.
This compound is an analog of the well-characterized BET inhibitor JQ1, developed to offer superior bioavailability.[1] Like its predecessor and other BET inhibitors, this compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently downregulating the expression of target genes, most notably the MYC oncogene.[2]
Quantitative Performance Analysis
The following tables summarize the biochemical potency and cellular activity of this compound alongside JQ1, OTX015, and I-BET762. This data, compiled from various studies, facilitates a direct comparison of their efficacy.
Table 1: Biochemical Potency of BET Inhibitors Against BRD4
| Inhibitor | Target(s) | Assay Type | BRD4 IC50 (nM) | BRD4 (BD1) IC50 (nM) | BRD4 (BD2) IC50 (nM) | BRD4 Kd (nM) |
| This compound | Pan-BET | AlphaScreen | ~26-37[3][4] | - | - | - |
| JQ1 | Pan-BET | AlphaScreen | - | 77 | 33 | 50 (BD1), 90 (BD2) |
| OTX015 | Pan-BET | - | - | - | - | - |
| I-BET762 | Pan-BET | - | - | - | - | - |
Table 2: Cellular Activity of BET Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | GI50/IC50 Range | Reference(s) |
| This compound | Mantle Cell Lymphoma | 9 MCL cell lines | Mean GI50: 0.23 µM | [3] |
| Glioblastoma | Panel of 12 gliomasphere lines | Effective growth inhibition | [1] | |
| JQ1 | Various | Panel of cancer cell lines | Varies significantly | [5] |
| OTX015 | Acute Leukemia | AML and ALL cell lines | Submicromolar IC50 in sensitive lines | [6] |
| I-BET762 | Pancreatic Cancer | - | Decreased proliferation | [7] |
Note: The cellular activity of BET inhibitors is highly context-dependent, varying with the cancer type and specific cell line.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for BET inhibitors is the competitive inhibition of bromodomain binding to acetylated histones. This leads to the displacement of BRD4 from chromatin, particularly at super-enhancers that drive the expression of key oncogenes.
The Central Role of MYC Downregulation
A critical downstream effect of BET inhibition is the suppression of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[5][8] By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively halt its transcription.
Impact on Other Key Signaling Pathways
Beyond MYC, BET inhibitors influence other critical signaling pathways implicated in cancer. Notably, they have been shown to suppress the NF-κB and STAT signaling pathways, both of which are constitutively active in many malignancies and contribute to inflammation, cell survival, and proliferation.[9][10]
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed methodologies for key experiments are provided below.
Biochemical Potency Assessment: AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based method used to determine the IC50 values of inhibitors for the interaction between a BET bromodomain and an acetylated histone peptide.
Workflow:
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, dilute the GST-tagged BET bromodomain protein and the biotinylated acetylated histone H4 peptide. Prepare serial dilutions of the test inhibitor.
-
Assay Procedure (384-well plate format):
-
Add the diluted inhibitor or DMSO vehicle to the wells.
-
Add the diluted bromodomain protein and incubate.
-
Add the biotinylated histone peptide and incubate.
-
Add a pre-mixed suspension of Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate the plate in the dark at room temperature.
-
-
Data Acquisition and Analysis: Read the plate on an AlphaScreen-capable plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Potency Assessment: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the BET inhibitor or a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Target Engagement and Downstream Effects: Western Blot Analysis
Western blotting is used to detect changes in the protein levels of BRD4 and its downstream target, MYC, following treatment with a BET inhibitor.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the BET inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Conclusion
This compound is a potent BET inhibitor that, like other members of its class such as JQ1, OTX015, and I-BET762, effectively targets the BET family of proteins, leading to the downregulation of key oncogenic signaling pathways, most notably MYC. Its improved bioavailability over the pioneering compound JQ1 makes it an important tool for both in vitro and in vivo research. The choice of a specific BET inhibitor for a particular research or therapeutic application should be guided by a careful consideration of its biochemical potency, cellular activity in the relevant cancer context, and its specific effects on downstream signaling pathways. The experimental protocols provided herein offer a framework for the continued investigation and comparative analysis of these promising epigenetic modifiers.
References
- 1. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain and extraterminal (BET) proteins: biological functions, diseases and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of CPI-203: A Comparative Guide for Researchers
An Objective Analysis of the BET Inhibitor CPI-203, Supported by Experimental Data from Independent Studies
This guide provides a comprehensive overview and independent validation of the published findings for this compound, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. The information presented here is curated for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance against other BET inhibitors and summarizing key experimental data from various independent studies.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines in multiple independent studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of its potency.
Table 1: In Vitro Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | GI50 (µM) | Noted Resistance Profile |
| 9 MCL Cell Lines (Mean) | 0.23[1] | N/A |
| REC-1 | 0.06 - 0.71 (range for 9 lines)[2] | Bortezomib-Resistant |
| JBR | 0.06 - 0.71 (range for 9 lines)[2] | Bortezomib-Resistant |
| GRANTA-519 | 0.06 - 0.71 (range for 9 lines)[2] | Bortezomib-Sensitive |
| JVM-2 | 0.06 - 0.71 (range for 9 lines)[2] | Bortezomib-Sensitive |
Table 2: In Vitro Activity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (nM) | Noted Resistance Profile |
| RPMI 8226 (Parental) | Varies by source[3] | N/A |
| 8226/LR5 | Varies by source[3] | Melphalan-Resistant |
| ANBL6 WT (Parental) | Varies by source[3] | N/A |
| ANBL6 BR | Varies by source[3] | Bortezomib-Resistant |
Note: Specific IC50 values for MM cell lines varied between different sources and experimental conditions as indicated in the source material. The provided table highlights the cell lines tested.
Table 3: this compound Activity Against BRD4
| Assay Type | Target | IC50 (nM) |
| AlphaScreen | BRD4 | ~37[2] |
| In Vitro Kinase Assay | BRD4 Kinase Activity | No Inhibition[2] |
Key Validated Findings Across Independent Studies
Multiple independent research efforts have corroborated the primary mechanism of action and cellular effects of this compound.
-
Selective BRD4 Inhibition: this compound is consistently reported as a potent inhibitor of BRD4, a key member of the BET family. It acts by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby displacing BRD4 from chromatin.[4] This has been validated through in vitro binding assays.[2]
-
Downregulation of MYC and Ikaros Signaling: A hallmark of this compound activity is the significant downregulation of the MYC oncogene and the Ikaros transcription factor.[4] This effect has been observed across various hematological cancer models, including multiple myeloma and mantle cell lymphoma, and is a direct consequence of BRD4 inhibition.
-
Cell Cycle Arrest and Apoptosis: Independent studies have demonstrated that this compound induces a G1 cell cycle blockade in cancer cells.[4] Furthermore, it has been shown to efficiently activate the apoptotic program in mantle cell lymphoma cells.[2]
-
Synergistic Anti-Tumor Activity: The combination of this compound with other anti-cancer agents has shown synergistic effects. Notably, its combination with lenalidomide (B1683929) and dexamethasone (B1670325) enhances anti-myeloma activity both in vitro and in vivo.[4]
-
In Vivo Efficacy: Xenograft models have validated the in vivo anti-tumor activity of this compound. In a mouse model of mantle cell lymphoma, this compound administered intraperitoneally, alone or in combination with lenalidomide, led to a significant reduction in tumor volume.[1] Similarly, in follicular lymphoma xenograft models, this compound treatment reduced tumor growth and prolonged survival.[5]
Experimental Protocols
The following are summaries of key experimental methodologies used in the independent validation of this compound's effects.
Cell Viability and Proliferation Assays
-
Principle: To determine the effect of this compound on cell growth and proliferation, colorimetric assays such as the MTT or MTS assay are commonly employed. These assays measure the metabolic activity of viable cells.
-
Protocol Summary:
-
Cancer cell lines are seeded in 96-well plates at a density of approximately 5x10^4 cells per well.[4]
-
Cells are treated with a range of concentrations of this compound.
-
After an incubation period (typically 72 hours), a tetrazolium-based reagent (MTT or MTS) is added to each well.[3]
-
Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
The absorbance of the formazan product is measured using a microplate reader, which is proportional to the number of viable cells.
-
Dose-response curves are generated to calculate the GI50 or IC50 values.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins, such as MYC and Ikaros, following treatment with this compound.
-
Protocol Summary:
-
Cells are treated with this compound for a specified duration (e.g., 24 hours).
-
Total protein is extracted from the cells, and protein concentration is determined.
-
Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-MYC, anti-Ikaros) and a loading control (e.g., anti-GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the protein bands are visualized and quantified.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth and animal survival is then monitored.
-
Protocol Summary:
-
Human cancer cells (e.g., DOHH2 follicular lymphoma cells) are injected subcutaneously into immunodeficient mice (e.g., SCID mice).[5]
-
Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound, often administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 2.5 mg/kg, twice daily).[1] The control group receives a vehicle solution.
-
Tumor volume is measured regularly using calipers.[5]
-
Animal body weight and overall health are monitored.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[5]
-
Survival rates between the treatment and control groups are compared.[5]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the action of this compound.
Caption: Mechanism of action of this compound in cancer cells.
Caption: In vivo xenograft experimental workflow.
Caption: Validation of this compound's core findings.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Combination of CPI-203 and Venetoclax in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for aggressive lymphomas, particularly for subtypes with poor prognosis such as double-hit lymphoma (DHL), is rapidly evolving. This guide provides a comprehensive evaluation of the investigational combination of CPI-203, a BET bromodomain inhibitor, and venetoclax (B612062), a BCL-2 inhibitor. We present a detailed comparison with alternative therapeutic strategies, supported by preclinical and clinical data, to inform ongoing research and drug development efforts in this critical area of oncology.
Executive Summary
The combination of this compound and venetoclax has demonstrated significant synergistic anti-tumor activity in preclinical models of aggressive B-cell lymphomas, particularly those characterized by MYC and BCL2 rearrangements (double-hit lymphoma). The primary mechanism of this synergy lies in the ability of this compound to overcome resistance to venetoclax by downregulating the anti-apoptotic protein BFL-1/A1. While direct clinical trial data for the this compound and venetoclax combination is not yet available, a phase 1b study of another BET inhibitor, RO6870810, combined with venetoclax and rituximab (B1143277) in diffuse large B-cell lymphoma (DLBCL) has shown a manageable safety profile and promising anti-tumor activity, providing a clinical proof-of-concept for this therapeutic strategy. This guide will delve into the preclinical evidence, compare it with existing and emerging therapies, and provide detailed experimental context for the foundational research.
Data Presentation: Preclinical Efficacy of this compound and Venetoclax Combination
The following table summarizes the key in vitro and in vivo findings from a pivotal preclinical study by Esteve-Arenys et al. (2018) evaluating the this compound and venetoclax combination in double-hit lymphoma models.[1][2]
| Parameter | Venetoclax Monotherapy | This compound Monotherapy | This compound + Venetoclax Combination | Cell Lines/Model |
| In Vitro Apoptosis | Moderate induction of apoptosis, with subsequent resistance development. | Modest induction of apoptosis. | Synergistic and sustained high levels of apoptosis. | DHL cell lines (e.g., SU-DHL-4, OCI-Ly18) |
| BFL-1/A1 Expression | Upregulation of BFL-1/A1, associated with acquired resistance. | Downregulation of BFL-1/A1 mRNA and protein levels. | Prevents venetoclax-induced BFL-1/A1 upregulation. | DHL cell lines |
| MYC Expression | No significant direct effect. | Downregulation of MYC expression. | Simultaneous downregulation of MYC and BFL-1. | DHL cell lines |
| In Vivo Tumor Growth | Initial tumor growth inhibition followed by relapse. | Moderate tumor growth inhibition. | Significantly superior and sustained tumor growth inhibition. | Xenograft mouse model of DHL |
| Mechanism of Synergy | N/A | N/A | This compound-mediated downregulation of BFL-1/A1 overcomes a key resistance mechanism to venetoclax. | DHL models |
Comparison with Alternative and Standard Therapies
The this compound and venetoclax combination is being investigated in the context of high-risk lymphomas where standard therapies often have limited efficacy. The following table provides a comparative overview of this combination with current standard-of-care and other emerging therapies for aggressive B-cell lymphomas, including double-hit lymphoma.
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy (Overall Response Rate) | Key Toxicities | Applicable Patient Population |
| This compound + Venetoclax (Preclinical) | BET inhibition (downregulates MYC, BFL-1) + BCL-2 inhibition (induces apoptosis).[1] | Synergistic cell killing in vitro and significant tumor regression in vivo.[1][2] | To be determined in clinical trials. | Investigational for MYC/BCL2 double-hit lymphoma. |
| RO6870810 + Venetoclax + Rituximab (Phase 1b) | BET inhibition + BCL-2 inhibition + Anti-CD20 antibody.[3][4][5] | ORR: 38.5%; CR: 20.5%.[3][4][5] | Neutropenia, anemia, thrombocytopenia.[3][4][5] | Relapsed/refractory DLBCL.[3][4][5] |
| R-CHOP | Chemoimmunotherapy (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone).[6][7] | Cure rates of ~60-65% in DLBCL; significantly lower in DHL.[6][7] | Myelosuppression, neuropathy, cardiotoxicity. | First-line treatment for DLBCL.[6][8] |
| Dose-Adjusted EPOCH-R | Intensive chemoimmunotherapy (Etoposide, Prednisone, Vincristine, Cyclophosphamide, Doxorubicin, Rituximab).[6][9] | Considered more effective than R-CHOP for DHL, but not validated in randomized trials.[6][10] | Higher rates of myelosuppression and infections compared to R-CHOP. | First-line treatment for double-hit lymphoma.[9] |
| CAR T-cell Therapy (e.g., Axicabtagene ciloleucel) | Genetically modified T-cells targeting CD19 on lymphoma cells.[11][12] | High response rates in relapsed/refractory DLBCL.[13] | Cytokine release syndrome, neurotoxicity.[11] | Relapsed/refractory DLBCL after two or more lines of therapy.[11] |
| Bispecific Antibodies (e.g., Epcoritamab) | Binds to CD3 on T-cells and CD20 on B-cells, redirecting T-cells to kill lymphoma cells.[11] | Promising activity in relapsed/refractory B-cell lymphomas. | Cytokine release syndrome, injection site reactions. | Relapsed/refractory B-cell lymphomas. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the summarized experimental protocols based on the study by Esteve-Arenys et al. (2018).
Cell Culture and Reagents
-
Cell Lines: Double-hit lymphoma (DHL) cell lines, such as SU-DHL-4 and OCI-Ly18, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compounds: this compound and venetoclax (ABT-199) were dissolved in DMSO to create stock solutions and then diluted in culture medium for experiments.
In Vitro Apoptosis Assay (Annexin V/PI Staining)
-
DHL cells were seeded in 6-well plates and treated with venetoclax, this compound, or the combination at various concentrations for 24 to 72 hours.
-
Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
-
Synergy was calculated using the Chou-Talalay method, where a combination index (CI) < 1 indicates synergy.[14]
Western Blot Analysis
-
Following treatment with the indicated compounds, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against BFL-1, MYC, BCL-2, and β-actin (as a loading control).
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Immunodeficient mice (e.g., NOD/SCID) were subcutaneously injected with a DHL cell line.
-
When tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, venetoclax alone, this compound alone, and the combination of this compound and venetoclax.
-
Drugs were administered via oral gavage or intraperitoneal injection according to a predetermined schedule.
-
Tumor volume was measured regularly using calipers (Volume = 0.5 x length x width²).
-
At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of synergistic action between this compound and venetoclax.
Caption: Workflow for preclinical evaluation of this compound and venetoclax.
Conclusion and Future Directions
The combination of the BET inhibitor this compound and the BCL-2 inhibitor venetoclax represents a promising, mechanistically rational therapeutic strategy for aggressive B-cell lymphomas, particularly those with the high-risk double-hit genetic profile. Preclinical data strongly support the synergistic potential of this combination, primarily by overcoming venetoclax resistance through the downregulation of BFL-1/A1. While direct clinical data for this specific combination are awaited, early clinical results for a similar BET inhibitor and venetoclax combination in DLBCL are encouraging.
Future research should focus on translating these preclinical findings into well-designed clinical trials to determine the safety and efficacy of the this compound and venetoclax combination in patients with relapsed/refractory aggressive lymphomas. Furthermore, the identification of predictive biomarkers beyond MYC and BCL2 status will be crucial for patient selection and to maximize the therapeutic benefit of this targeted combination therapy. As our understanding of the molecular drivers of lymphoma subtypes deepens, such rational combinations hold the key to improving outcomes for patients with these challenging malignancies.
References
- 1. The BET bromodomain inhibitor CPI203 overcomes resistance to ABT-199 (venetoclax) by downregulation of BFL-1/A1 in in vitro and in vivo models of MYC+/BCL2+ double hit lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1b study of the BET protein inhibitor RO6870810 with venetoclax and rituximab in patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Phase 1b study of the BET protein inhibitor RO6870810 with venetoclax and rituximab in patients with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Drug therapy for double-hit lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DLBCL Treatment: 10 Key Protocols for B-Cell Lymphoma in 2025 [int.livhospital.com]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. lls.org [lls.org]
- 12. dovepress.com [dovepress.com]
- 13. Novel therapies for relapsed/refractory aggressive lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CPI-203: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like CPI-203, a BET bromodomain inhibitor, are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside key safety information and technical data to support laboratory operations.
This compound is a cell-permeable inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, playing a critical role in epigenetic research and oncology drug development. Due to its biological activity, it is imperative to handle and dispose of this compound as hazardous chemical waste, following institutional and local regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a designated and controlled environment to minimize exposure risks.
Engineering Controls:
-
Always handle solid this compound and prepare solutions in a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.
-
Body Protection: A lab coat must be worn to protect skin and clothing.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure applies to the pure compound (solid), solutions containing this compound, and any contaminated labware.
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired solid this compound in its original container or a clearly labeled, sealed container designated for hazardous chemical waste. This includes any lab materials grossly contaminated with solid this compound, such as weigh boats or paper.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix this compound solutions with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
-
Contaminated Labware: Glassware and plasticware that have come into contact with this compound should be decontaminated or disposed of as hazardous waste. For glassware, a thorough rinse with a suitable solvent (e.g., ethanol (B145695) or DMSO), with the rinsate collected as hazardous liquid waste, can be performed before washing.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
-
-
Storage of Waste:
-
Store sealed hazardous waste containers in a designated and secure area, away from incompatible materials, until they are collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with accurate information about the waste contents.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
This compound Technical Data
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 399.9 g/mol |
| Formula | C₁₉H₁₈ClN₅OS |
| Purity | ≥98% |
| Solubility in DMSO | Soluble to 100 mM |
| Solubility in Ethanol | Soluble to 10 mM |
| Storage Temperature | -20°C |
| CAS Number | 1446144-04-2 |
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Essential Safety and Operational Guide for Handling CPI-203
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of CPI-203. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity. This compound is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, and proper handling is paramount to minimize exposure and mitigate potential hazards.
Personal Protective Equipment (PPE) and Safety Precautions
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if working with the powder outside of a chemical fume hood or if aerosolization is possible. | Minimizes inhalation of the compound. |
General Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| If on Skin | Wash with plenty of soap and water.[1] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Disposal Plan
All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, and other disposable items, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of all waste in strict accordance with local, state, and federal regulations. Avoid release to the environment.[1]
Experimental Protocols
BRD4 AlphaScreen Assay
This proximity-based assay is utilized to determine the in vitro inhibitory activity of this compound on BRD4.
Methodology:
-
A tetra-acetylated histone H4 peptide and the isolated first bromodomain (BD1) of human BRD4 are used.
-
This compound is serially diluted to create a 10-point concentration curve.
-
The inhibitor is incubated with the BRD4 BD1 and the acetylated H4 peptide linked to AlphaScreen beads.
-
In the absence of the inhibitor, the proximity of the beads due to BRD4-histone interaction generates a luminescent signal.
-
This compound binding to BRD4 disrupts this interaction, leading to a decrease in the signal.
-
IC50 values, the concentration of inhibitor required to reduce the signal by 50%, are calculated from the dose-response curve.[2]
Cell Growth Inhibition (MTT) Assay
This colorimetric assay measures the cytostatic effects of this compound on cell lines.
Methodology:
-
Mantle Cell Lymphoma (MCL) cell lines are seeded in multi-well plates.
-
The cells are treated with varying concentrations of this compound (e.g., up to 10 μM) and incubated for 72 hours.[2]
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.
-
The GI50 (the concentration that causes 50% growth inhibition) is calculated by comparing the absorbance of treated cells to untreated controls.[2]
Signaling Pathway of this compound Action
This compound functions by inhibiting the binding of BET bromodomains, particularly BRD4, to acetylated histones on chromatin. This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes.
Caption: this compound inhibits BRD4, disrupting transcription and leading to cell growth arrest and apoptosis.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
